TWEAK-Fn14-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
[1-(3-chlorophenyl)triazol-4-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4OS/c14-10-2-1-3-11(8-10)18-9-12(15-16-18)13(19)17-4-6-20-7-5-17/h1-3,8-9H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBDTKWDYMRKPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TWEAK-Fn14-IN-1: An In-Depth Technical Guide on the Core Mechanism of Action of TWEAK/Fn14 Pathway Inhibition
Disclaimer: No specific therapeutic agent designated "TWEAK-Fn14-IN-1" has been identified in publicly available research. This guide will focus on the mechanism of action of a well-characterized small molecule inhibitor of the TWEAK/Fn14 pathway, Aurintricarboxylic Acid (ATA) , as a representative example to fulfill the prompt's requirements for an in-depth technical analysis. The principles and methodologies described herein are broadly applicable to the study of other TWEAK/Fn14 inhibitors.
Executive Summary
The Tumor Necrosis Factor-like Weak Inducer of Apoptosis (TWEAK) and its receptor, Fibroblast growth factor-inducible 14 (Fn14), constitute a critical signaling axis implicated in a range of physiological and pathological processes, including tissue regeneration, inflammation, and cancer.[1] Pathological activation of the TWEAK/Fn14 pathway is associated with the progression of various diseases, making it a compelling target for therapeutic intervention.[1][2] This document provides a detailed technical overview of the mechanism of action of Aurintricarboxylic Acid (ATA), a small molecule inhibitor that selectively disrupts TWEAK/Fn14 signaling. We will delve into the molecular interactions, downstream signaling consequences, and the experimental framework used to characterize this inhibition.
The TWEAK/Fn14 Signaling Axis
TWEAK, a member of the tumor necrosis factor (TNF) superfamily, binds to its receptor Fn14, initiating a signaling cascade that governs diverse cellular responses such as proliferation, migration, and survival.[3][4] The TWEAK/Fn14 pathway is particularly noted for its role in activating the canonical and non-canonical Nuclear Factor-κB (NF-κB) pathways.[4][5] Upon TWEAK binding, Fn14 trimerizes, leading to the recruitment of TNF receptor-associated factors (TRAFs) to its cytoplasmic tail.[4] This, in turn, activates downstream kinases that ultimately lead to the nuclear translocation of NF-κB and the transcription of target genes.[6]
Mechanism of Action of Aurintricarboxylic Acid (ATA)
Aurintricarboxylic acid has been identified as a selective inhibitor of the TWEAK-Fn14 signaling pathway.[3][6] Its primary mechanism of action is the suppression of TWEAK-induced NF-κB activation.[3][6]
Selective Inhibition of NF-κB Activation
ATA demonstrates specificity by inhibiting NF-κB activation downstream of the TWEAK/Fn14 axis without affecting the NF-κB activation induced by other stimuli, such as TNFα.[3][6] This selectivity suggests that ATA does not target core components of the general NF-κB pathway but rather a specific upstream event within the TWEAK/Fn14 cascade.
Impact on Downstream Cellular Functions
The inhibition of TWEAK/Fn14 signaling by ATA translates to the suppression of key cellular processes that are pathologically driven by this pathway. Specifically, ATA has been shown to:
-
Repress TWEAK-induced cancer cell migration and invasion. [3][6] This is achieved through the inhibition of Rac1 activation, a critical regulator of cell motility.[6]
-
Enhance cancer cell sensitivity to chemotherapy and radiation. [3][6] By blocking the pro-survival signals emanating from the TWEAK/Fn14 pathway, ATA can lower the threshold for apoptosis induced by genotoxic agents.[6]
It is important to note that ATA achieves these effects without impacting cell viability on its own or altering the expression levels of the Fn14 receptor.[6]
Quantitative Data
The inhibitory potency of Aurintricarboxylic Acid on the TWEAK/Fn14 pathway has been quantified in cell-based assays.
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | 0.6 μM | NF-κB-Luc/Fn14 | TWEAK-induced NF-κB Luciferase Reporter Assay | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of TWEAK/Fn14 inhibitors like ATA.
NF-κB Luciferase Reporter Assay
This assay is fundamental for screening and characterizing inhibitors of the TWEAK/Fn14 signaling pathway.
Objective: To quantify the inhibition of TWEAK-induced NF-κB activation by a test compound.
Methodology:
-
Cell Line: HEK293 cells stably expressing both the Fn14 receptor and an NF-κB-driven firefly luciferase reporter construct (NF-κB-Luc/Fn14) are used.[3][6]
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 2 x 104 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are pre-treated with various concentrations of the test compound (e.g., ATA) or vehicle control (DMSO) for 1 hour.
-
Stimulation: Cells are then stimulated with recombinant human TWEAK (e.g., at 100 ng/mL) for 6 hours to induce NF-κB activation. A parallel set of wells is stimulated with TNFα (e.g., at 10 ng/mL) to assess selectivity.
-
Lysis and Luminescence Reading: After stimulation, the media is removed, and cells are lysed. The luciferase substrate is added to the lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is normalized to the vehicle-treated, TWEAK-stimulated control. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve.
Cell Migration and Invasion Assays
These assays evaluate the functional consequence of TWEAK/Fn14 inhibition on cancer cell motility.
Objective: To determine the effect of a test compound on TWEAK-induced cell migration and invasion.
Methodology:
-
Apparatus: Boyden chambers with an 8.0 µm pore size polycarbonate membrane are used. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).
-
Cell Preparation: Glioblastoma cells (e.g., U87) are serum-starved overnight.
-
Assay Setup:
-
The lower chamber is filled with serum-free media containing a chemoattractant (e.g., 10% fetal bovine serum) and TWEAK (e.g., at 100 ng/mL).
-
Serum-starved cells are resuspended in serum-free media with the test compound (e.g., ATA) or vehicle control and seeded into the upper chamber.
-
-
Incubation: The chambers are incubated for a defined period (e.g., 24 hours for migration, 48 hours for invasion) to allow for cell movement through the membrane.
-
Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have migrated/invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
Data Analysis: The number of migrated/invaded cells in the compound-treated group is compared to the vehicle-treated control.
Visualizations
TWEAK/Fn14 Signaling Pathway
Caption: The TWEAK/Fn14 signaling cascade leading to NF-κB activation.
Mechanism of Inhibition by ATA
Caption: ATA inhibits a downstream signaling event after TWEAK/Fn14 binding.
Experimental Workflow for Inhibitor Screening
Caption: Workflow for the NF-κB luciferase reporter assay to screen for inhibitors.
References
- 1. TWEAK/Fn14 axis: the current paradigm of tissue injury-inducible function in the midst of complexities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic [frontiersin.org]
- 3. oncotarget.com [oncotarget.com]
- 4. The TWEAK Receptor Fn14 is a Potential Cell Surface Portal for Targeted Delivery of Glioblastoma Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The TWEAK-Fn14 system as a potential drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of aurintricarboxylic acid as a selective inhibitor of the TWEAK-Fn14 signaling pathway in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
TWEAK-Fn14-IN-1: A Technical Whitepaper on its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The TWEAK-Fn14 signaling pathway has emerged as a critical regulator of various cellular processes, including inflammation, proliferation, migration, and survival. Its dysregulation is implicated in the pathogenesis of numerous diseases, most notably cancer, autoimmune disorders, and tissue injury. This has rendered the pathway an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and development of TWEAK-Fn14-IN-1, a small molecule inhibitor of the TWEAK-Fn14 interaction, also identified as compound L524-0366.
The TWEAK-Fn14 Signaling Axis
Tumor necrosis factor-like weak inducer of apoptosis (TWEAK) is a multifunctional cytokine that binds to its receptor, fibroblast growth factor-inducible 14 (Fn14). This interaction triggers the recruitment of TNF receptor-associated factors (TRAFs) to the intracellular domain of Fn14, initiating a downstream signaling cascade that prominently features the activation of the nuclear factor-κB (NF-κB) pathway. The sustained activation of this pathway contributes to the pro-inflammatory and pro-proliferative cellular responses observed in various pathological conditions.
Below is a diagram illustrating the TWEAK-Fn14 signaling pathway.
Discovery of this compound (L524-0366)
The discovery of this compound was the result of a structure-based virtual screening approach. Researchers at the Translational Genomics Research Institute utilized computer-generated protein-protein docking models of the TWEAK-Fn14 interaction to screen a commercial library of 13,137 peptidomimetic small molecules from ChemDiv.[1] This in silico approach led to the selection of 129 compounds for further in vitro evaluation.[1][2]
An enzyme-linked immunosorbent assay (ELISA) was employed as the primary screen to identify molecules that could inhibit the binding of TWEAK to Fn14. From this, four compounds were identified as being particularly potent.[1] One of these, L524-0366, was selected for further characterization due to its ability to completely suppress TWEAK-induced glioma cell migration without demonstrating cytotoxic effects.[1][2]
The discovery workflow is depicted in the diagram below.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (L524-0366) as reported in the primary literature.
Table 1: Binding Affinity and Inhibition
| Parameter | Value | Method |
| Binding Affinity (KD) | 7.12 μM | Surface Plasmon Resonance (SPR) |
| TWEAK-Fn14 Binding Inhibition | 16.8% at 25 µM | ELISA |
Table 2: In Vitro Efficacy
| Parameter | IC50 / Effective Concentration | Cell Line | Assay |
| TWEAK-stimulated NF-κB Activation | 7.8 µM | HEK293 | Luciferase Reporter Assay |
| TNFα-stimulated NF-κB Activation | 31.03 µM | HEK293 | Luciferase Reporter Assay |
| TWEAK-stimulated Cell Migration | Complete inhibition at 10 µM | T98G Glioma | Transwell Migration Assay |
| Cytotoxicity | No apparent cytotoxicity up to 50 µM for 72h | T98G Glioma | Not specified |
Mechanism of Action
This compound functions as a competitive inhibitor of the TWEAK-Fn14 interaction. Surface Plasmon Resonance (SPR) studies have confirmed that the compound binds directly to the Fn14 receptor. By occupying the TWEAK binding site on Fn14, it prevents the engagement of the TWEAK ligand, thereby blocking the initiation of the downstream signaling cascade and the subsequent activation of NF-κB. This targeted inhibition of a key protein-protein interaction forms the basis of its therapeutic potential.
Experimental Protocols
The following are summaries of the key experimental protocols used in the discovery and characterization of this compound.
TWEAK-Fn14 Binding Inhibition ELISA
-
Plate Coating: 96-well plates were coated with recombinant human Fn14/Fc chimera.
-
Blocking: Plates were blocked to prevent non-specific binding.
-
Compound Incubation: A fixed concentration of biotinylated TWEAK was mixed with varying concentrations of the test compounds (including L524-0366) and incubated in the coated wells.
-
Detection: Streptavidin-horseradish peroxidase (HRP) was added to bind to the biotinylated TWEAK.
-
Substrate Addition: A colorimetric HRP substrate was added, and the absorbance was measured to quantify the amount of TWEAK bound to Fn14.
-
Data Analysis: The percentage inhibition of TWEAK-Fn14 binding was calculated for each compound concentration.
NF-κB Luciferase Reporter Assay
-
Cell Seeding: HEK293 cells stably expressing an NF-κB-driven luciferase reporter construct were seeded in 96-well plates.
-
Compound Treatment: Cells were pre-treated with various concentrations of this compound or vehicle control.
-
Stimulation: Cells were stimulated with either recombinant human TWEAK or TNFα to induce NF-κB activation.
-
Lysis and Luminescence Measurement: After incubation, cells were lysed, and a luciferase substrate was added. The resulting luminescence, proportional to NF-κB activity, was measured using a luminometer.
-
Data Analysis: The IC50 values were determined by plotting the percentage inhibition of luciferase activity against the compound concentration.
Cell Migration Assay
-
Chamber Preparation: The upper chambers of modified Boyden chambers (transwells) were coated with collagen.
-
Cell Seeding: T98G glioma cells were seeded in the upper chambers in serum-free medium.
-
Treatment: The lower chambers contained medium with TWEAK as a chemoattractant, either alone or in the presence of this compound.
-
Incubation: The chambers were incubated to allow for cell migration through the porous membrane.
-
Quantification: Non-migrated cells on the upper surface of the membrane were removed. The cells that had migrated to the lower surface were fixed, stained, and counted under a microscope.
Surface Plasmon Resonance (SPR)
-
Chip Preparation: A sensor chip was functionalized by covalently immobilizing recombinant human Fn14/Fc chimera.
-
Analyte Injection: Various concentrations of this compound were flowed over the sensor chip surface.
-
Binding Measurement: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, was measured in real-time to determine the association and dissociation rates.
-
Data Analysis: The binding kinetics were analyzed to calculate the dissociation constant (KD).
Development and Future Directions
The initial discovery of this compound has paved the way for further exploration of small molecule inhibitors of the TWEAK-Fn14 pathway. While detailed medicinal chemistry efforts on L524-0366 have not been extensively published, a conference abstract has reported the development of an analog, K78, with enhanced binding affinity for Fn14. This suggests that L524-0366 serves as a valuable scaffold for the development of more potent and drug-like inhibitors.
To date, there is no publicly available information on the in vivo pharmacokinetics (ADME properties) of this compound or its progression into clinical trials. However, its utility as a research tool has been demonstrated in preclinical studies, such as in a rat model of periodontitis where it was shown to mitigate tissue destruction.
Conclusion
This compound (L524-0366) represents a first-in-class small molecule inhibitor of the TWEAK-Fn14 protein-protein interaction. Its discovery through a combination of in silico and in vitro screening methods has validated the TWEAK-Fn14 axis as a druggable target. The available preclinical data demonstrates its ability to specifically inhibit TWEAK-mediated signaling and cellular functions. While further development is required to optimize its pharmacological properties for potential clinical applications, this compound remains a critical tool for researchers investigating the roles of the TWEAK-Fn14 pathway in health and disease.
References
The TWEAK/Fn14 Axis: A Comprehensive Technical Guide to its Biological Functions and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Tumor Necrosis Factor-like Weak Inducer of Apoptosis (TWEAK) and its receptor, Fibroblast growth factor-inducible 14 (Fn14), constitute a critical signaling axis with pleiotropic functions in both physiological and pathological contexts.[1][2][3][4] Initially characterized for its role in apoptosis, the TWEAK/Fn14 pathway is now recognized as a key regulator of tissue remodeling, inflammation, cell proliferation, differentiation, and migration.[2][3][4] Dysregulation of this axis is implicated in a wide range of diseases, including cancer, chronic inflammatory disorders, fibrosis, and muscle wasting diseases.[5][6][7][8] This technical guide provides an in-depth overview of the core biological functions of the TWEAK/Fn14 axis, detailed experimental methodologies for its study, and a summary of key quantitative data to support further research and therapeutic development.
Introduction to the TWEAK/Fn14 Axis
TWEAK, a member of the tumor necrosis factor (TNF) superfamily, is a transmembrane protein that can be cleaved by furin to produce a soluble, biologically active cytokine.[2][9] It exerts its effects by binding to its sole receptor, Fn14, the smallest member of the TNF receptor (TNFR) superfamily.[3] A key feature of this signaling axis is the inducible nature of Fn14 expression. While TWEAK is constitutively expressed in various tissues, Fn14 expression is typically low in healthy tissues but is rapidly and robustly upregulated in response to tissue injury, inflammation, and cellular stress.[10][11] This "injury-inducible" characteristic positions the TWEAK/Fn14 axis as a critical sensor and responder to pathological insults.
Core Biological Functions
The TWEAK/Fn14 signaling pathway is involved in a diverse array of cellular processes, with its effects being highly context-dependent.
Inflammation and Immunity
The TWEAK/Fn14 axis is a potent modulator of inflammation. Activation of Fn14 by TWEAK in various cell types, including fibroblasts, synoviocytes, and endothelial cells, leads to the production of a wide range of pro-inflammatory cytokines and chemokines, such as IL-6, IL-8, RANTES, and MCP-1. It also upregulates the expression of adhesion molecules like ICAM-1 and E-selectin on endothelial cells, facilitating leukocyte recruitment to sites of inflammation. This pro-inflammatory activity is central to its role in autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.
Tissue Remodeling, Fibrosis, and Regeneration
The TWEAK/Fn14 pathway plays a dual role in tissue remodeling. Transient activation following acute injury can be beneficial for tissue repair and regeneration.[3][4] However, chronic or excessive activation is a key driver of pathological fibrosis in various organs, including the kidney, liver, and skeletal muscle.[1][6][12][13] TWEAK/Fn14 signaling promotes the activation and proliferation of myofibroblasts, the primary collagen-producing cells, and stimulates the secretion of extracellular matrix components.[6][12]
Skeletal Muscle Biology
In skeletal muscle, the TWEAK/Fn14 axis is a major regulator of both atrophy and regeneration.[1][2] Under catabolic conditions such as denervation, immobilization, and starvation, Fn14 expression is significantly upregulated in skeletal muscle.[2][10][14] TWEAK-mediated activation of NF-κB signaling in muscle cells leads to increased expression of ubiquitin ligases, such as MuRF1, promoting proteasomal degradation of muscle proteins and resulting in muscle atrophy.[2][10] Conversely, TWEAK/Fn14 signaling can also influence the proliferation and differentiation of muscle progenitor cells, highlighting its complex role in muscle homeostasis.[1][2]
Cancer Biology
The TWEAK/Fn14 axis is increasingly recognized for its multifaceted role in cancer.[5] Expression of both TWEAK and Fn14 is upregulated in many solid tumors.[5] Activation of this pathway can enhance tumor cell proliferation, invasion, and migration.[5] Furthermore, TWEAK/Fn14 signaling can promote angiogenesis and contribute to an inflammatory tumor microenvironment, both of which are conducive to tumor progression.[5] In some contexts, however, TWEAK has also been shown to induce apoptosis in tumor cells, indicating a complex, context-dependent role in oncology.[5]
Central Nervous System
In the central nervous system (CNS), TWEAK and Fn14 are expressed in various cell types, including astrocytes, microglia, endothelial cells, and neurons.[15][16] Following insults such as cerebral ischemia, their expression is upregulated, contributing to blood-brain barrier permeability, neuroinflammation, and neuronal cell death.[15] Recent studies also suggest a role for the TWEAK/Fn14 pathway in synaptic function and plasticity, with implications for neurodegenerative diseases.[17]
Signaling Pathways
Binding of trimeric TWEAK to Fn14 initiates the recruitment of TNF receptor-associated factors (TRAFs) to the intracellular domain of Fn14, triggering the activation of downstream signaling cascades.
Caption: TWEAK/Fn14 Signaling Pathways.
Canonical and Non-Canonical NF-κB Pathways
A hallmark of TWEAK/Fn14 signaling is the activation of both the canonical and non-canonical Nuclear Factor-kappa B (NF-κB) pathways.[2][18][19]
-
Canonical NF-κB Pathway: This rapid and transient pathway is initiated by the recruitment of TRAF2 and cIAPs, leading to the activation of the IKK complex (IKKα/IKKβ/NEMO). The IKK complex then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the p50/p65 (RelA) heterodimer to translocate to the nucleus and induce the expression of target genes involved in inflammation and cell survival.[2]
-
Non-Canonical NF-κB Pathway: This pathway is characterized by slower and more sustained activation. It involves the stabilization of NF-κB-inducing kinase (NIK), which then activates an IKKα homodimer. This leads to the phosphorylation and processing of the p100 precursor protein to its active p52 form. The resulting p52/RelB heterodimer translocates to the nucleus to regulate genes involved in cell differentiation and lymphoid organogenesis.[2][18][19]
Mitogen-Activated Protein Kinase (MAPK) Pathways
TWEAK/Fn14 signaling also activates several MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[1] These pathways regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis, through the activation of transcription factors such as AP-1 (a heterodimer of c-Jun and c-Fos).
Quantitative Data
A summary of key quantitative data related to the TWEAK/Fn14 axis is presented below for easy comparison.
| Parameter | Value | Cell/Tissue Type | Condition | Reference(s) |
| Binding Affinity (Kd) | ||||
| Human TWEAK to Human Fn14 | 53 - 112 pM | HT1080, HT29 cells | Equilibrium binding at 37°C | [20] |
| Human TWEAK to Murine Fn14 | 0.8 - 4.7 nM | BIAcore surface plasmon resonance | Varies with experimental conditions | [2] |
| Expression Changes (Fold Change) | ||||
| Fn14 mRNA in denervated muscle | ~6-7 fold increase | Mouse gastrocnemius muscle | Denervation vs. sham | [14] |
| Fn14 mRNA in fibrotic kidney | Significantly upregulated | Mouse kidney | Unilateral Ureteral Obstruction (UUO) model vs. sham | [15][18][21] |
| Fn14 mRNA in glioblastoma | Significantly increased | Human glioblastoma tissue | Glioblastoma vs. normal brain | [22][23] |
| Fn14 protein in recurrent glioblastoma | Higher expression | Human glioblastoma tissue | Recurrent vs. patient-matched primary tumor | |
| Fn14 protein in IDH1 R132H glioma cells | ~7.0-fold decrease | LN18 human glioma cells | IDH1 R132H overexpression vs. vector control | [24] |
| Concentration in Biological Fluids | ||||
| Soluble TWEAK (sTWEAK) in synovial fluid | Significantly higher | Human synovial fluid | Active Rheumatoid Arthritis vs. Osteoarthritis | [5][10][13] |
| Soluble Fn14 (sFn14) in serum | Significantly increased | Mouse serum | Nephrotoxic serum nephritis model vs. vehicle | [25] |
| Soluble Fn14 (sFn14) in urine | Rapid and sustained increase | Mouse urine | Nephrotoxic serum nephritis model vs. vehicle | [25][26] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of the TWEAK/Fn14 axis are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for Human Soluble TWEAK (sTWEAK)
This protocol outlines the steps for a sandwich ELISA to quantify human sTWEAK in serum, plasma, or cell culture supernatants.
Caption: Workflow for TWEAK Sandwich ELISA.
-
Plate Coating: Dilute the capture antibody in PBS and coat a 96-well microplate with 100 µL per well. Seal the plate and incubate overnight at room temperature.
-
Washing: Aspirate each well and wash three times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 300 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well and incubate for at least 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Sample and Standard Incubation: Add 100 µL of standards and samples to the appropriate wells. Seal the plate and incubate for 2.5 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody to each well. Seal the plate and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP conjugate to each well. Seal the plate and incubate for 45 minutes at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of Stop Solution (e.g., 2 N H₂SO₄) to each well.
-
Absorbance Reading: Immediately read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of sTWEAK in the samples by comparing their absorbance to the standard curve.
Immunohistochemistry (IHC) for Fn14 in Frozen Tissue Sections
This protocol describes the staining of Fn14 in frozen tissue sections.
-
Tissue Preparation:
-
Snap-freeze fresh tissue in isopentane (B150273) cooled with liquid nitrogen.
-
Embed the frozen tissue in Optimal Cutting Temperature (OCT) compound.
-
Store tissue blocks at -80°C.
-
Using a cryostat, cut 5-10 µm thick sections and mount them on positively charged slides.
-
Air dry the sections for 30 minutes at room temperature.
-
-
Fixation:
-
Fix the sections in ice-cold acetone (B3395972) for 10 minutes.
-
Air dry for a few minutes.
-
Rehydrate in PBS for 10 minutes.
-
-
Staining:
-
Blocking: Incubate sections with a blocking buffer (e.g., 5% normal serum from the species of the secondary antibody in PBS with 0.3% Triton X-100) for 1 hour at room temperature to block non-specific binding.
-
Primary Antibody Incubation: Drain the blocking solution and incubate with the primary antibody against Fn14 (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Washing: Wash the slides three times for 5 minutes each in PBS.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.
-
Washing: Wash the slides three times for 5 minutes each in PBS in the dark.
-
Counterstaining: Incubate with a nuclear counterstain such as DAPI for 5 minutes.
-
Washing: Wash briefly in PBS.
-
Mounting: Mount the slides with an aqueous mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with appropriate filters.
-
Western Blot for Phosphorylated p65 (RelA)
This protocol details the detection of phosphorylated p65, a marker of canonical NF-κB activation, following TWEAK stimulation.
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency and treat with recombinant TWEAK for various time points (e.g., 0, 15, 30, 60 minutes).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated p65 (e.g., anti-phospho-p65 Ser536) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using an imaging system or X-ray film.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p65 or a housekeeping protein like GAPDH or β-actin.
-
Chromatin Immunoprecipitation (ChIP) for NF-κB
This protocol provides a general framework for performing ChIP to study the binding of NF-κB to the promoters of its target genes following TWEAK stimulation.
-
Cell Treatment and Cross-linking:
-
Treat cells with TWEAK to induce NF-κB activation.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest the cells and lyse them to release the nuclei.
-
Isolate the nuclei and lyse them to release the chromatin.
-
Shear the chromatin to an average size of 200-1000 bp by sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose/magnetic beads.
-
Incubate the chromatin with an antibody against an NF-κB subunit (e.g., p65/RelA) or a negative control IgG overnight at 4°C with rotation.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating at 65°C for several hours in the presence of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
-
Analysis of Immunoprecipitated DNA:
-
Quantify the enrichment of specific DNA sequences (e.g., promoter regions of NF-κB target genes) in the immunoprecipitated DNA relative to the input DNA using quantitative PCR (qPCR).
-
Conclusion and Future Directions
The TWEAK/Fn14 signaling axis is a pivotal regulator of cellular responses in a multitude of physiological and pathological settings. Its inducible nature makes it a highly specific and attractive target for therapeutic intervention. The comprehensive data and detailed protocols presented in this guide are intended to facilitate further research into the intricate biology of this pathway and to accelerate the development of novel therapeutics targeting the TWEAK/Fn14 axis for the treatment of a wide range of human diseases. Future research should focus on further elucidating the context-dependent signaling outcomes of TWEAK/Fn14 activation, identifying novel downstream effectors, and developing more specific and potent modulators of this pathway for clinical applications.
References
- 1. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TWEAK binding to the Fn14 cysteine-rich domain depends on charged residues located in both the A1 and D2 modules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dysregulation of Tweak and Fn14 in skeletal muscle of spinal muscular atrophy mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The TNF receptor family member Fn14 is highly expressed in recurrent glioblastoma and in GBM patient-derived xenografts with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.sahmri.org.au [research.sahmri.org.au]
- 6. raybiotech.com [raybiotech.com]
- 7. Immunohistochemistry Protocol for Frozen Sections [protocols.io]
- 8. Human TWEAK ELISA Development Kit - Leinco Technologies [leinco.com]
- 9. Evaluation of Computationally Designed Peptides against TWEAK, a Cytokine of the Tumour Necrosis Factor Ligand Family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TWEAK and Fn14 expression in the pathogenesis of joint inflammation and bone erosion in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IMMUNOHISTOCHEMISTRY PROTOCOL FOR FROZEN TISSUE – 바이오스코리아 [biosskorea.com]
- 12. Human TWEAK (TNFSF12) ELISA Kit (EHTNFSF12) - Invitrogen [thermofisher.com]
- 13. TWEAK and Fn14 expression in the pathogenesis of joint inflammation and bone erosion in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. TWEAK-Fn14 Signaling Activates Myofibroblasts to Drive Progression of Fibrotic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Human TWEAK ELISA Kit (A75929) [antibodies.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Studies of binding of tumor necrosis factor (TNF)-like weak inducer of apoptosis (TWEAK) to fibroblast growth factor inducible 14 (Fn14) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The Human Fn14 Receptor Gene Is Up-Regulated in Migrating Glioma Cells in Vitro and Overexpressed in Advanced Glial Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The TWEAK Receptor Fn14 is a Potential Cell Surface Portal for Targeted Delivery of Glioblastoma Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Differential expression of the TWEAK receptor Fn14 in IDH1 wild-type and mutant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Soluble Fn14 Is Detected and Elevated in Mouse and Human Kidney Disease | PLOS One [journals.plos.org]
- 26. Soluble Fn14 Is Detected and Elevated in Mouse and Human Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
TWEAK-Fn14-IN-1: A Technical Guide to a Small Molecule Inhibitor of the TWEAK-Fn14 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of TWEAK-Fn14-IN-1, a small molecule inhibitor of the TWEAK-Fn14 signaling axis. This document consolidates available data on its chemical structure, biological activity, and mechanism of action, supplemented with detailed experimental protocols and visualizations to support further research and development efforts. A second inhibitor, aurintricarboxylic acid (ATA), is also discussed to provide a broader context of small molecule-mediated inhibition of this pathway.
Introduction to the TWEAK-Fn14 Signaling Pathway
The Tumor Necrosis Factor-like Weak Inducer of Apoptosis (TWEAK) and its receptor, Fibroblast Growth Factor-Inducible 14 (Fn14), constitute a signaling pathway implicated in a wide range of physiological and pathological processes. TWEAK, a member of the TNF superfamily, is a type II transmembrane protein that can be cleaved to produce a soluble cytokine.[1] Fn14 is the smallest member of the TNF receptor superfamily and its expression is typically low in healthy tissues but is significantly upregulated in response to injury and in various disease states, including cancer.[2]
The engagement of TWEAK with Fn14 triggers the recruitment of TNF receptor-associated factors (TRAFs) to the intracellular domain of Fn14.[2] This initiates downstream signaling cascades, most notably the canonical and non-canonical NF-κB pathways, which in turn regulate the expression of genes involved in inflammation, proliferation, migration, and cell survival.[3][4] The dysregulation of the TWEAK-Fn14 pathway has been linked to numerous pathologies, including cancer, autoimmune diseases, and tissue damage, making it an attractive target for therapeutic intervention.[5]
This compound (L524-0366): A Direct Fn14 Antagonist
This compound, also known as L524-0366, is a small molecule inhibitor that directly targets the Fn14 receptor.[6]
Chemical Structure and Properties
The chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Name | (4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)(thiomorpholino)methanone |
| Molecular Formula | C₁₃H₁₃ClN₄OS |
| Molecular Weight | 308.79 g/mol |
| CAS Number | 951612-19-4 |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO |
| SMILES | C1CSCCN1C(=O)C2=CN(N=N2)C3=CC(=CC=C3)Cl |
| InChI Key | ZOBDTKWDYMRKPF-UHFFFAOYSA-N |
Quantitative Biological Data
This compound has been characterized by its binding affinity to Fn14 and its inhibitory effects on TWEAK-induced cellular responses.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 7.12 µM | Recombinant Fn14 | [6] |
| IC₅₀ (NF-κB activation) | 7.8 µM | Fn14-NF-κB-Luc HEK293 cells | [6] |
| Inhibition of Cell Migration | Complete inhibition at 10 µM | T98G glioma cells | [6] |
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available and is likely proprietary. However, the synthesis of similar 4-substituted-4H-1,2,4-triazole-3-yl methanone (B1245722) derivatives generally involves the reaction of a corresponding 4-substituted-4H-1,2,4-triazole-3-carboxylic acid with a desired amine (in this case, thiomorpholine) in the presence of a suitable coupling agent. The synthesis of the triazole core can be achieved through various established methods in heterocyclic chemistry.[7][8][9][10]
Aurintricarboxylic Acid (ATA): A Selective TWEAK-Fn14 Pathway Inhibitor
Aurintricarboxylic acid (ATA) has been identified as a selective inhibitor of the TWEAK-Fn14 signaling pathway.[6][11] Unlike this compound, which directly binds to Fn14, ATA appears to act downstream, inhibiting the activation of key signaling molecules.[11]
Chemical Structure and Properties
| Property | Value |
| Chemical Name | 3,3',3''-(methanetriyl)tris(4-hydroxy-5-methylbenzoic acid) |
| Molecular Formula | C₂₂H₁₄O₉ |
| Molecular Weight | 422.34 g/mol |
| CAS Number | 4431-00-9 |
| Appearance | Yellow to brown powder |
| Solubility | Soluble in DMSO and ethanol |
Quantitative Biological Data
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (NF-κB activation) | 0.6 µM | NF-κB-Luc/Fn14 HEK293 cells | [11] |
Signaling Pathways and Mechanism of Action
The TWEAK-Fn14 signaling cascade is a complex network involving multiple downstream effectors. The binding of TWEAK to Fn14 leads to the recruitment of TRAFs, which in turn activate both the canonical and non-canonical NF-κB pathways, as well as other signaling molecules like Rac1.[3][4]
Figure 1: TWEAK-Fn14 signaling pathway and points of inhibition.
This compound acts as a direct antagonist, binding to the Fn14 receptor and preventing its interaction with TWEAK.[6] This blockade inhibits the initiation of all downstream signaling events.
Aurintricarboxylic acid, in contrast, demonstrates a more selective inhibitory profile. It has been shown to suppress TWEAK-induced NF-κB activation and Rac1 activation without affecting the expression of Fn14 itself.[11] This suggests a mechanism of action that is downstream of receptor-ligand binding.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize TWEAK-Fn14 inhibitors. These should be optimized for specific cell lines and experimental conditions.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the activity of the NF-κB signaling pathway in response to TWEAK stimulation and to assess the inhibitory potential of compounds.[1][11][12][13][14][15]
Figure 2: Workflow for an NF-κB luciferase reporter assay.
Materials:
-
HEK293 cells stably expressing human Fn14 and an NF-κB-driven luciferase reporter construct.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS).
-
Recombinant human TWEAK.
-
This compound or Aurintricarboxylic Acid.
-
Luciferase assay reagent.
-
96-well white, clear-bottom plates.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate at a density of 2-5 x 10⁴ cells per well and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of the inhibitor or vehicle (e.g., DMSO). Incubate for 1-2 hours.
-
Add recombinant human TWEAK to a final concentration of 100 ng/mL to the appropriate wells.
-
Incubate the plate for 6-24 hours at 37°C.
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Normalize the data to a control (e.g., cells treated with vehicle and TWEAK) and calculate the IC₅₀ value.
Cell Migration Assay (Boyden Chamber Assay)
This assay is used to evaluate the effect of inhibitors on TWEAK-induced cell migration.[2][16]
Figure 3: Workflow for a Boyden chamber cell migration assay.
Materials:
-
Transwell inserts with 8 µm pore size membranes.
-
24-well plates.
-
Extracellular matrix protein (e.g., fibronectin or Matrigel).
-
Cell culture medium (serum-free and serum-containing).
-
Recombinant human TWEAK.
-
This compound or Aurintricarboxylic Acid.
-
Crystal violet stain.
-
Microscope.
Procedure:
-
Coat the top of the transwell inserts with an extracellular matrix protein and allow it to dry.
-
Harvest and resuspend the cells in serum-free medium.
-
Add serum-free medium containing the inhibitor or vehicle to the upper chamber and medium containing TWEAK (as a chemoattractant) and the inhibitor or vehicle to the lower chamber.
-
Seed the cells into the upper chamber.
-
Incubate for 12-24 hours at 37°C.
-
Remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the insert with methanol (B129727) and stain with crystal violet.
-
Count the number of migrated cells in several fields of view under a microscope.
Conclusion and Future Directions
This compound and aurintricarboxylic acid represent valuable chemical tools for probing the function of the TWEAK-Fn14 signaling pathway and serve as starting points for the development of novel therapeutics. The data summarized in this guide highlight the potential of small molecule inhibitors to modulate this pathway's activity in disease models.
Future research should focus on:
-
Elucidating the precise binding mode of this compound to the Fn14 receptor through structural biology studies.
-
A more detailed investigation into the downstream effects of these inhibitors on gene expression profiles.
-
Evaluation of the in vivo efficacy and pharmacokinetic properties of these and next-generation TWEAK-Fn14 inhibitors in relevant animal models of disease.
The continued exploration of the TWEAK-Fn14 signaling axis and the development of potent and specific inhibitors hold significant promise for the treatment of a variety of human diseases.
References
- 1. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 2. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TWEAK/Fn14 Signaling Axis Mediates Skeletal Muscle Atrophy and Metabolic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of the TWEAK-Fn14-cIAP1-NF-κB Signaling Axis in the Regulation of Myogenesis and Muscle Homeostasis [frontiersin.org]
- 5. TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of aurintricarboxylic acid as a selective inhibitor of the TWEAK-Fn14 signaling pathway in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
- 9. mdpi.com [mdpi.com]
- 10. The synthesis of N-[4-methyl(41-chlorophenyl)-2-R-phenylіmіnothіazol-3-yl]-morpholine derivatives by Hantzsch reaction | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 11. oncotarget.com [oncotarget.com]
- 12. bowdish.ca [bowdish.ca]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. researchgate.net [researchgate.net]
- 15. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TWEAK activation of the non-canonical NF-κB signaling pathway differentially regulates melanoma and prostate cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
The TWEAK/Fn14 Signaling Axis: A Double-Edged Sword in Cancer Cell Proliferation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Tumor Necrosis Factor-like Weak Inducer of Apoptosis (TWEAK) and its receptor, Fibroblast growth factor-inducible 14 (Fn14), constitute a signaling pathway with a complex and often contradictory role in cancer biology. While initially identified for its pro-apoptotic potential, the TWEAK/Fn14 axis is now recognized as a significant driver of cancer cell proliferation, survival, migration, and inflammation in a multitude of cancer types.[1] This technical guide provides a comprehensive overview of the TWEAK/Fn14 pathway's role in cancer cell proliferation, detailing the core signaling mechanisms, presenting quantitative data from various cancer models, and offering detailed protocols for key experimental investigations. The context-dependent nature of TWEAK/Fn14 signaling, which can elicit both pro- and anti-proliferative responses, underscores the importance of a nuanced understanding for the development of effective therapeutic strategies.
Introduction to the TWEAK/Fn14 Signaling Pathway
TWEAK is a multifunctional cytokine belonging to the tumor necrosis factor (TNF) superfamily. It binds to its sole receptor, Fn14, a type I transmembrane protein that is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury and in various solid tumors.[1][2][3] This differential expression makes the TWEAK/Fn14 axis an attractive target for cancer therapy. The binding of TWEAK to Fn14 initiates a cascade of intracellular signaling events that can ultimately dictate cell fate.[1]
Core Signaling Pathways
The activation of Fn14 by TWEAK leads to the recruitment of TNF receptor-associated factors (TRAFs) to the receptor's cytoplasmic tail, which in turn triggers several downstream signaling cascades.[4] The most prominent of these are the canonical and non-canonical Nuclear Factor-kappa B (NF-κB) pathways. However, the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways are also frequently implicated.[5][6]
NF-κB Signaling
The NF-κB pathway is a central regulator of inflammation, immunity, cell survival, and proliferation. TWEAK/Fn14 signaling can activate both the canonical (classical) and non-canonical (alternative) NF-κB pathways.[4][7]
-
Canonical NF-κB Pathway: This pathway is typically associated with rapid and transient activation. Upon TWEAK binding to Fn14, TRAF2 and TRAF5 are recruited, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the p50/p65 (RelA) heterodimer, which translocates to the nucleus to activate the transcription of genes involved in cell proliferation, survival, and inflammation.[4][7]
-
Non-canonical NF-κB Pathway: This pathway involves the activation of NF-κB-inducing kinase (NIK) and IKKα, leading to the processing of p100 to p52. The resulting p52/RelB heterodimer then translocates to the nucleus to regulate the expression of a distinct set of target genes, often associated with the development of lymphoid organs and adaptive immunity, but also implicated in cancer.[7][8]
MAPK and PI3K/Akt Signaling
In addition to NF-κB, the TWEAK/Fn14 axis can also activate the MAPK and PI3K/Akt pathways in a cell-type-dependent manner.[5][6]
-
MAPK Pathway: Activation of the MAPK cascade, including ERK, JNK, and p38, can contribute to the proliferative and migratory effects of TWEAK signaling.
-
PI3K/Akt Pathway: The PI3K/Akt pathway is a critical regulator of cell survival, growth, and proliferation. Its activation by TWEAK/Fn14 can protect cancer cells from apoptosis and promote their growth.[6]
Caption: TWEAK/Fn14 Signaling Pathways.
Quantitative Data on TWEAK/Fn14 in Cancer Cell Proliferation
The effect of TWEAK/Fn14 signaling on cancer cell proliferation is highly context-dependent, varying with cancer type and cellular environment. Below are tables summarizing quantitative data from selected studies.
Table 1: Pro-proliferative Effects of TWEAK/Fn14 Signaling
| Cancer Type | Cell Line | Treatment | Proliferation Change | Reference |
| Squamous Cell Carcinoma | SCC-13 | TWEAK (10-1000 ng/ml) | Dose-dependent increase | [9] |
| Gastrointestinal Cancer | Colon-26 (in vivo) | Anti-TWEAK or -Fn14 mAb | Significant tumor growth inhibition | [10] |
| Pancreatic Cancer | KPC cells | Fn14 silencing | Reduced proliferation | [3] |
Table 2: Anti-proliferative or Context-Dependent Effects of TWEAK/Fn14 Signaling
| Cancer Type | Cell Line | Treatment | Proliferation Change | Reference |
| Ovarian Cancer | CAOV4 | TWEAK (72 hours) | Small but significant decrease | |
| Ovarian Cancer | HO-8910PM | TWEAK alone | No effect | [11] |
| Ovarian Cancer | HO-8910PM | TWEAK + TNF-α | Inhibition of proliferation | [11] |
| Melanoma | B16 | TWEAK overexpression | Decreased proliferative potential in vitro | [8] |
| Prostate Cancer | PC-3 | TWEAK (100 ng/mL) in absence of FBS | Induction of apoptosis | [12] |
Experimental Protocols
Investigating the role of TWEAK/Fn14 in cancer cell proliferation involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Caption: Experimental Workflow for TWEAK/Fn14 Studies.
Cell Proliferation Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well tissue culture plates
-
Recombinant TWEAK protein
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of recombinant TWEAK or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully aspirate the medium and add 100-200 µL of solubilization solution to each well.
-
Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
The EdU (5-ethynyl-2'-deoxyuridine) incorporation assay directly measures DNA synthesis and is a more direct measure of cell proliferation than the MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Coverslips or 96-well plates suitable for imaging
-
Recombinant TWEAK protein
-
EdU labeling solution (e.g., 10 µM)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction cocktail (containing a fluorescent azide)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Seed cells on coverslips or in an imaging plate and allow them to adhere.
-
Treat cells with TWEAK or vehicle control for the desired duration.
-
Add EdU labeling solution to the culture medium and incubate for a period that allows for incorporation into newly synthesized DNA (e.g., 2-4 hours).
-
Fix the cells with fixative solution for 15 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with permeabilization buffer for 20 minutes.
-
Wash the cells again and then add the Click-iT® reaction cocktail. Incubate for 30 minutes in the dark.
-
Wash the cells and then stain with a nuclear counterstain.
-
Image the cells using a fluorescence microscope and quantify the percentage of EdU-positive cells.
Western Blotting for Signaling Proteins
Western blotting is used to detect the expression and phosphorylation status of key proteins in the TWEAK/Fn14 signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Fn14, anti-p-IKK, anti-p-IκBα, anti-NF-κB p65, anti-p-ERK, anti-p-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to TWEAK stimulation.
Materials:
-
Cancer cell line of interest
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Recombinant TWEAK protein
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and a control plasmid.
-
After 24 hours, treat the cells with TWEAK or vehicle control for a specified time (e.g., 6-24 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Conclusion and Future Directions
The TWEAK/Fn14 signaling pathway plays a critical, albeit complex, role in regulating cancer cell proliferation. Its context-dependent effects highlight the need for a thorough understanding of the specific cellular and molecular environment when considering this pathway as a therapeutic target. The upregulation of Fn14 in many cancers presents a promising opportunity for targeted therapies, including monoclonal antibodies and antibody-drug conjugates.[1] Future research should focus on further elucidating the molecular determinants that switch the TWEAK/Fn14 response from pro-proliferative to anti-proliferative, which will be crucial for the development of safe and effective anti-cancer strategies targeting this intriguing signaling axis.
References
- 1. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. TWEAK-FN14 signaling induces lysosomal degradation of a cIAP1–TRAF2 complex to sensitize tumor cells to TNFα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. vectorlabs.com [vectorlabs.com]
- 6. atcc.org [atcc.org]
- 7. researchhub.com [researchhub.com]
- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic potential of the TWEAK/Fn14 pathway in intractable gastrointestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 12. researchgate.net [researchgate.net]
In-depth Technical Guide: TWEAK-Fn14-IN-1 and its Inhibition of the NF-κB Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
The TWEAK-Fn14 signaling axis is a critical regulator of inflammatory and tissue remodeling processes, with its dysregulation implicated in numerous pathologies, including cancer and autoimmune diseases. A key downstream effector of this pathway is the transcription factor NF-κB, which drives the expression of a wide array of pro-inflammatory and pro-survival genes. This technical guide provides a comprehensive overview of TWEAK-Fn14-IN-1, a small molecule inhibitor of the TWEAK-Fn14 interaction, and its role in the attenuation of NF-κB signaling. This document details the mechanism of action, quantitative inhibitory data, and relevant experimental protocols for the characterization of this and similar inhibitory molecules.
Introduction to the TWEAK/Fn14 Signaling Pathway
The Tumor Necrosis Factor-like Weak Inducer of Apoptosis (TWEAK) is a multifunctional cytokine that, upon binding to its receptor, Fibroblast growth factor-inducible 14 (Fn14), initiates a signaling cascade that modulates cellular activities such as proliferation, migration, and inflammation. The engagement of TWEAK with Fn14 leads to the recruitment of TNF receptor-associated factors (TRAFs) to the intracellular domain of Fn14. This, in turn, can activate both the canonical and non-canonical NF-κB pathways.
-
Canonical NF-κB Pathway: This pathway is typically associated with a rapid and transient response to pro-inflammatory stimuli. TWEAK-Fn14 interaction can lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB (IκB). This phosphorylation event targets IκB for ubiquitination and subsequent proteasomal degradation, liberating the p50/p65 (RelA) heterodimer to translocate to the nucleus and activate the transcription of target genes.
-
Non-canonical NF-κB Pathway: The non-canonical pathway is characterized by a slower and more sustained activation. TWEAK-Fn14 signaling can lead to the stabilization of NF-κB-inducing kinase (NIK), which then activates IKKα. IKKα, in turn, phosphorylates p100, leading to its processing into p52. The resulting p52/RelB heterodimer then moves to the nucleus to regulate gene expression.
Given the pivotal role of the TWEAK/Fn14/NF-κB axis in disease, the development of specific inhibitors is of significant therapeutic interest.
This compound: A Specific Inhibitor of the TWEAK/Fn14 Interaction
This compound, also identified as L524-0366, is a small molecule antagonist of the Fn14 receptor. It functions by directly binding to Fn14 and competitively inhibiting the interaction with its ligand, TWEAK.
Mechanism of Action
This compound is a triazolyl-thiomorpholinyl-methanone compound that directly interacts with the Fn14 receptor. This binding event physically occludes the binding site for TWEAK, thereby preventing the initiation of the downstream signaling cascade that leads to NF-κB activation.
Quantitative Inhibition Data
The inhibitory potential of this compound has been characterized through various biochemical and cell-based assays. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Assay Type | Cell Line | Reference |
| Binding Affinity (KD) | 7.12 µM | Direct Binding Assay | - | [1][2][3] |
| IC50 (TWEAK-induced NF-κB activation) | 7.8 µM | NF-κB Luciferase Reporter Assay | HEK293 (Fn14 overexpressing) | [1][2][3][4][5][6] |
| IC50 (TNFα-induced NF-κB activation) | 31.03 µM | NF-κB Luciferase Reporter Assay | HEK293 | [1][2][3][4][5][6] |
| Inhibition of TWEAK binding | 16.8% at 25 µM | Competition Binding Assay | - | [3] |
| Cell Migration Inhibition | Complete inhibition at 10 µM | Transwell Migration Assay | T98G glioma cells | [1][2][3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of TWEAK-Fn14 pathway inhibitors. The following sections provide protocols for key experiments used in the characterization of this compound.
NF-κB Luciferase Reporter Assay
This assay is a cornerstone for quantifying the activity of the NF-κB signaling pathway in response to stimuli and inhibitors.
Objective: To measure the dose-dependent inhibition of TWEAK-induced NF-κB transcriptional activity by this compound.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct (and in some cases, also overexpressing Fn14).
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Recombinant human TWEAK.
-
This compound (L524-0366).
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed HEK293/NF-κB-luc cells (with or without Fn14 overexpression) in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Remove the culture medium from the cells and add the inhibitor dilutions. Incubate for 1-2 hours.
-
Stimulation: Add recombinant human TWEAK to each well to a final concentration of 100 ng/mL. Include wells with no TWEAK as a negative control.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.
-
Lysis and Luminescence Reading: Equilibrate the plate and luciferase assay reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to a control (e.g., cells treated with TWEAK but no inhibitor). Plot the normalized data against the inhibitor concentration and calculate the IC50 value using non-linear regression analysis. A counter-screen using TNFα instead of TWEAK can be performed to assess inhibitor specificity.[4]
Western Blotting for NF-κB Pathway Activation
Western blotting allows for the qualitative and semi-quantitative assessment of the phosphorylation status and protein levels of key components of the NF-κB pathway.
Objective: To visualize the inhibition of TWEAK-induced phosphorylation of p65 and degradation of IκBα by this compound.
Materials:
-
A relevant cell line (e.g., T98G glioma cells, ovarian cancer cell lines).
-
Recombinant human TWEAK.
-
This compound (L524-0366).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-IκBα, anti-Lamin A/C (for nuclear fractions), and anti-GAPDH or β-actin (for cytoplasmic/whole-cell lysates).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Protocol:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Pre-treat with varying concentrations of this compound for 1-2 hours, followed by stimulation with 100 ng/mL TWEAK for 15-60 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. For nuclear/cytoplasmic fractionation, use a specialized kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using an imaging system.
-
Analysis: Densitometry can be used to quantify the band intensities, which should be normalized to a loading control.
Quantitative Real-Time PCR (qPCR) for NF-κB Target Genes
qPCR is used to measure changes in the expression of NF-κB target genes following TWEAK stimulation and inhibition.
Objective: To quantify the effect of this compound on the TWEAK-induced transcription of NF-κB target genes (e.g., CCL2/MCP-1, IL-6, ZEB1, SOX2).
Materials:
-
A relevant cell line.
-
Recombinant human TWEAK.
-
This compound (L524-0366).
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB).
-
Real-time PCR system.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound and/or TWEAK as described for western blotting, typically for a longer duration (e.g., 4-24 hours) to allow for gene transcription. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Visualizations of Signaling Pathways and Experimental Workflows
TWEAK/Fn14 Signaling to NF-κB
Caption: TWEAK/Fn14 signaling activates both canonical and non-canonical NF-κB pathways.
Mechanism of Inhibition by this compound
Caption: this compound binds to Fn14, blocking TWEAK interaction and subsequent signaling.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for characterizing the inhibitory effect of this compound on NF-κB signaling.
Conclusion
This compound (L524-0366) serves as a valuable chemical tool for probing the biological functions of the TWEAK/Fn14 signaling axis and represents a lead compound for the development of therapeutics targeting this pathway. Its ability to specifically inhibit TWEAK-induced NF-κB activation underscores the potential of targeting the TWEAK/Fn14 interaction for the treatment of various inflammatory and proliferative diseases. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of novel inhibitors of this critical signaling pathway.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. merckmillipore.com [merckmillipore.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Structural Basis and Targeting of the Interaction between Fibroblast Growth Factor-inducible 14 and Tumor Necrosis Factor-like Weak Inducer of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
TWEAK/Fn14 signaling in inflammatory diseases
An In-depth Technical Guide to TWEAK/Fn14 Signaling in Inflammatory Diseases
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Tumor Necrosis Factor (TNF)-like Weak Inducer of Apoptosis (TWEAK) and its sole receptor, Fibroblast Growth Factor-Inducible 14 (Fn14), constitute a critical signaling axis in the pathogenesis of numerous inflammatory diseases. Under physiological conditions, the TWEAK/Fn14 pathway plays a beneficial role in tissue repair and regeneration following acute injury. However, persistent and excessive activation of this pathway drives chronic inflammation, tissue damage, and fibrosis. Fn14 expression is typically low in healthy tissues but is highly upregulated upon injury and inflammation, making it a tightly regulated and specific target. This guide provides a comprehensive overview of the TWEAK/Fn14 signaling cascade, its role in various inflammatory conditions, quantitative data from key studies, detailed experimental protocols, and the therapeutic potential of targeting this axis.
The TWEAK/Fn14 Signaling Axis
TWEAK (TNFSF12) is a multifunctional cytokine of the TNF superfamily, primarily expressed by leukocytes. It is synthesized as a type II transmembrane protein but can be cleaved to release a soluble, active form.[1] Its receptor, Fn14 (TNFRSF12A), is the smallest member of the TNF receptor superfamily and lacks an intrinsic death domain.[2]
Mechanism of Activation and Downstream Pathways
The binding of trimeric TWEAK to Fn14 induces receptor trimerization. This conformational change facilitates the recruitment of TNF receptor-associated factors (TRAFs), particularly TRAF2 and TRAF5, to the intracellular domain of Fn14.[2] This initiates a cascade of downstream signaling events, primarily activating both the canonical and non-canonical Nuclear Factor-κB (NF-κB) pathways, as well as the Mitogen-Activated Protein Kinase (MAPK) pathway.[3][4]
-
Canonical NF-κB Pathway: TWEAK binding leads to the recruitment of cellular inhibitor of apoptosis proteins (cIAPs), which, along with TRAFs, activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κBα (IκBα), leading to its ubiquitination and proteasomal degradation. This frees the p50/RelA (p65) NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[2]
-
Non-Canonical NF-κB Pathway: Prolonged TWEAK stimulation can also activate the non-canonical NF-κB pathway.[5] This involves the stabilization of NF-κB-inducing kinase (NIK), which leads to the phosphorylation and processing of p100 to p52. The resulting p52/RelB heterodimers then move to the nucleus to regulate the expression of genes involved in chronic inflammation and lymphoid organogenesis.[2][5]
-
MAPK Pathway: The TWEAK/Fn14 axis also activates MAPK signaling cascades, including ERK1/2, JNK1/2, and p38, which contribute to the regulation of cell proliferation, differentiation, and the production of inflammatory mediators.[3][6]
The culmination of these signaling events is the expression of a wide array of inflammatory molecules, including cytokines (e.g., IL-6), chemokines (e.g., MCP-1, RANTES), adhesion molecules (e.g., ICAM-1), and matrix metalloproteinases (MMPs).[1][3]
Caption: TWEAK/Fn14 signaling activates canonical and non-canonical NF-κB and MAPK pathways.
Role in Inflammatory Diseases
Dysregulation of the TWEAK/Fn14 pathway is implicated in the pathology of numerous autoimmune and inflammatory disorders.
Rheumatoid Arthritis (RA)
In RA, TWEAK and Fn14 are significantly overexpressed in synovial tissues compared to healthy controls.[3][7] TWEAK is expressed by B-cells and plasma cells within the synovium, while Fn14 is found on fibroblast-like synoviocytes (FLS) and macrophages.[7][8] This signaling axis promotes synovial inflammation, angiogenesis, and bone erosion by inducing FLS to produce pro-inflammatory cytokines (e.g., IL-6), chemokines (e.g., MCP-1), and MMPs.[3] Furthermore, TWEAK can induce the expression of RANKL on osteoblasts, contributing to osteoclastogenesis and bone loss.[7]
Lupus Nephritis (LN)
TWEAK/Fn14 signaling is a key driver of kidney damage in Systemic Lupus Erythematosus (SLE).[9] Fn14 is upregulated on multiple renal cell types, including mesangial cells, podocytes, and tubular epithelial cells, in response to inflammatory stimuli.[10][11] TWEAK, primarily secreted by infiltrating leukocytes, promotes local inflammation, cell proliferation, and fibrosis within the kidney.[9][10] Studies in mouse models of lupus have shown that deficiency of Fn14 or blockade of TWEAK with a neutralizing antibody significantly reduces renal inflammation, proteinuria, and kidney damage without affecting systemic autoantibody levels.[11] Urinary TWEAK (uTWEAK) has been identified as a promising biomarker for LN activity.[12][13]
Multiple Sclerosis (MS)
In MS, TWEAK and Fn14 are upregulated in brain lesions.[14] TWEAK is mainly produced by macrophages, microglia, and astrocytes, particularly at the edges of active lesions.[14][15] Fn14 expression is observed on neurons and reactive astrocytes.[14] The pathway is thought to contribute to MS pathology by promoting neuroinflammation, disrupting the blood-brain barrier (BBB), and potentially contributing to neuronal damage.[4][16] Animal studies using the experimental autoimmune encephalitis (EAE) model for MS have shown that TWEAK/Fn14 signaling exacerbates the disease.[2]
Psoriasis
Both TWEAK and Fn14 are highly expressed in psoriatic skin lesions.[17][18] In the context of psoriatic inflammation, the TWEAK/Fn14 interaction promotes the proliferation of keratinocytes rather than apoptosis.[17][18] It enhances the synthesis of anti-apoptotic proteins and pro-inflammatory mediators, contributing to the characteristic epidermal thickening (acanthosis) of psoriasis.[17][19]
Inflammatory Bowel Disease (IBD)
The role of TWEAK/Fn14 in IBD is complex. Some studies suggest a pathogenic role, where TWEAK signaling on intestinal epithelial cells drives the production of inflammatory mediators, contributing to tissue damage in models like TNBS-induced colitis.[20] Conversely, other studies in DSS-induced colitis models suggest a protective role, where the pathway is involved in maintaining gut homeostasis and protecting against acute inflammation.[21][22] This highlights a context-dependent function for the axis in intestinal inflammation. In Crohn's disease, serum TWEAK levels are elevated and correlate with intestinal fibrosis and stenosis.[23]
Atherosclerosis
Atherosclerosis is recognized as a chronic inflammatory disease of the vascular wall.[24] TWEAK and Fn14 are expressed in macrophage-rich areas of human atherosclerotic plaques.[25] The signaling pathway contributes to atherogenesis by promoting the expression of adhesion molecules on endothelial cells, inducing the proliferation and migration of vascular smooth muscle cells, and stimulating the production of pro-inflammatory cytokines and MMPs, which can increase plaque instability.[24][26]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on TWEAK/Fn14 in various inflammatory diseases.
Table 1: TWEAK/Fn14 Expression in Human Inflammatory Diseases
| Disease | Tissue/Fluid | Analyte | Finding | Reference |
| Rheumatoid Arthritis | Synovial Tissue | TWEAK | Significantly higher expression in active RA vs. inactive RA (P < 0.05). | [7] |
| Synovial Tissue | Fn14 | Significantly higher expression in RA vs. normal controls (P < 0.05). | [7] | |
| Synovial Fluid | sTWEAK | Higher levels in active RA compared to osteoarthritis patients. | [7] | |
| Lupus Nephritis | Urine | uTWEAK | Elevated in patients with active LN compared to SLE patients without renal disease. | [13] |
| Psoriasis | Skin Lesions | TWEAK | Highly expressed in psoriatic skins compared to healthy donor skin. | [18] |
| Skin Lesions | Fn14 | Expression increased up to 20-fold in a mouse model of psoriasis. | [19] | |
| Crohn's Disease | Serum | sTWEAK | Higher in CD patients vs. healthy controls (P < 0.01); correlated with intestinal stenosis (r=0.290). | [23] |
Table 2: Effects of TWEAK/Fn14 Blockade in Animal Models
| Disease Model | Animal | Intervention | Key Outcome | Reference |
| Lupus Nephritis (cGVHD model) | Mouse | Anti-TWEAK mAb | Significantly diminished kidney expression of IL-6 and MCP-1; reduced proteinuria. | [11] |
| Lupus Nephritis (cGVHD model) | Mouse | Fn14 knockout | Significantly less severe kidney disease; decreased macrophage infiltration. | [11] |
| Autoimmune Arthritis (SKG mouse) | Mouse | Fn14-Fc (soluble decoy receptor) | Reduced clinical and histologic arthritis scores; suppressed inflammatory cytokines (IL-17, IL-21). | [27] |
| TNBS-induced Colitis | Mouse | TWEAK or Fn14 knockout | Significantly reduced colitis severity and histologic scores. | [20] |
| Atherosclerosis (ApoE-deficient) | Mouse | Anti-TWEAK mAb | Diminished MMP activity in aortic root plaques. | [26] |
Experimental Protocols
Detailed methodologies are crucial for the study of TWEAK/Fn14 signaling. Below are representative protocols for key experiments.
Immunohistochemistry (IHC) for TWEAK/Fn14 in Synovial Tissue
This protocol is adapted from methodologies used to study RA synovial tissue.[7][8]
-
Tissue Preparation: Obtain synovial tissue biopsies. Snap-freeze tissues in optimal cutting temperature (OCT) compound or fix in 10% neutral buffered formalin followed by paraffin (B1166041) embedding.
-
Sectioning: Cut 5-7 µm thick sections using a cryostat (for frozen tissue) or microtome (for paraffin-embedded tissue). Mount sections on positively charged glass slides.
-
Deparaffinization and Rehydration (for FFPE sections): Immerse slides in xylene (2x 5 min), followed by a graded series of ethanol (B145695) (100%, 95%, 70%; 2 min each) and finally distilled water.
-
Antigen Retrieval: For FFPE sections, perform heat-induced epitope retrieval. Immerse slides in a citrate (B86180) buffer (10 mM, pH 6.0) and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Cool to room temperature.
-
Blocking: Wash sections in phosphate-buffered saline (PBS). Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide in methanol (B129727) for 15 minutes. Block non-specific binding by incubating with 5% normal goat serum in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against human TWEAK or Fn14 (e.g., rabbit anti-TWEAK or mouse anti-Fn14) diluted in blocking buffer overnight at 4°C in a humidified chamber. Include an isotype control on a separate section.
-
Secondary Antibody Incubation: Wash slides 3x with PBS. Incubate with a horseradish peroxidase (HRP)-conjugated goat anti-rabbit or goat anti-mouse secondary antibody for 1 hour at room temperature.
-
Detection: Wash slides 3x with PBS. Develop the signal using a diaminobenzidine (DAB) substrate kit, which produces a brown precipitate. Monitor the reaction under a microscope.
-
Counterstaining and Mounting: Wash slides with distilled water. Counterstain with hematoxylin (B73222) for 30-60 seconds. Differentiate in acid alcohol, "blue" in tap water, dehydrate through a graded ethanol series, clear in xylene, and coverslip using a permanent mounting medium.
-
Analysis: Evaluate staining intensity and distribution using a light microscope. Semi-quantitative scoring can be performed by assessing the percentage of positive cells and staining intensity.
Caption: Standard experimental workflow for immunohistochemical (IHC) staining.
Enzyme-Linked Immunosorbent Assay (ELISA) for Soluble TWEAK (sTWEAK)
This protocol is for quantifying sTWEAK in serum or synovial fluid.[23]
-
Plate Coating: Coat a 96-well high-binding microplate with a capture antibody (e.g., mouse anti-human TWEAK) diluted in coating buffer (e.g., 1x PBS) overnight at 4°C.
-
Blocking: Aspirate the coating solution and wash the plate 3x with wash buffer (PBS with 0.05% Tween-20). Block remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate 3x. Add 100 µL of standards (recombinant human TWEAK of known concentrations) and samples (serum, synovial fluid) to appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate 3x. Add 100 µL of a biotinylated detection antibody (e.g., biotinylated goat anti-human TWEAK) to each well. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate 3x. Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate 5x, ensuring all wash buffer is removed. Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until a blue color develops.
-
Reaction Stopping: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to calculate the concentration of sTWEAK in the samples.
Therapeutic Targeting of TWEAK/Fn14
Given its restricted expression in diseased tissues and its central role in driving inflammation, the TWEAK/Fn14 pathway is an attractive therapeutic target.[28][29] Several strategies are under investigation:
-
TWEAK-Neutralizing Antibodies: Monoclonal antibodies that bind to TWEAK and prevent its interaction with Fn14 have shown efficacy in preclinical models of arthritis, lupus, and cancer.[11][27][30]
-
Fn14-Targeting Antibodies: Antibodies can be designed to block TWEAK binding or, alternatively, to function as antibody-drug conjugates (ADCs) to deliver cytotoxic agents directly to Fn14-expressing cells, a strategy primarily explored in oncology.[28]
-
Soluble Fn14-Fc Fusion Proteins: A recombinant protein consisting of the extracellular domain of Fn14 fused to the Fc portion of an IgG molecule acts as a "decoy receptor," binding to soluble TWEAK and neutralizing its activity.[27][30]
Targeting this pathway is promising because it may dampen local inflammation and tissue damage without causing broad systemic immunosuppression, as the target receptor (Fn14) is primarily expressed at the site of injury.[8] Clinical trials are underway, particularly in lupus nephritis, to evaluate the safety and efficacy of TWEAK/Fn14 blockade in human patients.[5]
Conclusion
The TWEAK/Fn14 signaling axis is a pivotal regulator of inflammation and tissue remodeling. While essential for acute wound repair, its sustained activation is a key pathogenic driver in a multitude of chronic inflammatory diseases, including rheumatoid arthritis, lupus nephritis, and multiple sclerosis. The highly inducible nature of Fn14 expression in diseased tissues makes it a specific and compelling target for therapeutic intervention. Continued research into the nuanced roles of this pathway and the clinical development of targeted inhibitors holds significant promise for a new class of treatments for debilitating inflammatory disorders.
References
- 1. The TWEAK-Fn14 Pathway: A Potent Regulator of Skeletal Muscle Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TWEAK and Fn14 expression in the pathogenesis of joint inflammation and bone erosion in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A further TWEAK to multiple sclerosis pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of Tissue Responses: The TWEAK/Fn14 Pathway and Other TNF/TNFR Superfamily Members That Activate Non-Canonical NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TWEAK and Fn14 expression in the pathogenesis of joint inflammation and bone erosion in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TWEAK and its receptor Fn14 in the synovium of patients with rheumatoid arthritis compared to psoriatic arthritis and its response to tumour necrosis factor blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging role of TWEAK-Fn14 axis in lupus, a disease related to autoimmunity and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of TWEAK in Lupus Nephritis: A bench-to-bedside review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TWEAK/Fn14 interactions are instrumental in the pathogenesis of nephritis in the chronic graft-versus-host model of systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of TWEAK/Fn14 signalling pathway in lupus nephritis and other clinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. TWEAK: a novel biomarker for lupus nephritis? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expression of TWEAK and its receptor Fn14 in the multiple sclerosis brain: implications for inflammatory tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. TWEAK/Fn14 activation induces keratinocyte proliferation under psoriatic inflammation | Semantic Scholar [semanticscholar.org]
- 18. TWEAK/Fn14 activation induces keratinocyte proliferation under psoriatic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. TWEAK mediates inflammation in experimental atopic dermatitis and psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. TWEAK/Fn14 pathway: a nonredundant role in intestinal damage in mice through a TWEAK/intestinal epithelial cell axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Protective Role for TWEAK/Fn14 in Regulating Acute Intestinal Inflammation and Colitis-Associated Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [Prediction Value of TWEAK/Fn14 in Crohn's Disease with Intestinal Fibrosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. TWEAK and Fn14. New players in the pathogenesis of atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Tumor Necrosis Factor-Like Weak Inducer of Apoptosis (TWEAK)/Fibroblast Growth Factor-Inducible 14 (Fn14) Axis in Cardiovascular Diseases: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 26. TWEAK/Fn14 Axis: A Promising Target for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Inhibition of the TWEAK/Fn14 pathway attenuates autoimmune arthritis in a SKG mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. TWEAK/Fn14 signaling in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The TWEAK-Fn14 cytokine-receptor axis: discovery, biology and therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Frontiers | TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic [frontiersin.org]
TWEAK-Fn14-IN-1 Target Validation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation studies for inhibitors of the TWEAK-Fn14 signaling pathway, with a focus on the small molecule inhibitor TWEAK-Fn14-IN-1. This document details the core methodologies, quantitative data, and signaling pathways involved in the validation process, designed to equip researchers with the necessary information for advancing drug discovery efforts in this area.
Introduction
The Tumor Necrosis Factor-like Weak Inducer of Apoptosis (TWEAK) and its receptor, Fibroblast growth factor-inducible 14 (Fn14), constitute a signaling axis implicated in a wide range of cellular processes, including proliferation, migration, inflammation, and apoptosis.[1] Dysregulation of the TWEAK/Fn14 pathway is associated with numerous pathologies, such as cancer, autoimmune diseases, and tissue injury, making it an attractive target for therapeutic intervention.[2] this compound is a small molecule inhibitor that has been identified to specifically disrupt this pathway.[3] This guide outlines the critical studies required to validate the therapeutic potential of targeting the TWEAK/Fn14 axis.
TWEAK/Fn14 Signaling Pathway
Upon binding of the trimeric TWEAK ligand to its receptor Fn14, the receptor trimerizes, leading to the recruitment of TNF receptor-associated factors (TRAFs) to its intracellular domain.[2][4] This initiates downstream signaling cascades, most notably the canonical and non-canonical Nuclear Factor-kappa B (NF-κB) pathways, as well as the Mitogen-Activated Protein Kinase (MAPK) pathway.[5][6][7] Activation of these pathways results in the transcription of a host of genes that drive cellular responses.
Quantitative Data on TWEAK-Fn14 Inhibitors
A summary of the in vitro and in vivo activities of various TWEAK/Fn14 pathway inhibitors is presented below. This data is critical for comparing the potency and efficacy of different compounds.
| Compound Name | Alias | Target | Assay | IC50 / KD | Cell Line / Model | Reference |
| This compound | L524-0366 | Fn14 | Binding Affinity | KD = 7.12 μM | - | [3] |
| Aurintricarboxylic Acid (ATA) | - | TWEAK-Fn14 Interaction | NF-κB Luciferase Reporter | IC50 = 0.6 μM | HEK293 | [8] |
| RG7212 | - | TWEAK | TWEAK:Fn14 Binding | IC50 = 13 ng/mL | - | [3] |
| BIIB036 | - | Fn14 | Tumor Growth Inhibition | - | WiDr, MDA-MB-231, NCI-N87 xenografts | [9] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below to guide researchers in the validation of TWEAK-Fn14 inhibitors.
Western Blot for NF-κB Pathway Activation
This protocol is designed to assess the effect of a test compound on TWEAK-induced activation of the NF-κB signaling pathway by measuring the phosphorylation and degradation of key pathway components.[10][11][12]
Materials:
-
Cell culture reagents
-
TWEAK (recombinant human)
-
Test compound (e.g., this compound)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells (e.g., HEK293, HeLa, or a relevant cancer cell line) in 6-well plates and grow to 70-80% confluency. Pre-treat cells with the test compound at various concentrations for 1-2 hours. Stimulate the cells with TWEAK (e.g., 100 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Prepare samples by mixing 20-40 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run at 100-120V.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Apply ECL reagent and capture the chemiluminescent signal. Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB in response to TWEAK stimulation and its inhibition by a test compound.[1]
Materials:
-
HEK293 cells stably or transiently transfected with an NF-κB-luciferase reporter construct
-
Cell culture reagents
-
TWEAK (recombinant human)
-
Test compound
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a white, clear-bottom 96-well plate.
-
Treatment: Pre-treat the cells with a serial dilution of the test compound for 1-2 hours. Stimulate the cells with TWEAK (e.g., 100 ng/mL). Include control wells with no stimulation and TWEAK stimulation without the inhibitor.
-
Incubation: Incubate the plate for 6-24 hours at 37°C.
-
Luciferase Assay:
-
Lyse the cells using the lysis reagent provided in the kit.
-
Add the luciferase substrate to the lysate.
-
Measure the firefly luciferase activity using a luminometer.
-
Add the Stop & Glo reagent and measure the Renilla luciferase activity (for normalization of transfection efficiency).
-
-
Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each well. Determine the IC50 value of the test compound by plotting the normalized luciferase activity against the compound concentration.
Transwell Cell Migration/Invasion Assay
This assay assesses the ability of a test compound to inhibit TWEAK-induced cell migration or invasion.[8][13][14][15]
Materials:
-
Transwell inserts (8.0 µm pore size)
-
24-well plates
-
Cell culture reagents
-
TWEAK (recombinant human)
-
Test compound
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Procedure:
-
Preparation of Inserts: For invasion assays, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed. Rehydrate the inserts with serum-free medium.
-
Cell Seeding: Harvest cells and resuspend them in serum-free medium containing the test compound at various concentrations. Seed the cells (e.g., 1 x 105 cells) into the upper chamber of the Transwell inserts.
-
Assay Assembly: Place the inserts into the wells of a 24-well plate containing medium with a chemoattractant (e.g., TWEAK or FBS) in the lower chamber.
-
Incubation: Incubate the plate for 12-48 hours at 37°C to allow for cell migration/invasion.
-
Quantification:
-
Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells that have migrated/invaded to the bottom of the insert with methanol.
-
Stain the cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the stained cells under a microscope.
-
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a TWEAK-Fn14 inhibitor in a mouse xenograft model.[16][17][18]
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Cancer cell line known to express Fn14
-
Cell culture reagents
-
Matrigel (optional)
-
Test compound and vehicle
-
Calipers
Procedure:
-
Cell Preparation: Culture the cancer cells and harvest them during the exponential growth phase. Resuspend the cells in PBS or serum-free medium, optionally mixed with Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 1-5 x 106 cells) into the flank of the mice.
-
Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to the desired dosing schedule and route of administration.
-
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Endpoint and Analysis: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis). Compare the tumor growth curves between the treatment and control groups to determine the efficacy of the test compound.
Experimental Workflow for Target Validation
The following diagram illustrates a typical workflow for the validation of a TWEAK-Fn14 inhibitor.
Conclusion
The validation of TWEAK-Fn14 as a therapeutic target requires a multi-faceted approach encompassing biochemical, cellular, and in vivo studies. This guide provides the foundational knowledge and detailed protocols necessary for researchers to rigorously evaluate the efficacy and mechanism of action of inhibitors like this compound. The presented data and methodologies underscore the potential of targeting the TWEAK/Fn14 pathway and offer a clear roadmap for the preclinical development of novel therapeutics.
References
- 1. library.opentrons.com [library.opentrons.com]
- 2. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The TWEAK Receptor Fn14 is a Potential Cell Surface Portal for Targeted Delivery of Glioblastoma Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The TWEAK-Fn14 Pathway: A Potent Regulator of Skeletal Muscle Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TWEAK/Fn14 Signaling Axis Mediates Skeletal Muscle Atrophy and Metabolic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The TWEAK-Fn14 system as a potential drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. corning.com [corning.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. clyte.tech [clyte.tech]
- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell migration assay or Transwell assay [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 18. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
The Expression of Fn14: A Comprehensive Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Expression of Fibroblast Growth Factor-Inducible 14 (Fn14) Across Various Cell Types
Introduction
Fibroblast growth factor-inducible 14 (Fn14), also known as tumor necrosis factor receptor superfamily member 12A (TNFRSF12A), is a type I transmembrane protein that serves as the sole signaling receptor for the TNF superfamily ligand TWEAK (TNF-like weak inducer of apoptosis). The TWEAK/Fn14 signaling axis is a critical regulator of a diverse range of cellular processes, including proliferation, migration, differentiation, inflammation, and angiogenesis. While Fn14 expression is typically low in healthy, quiescent tissues, it is significantly upregulated in response to tissue injury and in the context of various pathologies, most notably cancer. This differential expression pattern has positioned Fn14 as a compelling therapeutic target for a variety of diseases, including numerous solid tumors.
This technical guide provides a comprehensive overview of Fn14 expression across different cell types, with a particular focus on cancer cells, immune cells, stromal cells, and endothelial cells. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working to understand and therapeutically target the TWEAK/Fn14 pathway.
Fn14 Expression in Cancer Cells
Elevated Fn14 expression is a hallmark of a wide array of solid tumors, where it is often correlated with increased tumor grade, invasiveness, and poor patient prognosis. This overexpression is not only observed in the tumor cells themselves but also within the broader tumor microenvironment.
Table 1: Quantitative and Semi-Quantitative Expression of Fn14 in Human Cancer Cell Lines and Tissues
| Cancer Type | Cell Lines | Expression Level (mRNA/Protein) | Method | Reference |
| Glioblastoma | U118, T98G, U87 | High mRNA and protein | qPCR, Western Blot | [1] |
| Patient-derived xenografts | High in mesenchymal subtype | TCGA data analysis | [2] | |
| Breast Cancer | MDA-MB-231, MDA-MB-436 | High mRNA and protein | Western Blot, Microarray | [3] |
| TNBC patient tumors | 54% positive | Immunohistochemistry | [4] | |
| Lung Cancer (NSCLC) | HCC827, H1975 | High protein | Western Blot | [5] |
| Patient tumors | 55% positive | Immunohistochemistry | ||
| Melanoma | MDA-MB-435, 20 of 23 cell lines tested | High protein | Western Blot | [6] |
| Primary melanoma specimens | 92% positive | Immunohistochemistry | [6] | |
| Colorectal Cancer | WiDr, HT-29 | High protein | Western Blot | |
| Liver metastases | 50% positive | Immunohistochemistry | [1] | |
| Pancreatic Cancer | Patient tumors | 60% positive | Immunohistochemistry | |
| Gastric Cancer | NCI-N87 | High protein | Western Blot | |
| Endometrial Cancer | HEC-1A | High protein | Western Blot | [3] |
Note: This table is a summary of reported findings and expression levels can vary between different cell lines and patient samples.
Fn14 Expression in Immune Cells
The expression of Fn14 on immune cells is more nuanced and appears to be largely restricted to cells of the myeloid lineage. This expression can be modulated by the inflammatory state and the tumor microenvironment.
Table 2: Fn14 Expression in Human Immune Cell Subsets
| Immune Cell Type | Expression Level | Method | Reference |
| Monocytes/Macrophages | Expressed, inducible | Flow Cytometry, IHC | [7] |
| Dendritic Cells | Expressed | RT-PCR | [8] |
| Natural Killer (NK) Cells | Expressed | RT-PCR | [8] |
| T Lymphocytes | Generally negative | Flow Cytometry | [8] |
| B Lymphocytes | Generally negative | Flow Cytometry | [8] |
Fn14 Expression in Stromal Cells
Cancer-associated fibroblasts (CAFs) are a critical component of the tumor microenvironment and can be induced to express Fn14.
Table 3: Fn14 Expression in Stromal Cells
| Stromal Cell Type | Condition | Expression Level | Method | Reference | | :--- | :--- | :--- | :--- | | Normal Fibroblasts | Quiescent | Low | - |[4] | | Cancer-Associated Fibroblasts (CAFs) | Tumor microenvironment | Upregulated | scRNA-seq |[9] |
Fn14 Expression in Endothelial Cells
Fn14 is expressed on endothelial cells and its expression can be upregulated in the tumor vasculature, contributing to angiogenesis.
Table 4: Fn14 Expression in Endothelial Cells
| Endothelial Cell Type | Condition | Expression Level | Method | Reference | | :--- | :--- | :--- | :--- | | Normal Endothelial Cells | Healthy tissue | Low to moderate | Proteomics |[10][11] | | Tumor Endothelial Cells | Tumor microenvironment | Upregulated | scRNA-seq |[12] |
TWEAK/Fn14 Signaling Pathways
Binding of the trimeric TWEAK ligand to Fn14 induces receptor trimerization and the recruitment of TNF receptor-associated factors (TRAFs) to the intracellular domain of Fn14.[13] This initiates downstream signaling cascades, primarily through the canonical and non-canonical nuclear factor-kappa B (NF-κB) pathways, as well as the mitogen-activated protein kinase (MAPK) pathway.[14][15]
TWEAK/Fn14 Signaling Overview
Experimental Protocols
Accurate assessment of Fn14 expression is critical for both basic research and the development of Fn14-targeted therapies. The following are detailed protocols for common techniques used to measure Fn14 expression.
Immunohistochemistry (IHC) for Fn14 in Paraffin-Embedded Tissues
This protocol outlines the steps for detecting Fn14 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against Fn14 (e.g., rabbit anti-human Fn14)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-HRP
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 3 minutes).
-
Immerse in 95% ethanol (1 x 3 minutes).
-
Immerse in 70% ethanol (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Heat slides in antigen retrieval buffer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides in blocking buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary Fn14 antibody at the recommended dilution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS.
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Signal Amplification:
-
Rinse slides with PBS.
-
Incubate with Streptavidin-HRP for 30 minutes at room temperature.
-
-
Detection:
-
Rinse slides with PBS.
-
Incubate with DAB substrate until the desired brown color develops.
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Flow Cytometry for Fn14 on Immune Cells
This protocol describes the staining of peripheral blood mononuclear cells (PBMCs) for surface Fn14 expression.
Materials:
-
PBMCs isolated by density gradient centrifugation
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (e.g., human TruStain FcX™)
-
Fluorochrome-conjugated primary antibody against Fn14 (e.g., PE-conjugated anti-human Fn14)
-
Isotype control antibody
-
Viability dye (e.g., 7-AAD or propidium (B1200493) iodide)
Procedure:
-
Cell Preparation:
-
Wash isolated PBMCs with FACS buffer.
-
Resuspend cells at a concentration of 1 x 10^6 cells/100 µL.
-
-
Fc Receptor Blocking:
-
Add Fc block to the cell suspension and incubate for 10 minutes at 4°C.
-
-
Antibody Staining:
-
Add the fluorochrome-conjugated Fn14 antibody or isotype control to the cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with FACS buffer.
-
-
Viability Staining:
-
Resuspend the cells in FACS buffer containing a viability dye.
-
-
Data Acquisition:
-
Acquire data on a flow cytometer.
-
Western Blotting for Fn14
This protocol details the detection of Fn14 protein in cell lysates.
Materials:
-
Cell lysate
-
Laemmli sample buffer
-
SDS-PAGE gel
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Fn14
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Lyse cells in RIPA buffer or a similar lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Mix the desired amount of protein with Laemmli sample buffer and boil for 5 minutes.
-
-
Gel Electrophoresis:
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Incubate the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary Fn14 antibody at the recommended dilution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the signal using an imaging system.
-
Experimental Workflow for Fn14 Expression Analysis
Conclusion
The differential expression of Fn14, with its low levels in healthy tissues and significant upregulation in pathological conditions, particularly cancer, underscores its potential as a valuable biomarker and a promising therapeutic target. A thorough understanding of its expression patterns across various cell types is paramount for the successful development of Fn14-directed therapies. This guide provides a foundational resource for researchers and drug developers, offering a comprehensive overview of Fn14 expression, its signaling pathways, and the experimental methodologies required for its investigation. As research in this field continues to evolve, a deeper understanding of the intricate regulation and diverse functions of the TWEAK/Fn14 axis will undoubtedly pave the way for novel and effective therapeutic interventions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. The Fibroblast Growth Factor–Inducible 14 Receptor Is Highly Expressed in HER2-Positive Breast Tumors and Regulates Breast Cancer Cell Invasive Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer‐associated fibroblasts educate normal fibroblasts to facilitate cancer cell spreading and T‐cell suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. researchgate.net [researchgate.net]
- 7. TWEAK and Fn14 expression in the pathogenesis of joint inflammation and bone erosion in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Quantitative proteomic profiling of tumor-associated vascular endothelial cells in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinctive Properties of Endothelial Cells from Tumor and Normal Tissue in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single-cell analysis of multiple cancer types reveals differences in endothelial cells between tumors and normal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Non-canonical NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of Tissue Responses: The TWEAK/Fn14 Pathway and Other TNF/TNFR Superfamily Members That Activate Non-Canonical NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
TWEAK-Fn14 Binding Affinity: A Quantitative Overview
An in-depth analysis of the binding affinity between the cytokine TWEAK and its receptor Fn14 reveals a high-affinity interaction crucial for various cellular processes. This technical guide synthesizes available data on binding constants, details the experimental methodologies used for their determination, and illustrates the key signaling cascades initiated by this ligand-receptor engagement. While the specific compound "TWEAK-Fn14-IN-1" was not identified in the available literature, this document will focus on the extensively studied interaction between the TWEAK protein and the Fn14 receptor, which is the basis for the development of inhibitors and other therapeutic agents.
The interaction between the Tumor Necrosis Factor-like Weak Inducer of Apoptosis (TWEAK) and its receptor, Fibroblast Growth Factor-Inducible 14 (Fn14), is characterized by a high binding affinity. This interaction is a critical regulator of cellular activities such as proliferation, migration, differentiation, and inflammation.[1] The strength of this binding is typically quantified by the equilibrium dissociation constant (Kd), with lower values indicating a stronger affinity.
Several studies have measured the Kd for the TWEAK-Fn14 interaction, generally finding it to be in the low nanomolar to high picomolar range. These values underscore the potent and specific nature of this cytokine-receptor system.
| Ligand | Receptor/Cell Line | Method | Dissociation Constant (Kd) | Reference |
| Human TWEAK | Fn14 | Not Specified | ~0.8–2.4 nM | [1] |
| Human TWEAK | HT1080 cells | Bioluminescent TWEAK binding assay | 53 - 112 pM | [2] |
| Human TWEAK | HT29 cells | Bioluminescent TWEAK binding assay | 53 - 112 pM | [2] |
| Human TWEAK | Renca cells (murine) | Bioluminescent TWEAK binding assay | 53 - 112 pM | [2] |
| Human TWEAK | B16 cells (murine) | Bioluminescent TWEAK binding assay | 53 - 112 pM | [2] |
| BIIB036 (P4A8) mAb | Fn14 | BiaCore and FACS assays | High Affinity | [3] |
Experimental Protocols for Determining Binding Affinity
The binding kinetics and affinity of the TWEAK-Fn14 interaction are commonly determined using techniques such as Surface Plasmon Resonance (SPR) and cell-based binding assays.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions. A typical SPR experiment to determine TWEAK-Fn14 binding affinity involves the following steps:
-
Ligand Immobilization: The Fn14 receptor (ligand) is typically immobilized on the surface of a sensor chip. This can be achieved through covalent amine coupling, where the ligand is diluted in a low pH buffer (e.g., 10 mM sodium acetate, pH 5.0) and injected over a surface activated with a mixture of N-hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).[4]
-
Analyte Injection: A series of concentrations of TWEAK (analyte) are flowed over the immobilized Fn14. The binding of TWEAK to Fn14 causes a change in the refractive index at the sensor surface, which is detected and recorded as a sensorgram.
-
Dissociation Phase: After the association phase, a running buffer is flowed over the chip to monitor the dissociation of the TWEAK-Fn14 complex.
-
Regeneration: A regeneration solution (e.g., a low pH buffer or high salt concentration) is injected to remove the bound analyte from the ligand, preparing the surface for the next injection cycle.[4]
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Bioluminescent TWEAK Cellular Binding Assay
This method provides a highly sensitive way to measure the binding of TWEAK to Fn14 on the surface of cells.
-
Development of a Bioluminescent TWEAK Fusion Protein: A fusion protein is created by genetically linking a luciferase, such as from Gaussia princeps, to soluble TWEAK (e.g., GpL-FLAG-TNC-TWEAK).[2]
-
Cell Culture: Cell lines expressing Fn14 (e.g., HT1080, HT29) are cultured to an appropriate density.[2]
-
Equilibrium Binding Studies: The cells are incubated with varying concentrations of the bioluminescent TWEAK at 37°C until equilibrium is reached.[2]
-
Measurement of Binding: Unbound TWEAK is washed away, and the amount of bound bioluminescent TWEAK is quantified by measuring the luciferase activity.
-
Data Analysis: The binding data is analyzed to determine the Kd and the number of binding sites per cell.
TWEAK-Fn14 Signaling Pathways
The binding of trimeric TWEAK to the Fn14 receptor induces receptor trimerization and the recruitment of TNF receptor-associated factors (TRAFs) to the cytoplasmic tail of Fn14.[1] This initiates several downstream signaling cascades, most notably the canonical and non-canonical Nuclear Factor-κB (NF-κB) pathways.
TWEAK-Fn14 Signaling Workflow
Caption: Overview of the TWEAK-Fn14 signaling cascade.
Canonical and Non-Canonical NF-κB Pathways
The TWEAK-Fn14 axis can activate both the canonical and non-canonical NF-κB pathways, leading to the transcription of genes involved in inflammation, cell survival, and proliferation.[1][5]
References
- 1. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies of binding of tumor necrosis factor (TNF)-like weak inducer of apoptosis (TWEAK) to fibroblast growth factor inducible 14 (Fn14) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic [frontiersin.org]
- 4. dhvi.duke.edu [dhvi.duke.edu]
- 5. TWEAK/Fn14 Signaling Axis Mediates Skeletal Muscle Atrophy and Metabolic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Targets of TWEAK/Fn14 Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core downstream signaling pathways and molecular targets regulated by the interaction of TNF-like weak inducer of apoptosis (TWEAK) and its receptor, fibroblast growth factor-inducible 14 (Fn14). This guide is intended for researchers, scientists, and drug development professionals investigating the TWEAK/Fn14 axis in contexts such as inflammation, autoimmune disease, cancer, and tissue regeneration.
Core Signaling Cascades Activated by TWEAK/Fn14
The binding of the trimeric TWEAK ligand to its receptor Fn14 initiates a series of intracellular events, leading to the activation of several key signaling pathways. This process is primarily mediated by the recruitment of TNF receptor-associated factors (TRAFs) to the cytoplasmic tail of Fn14. The major downstream cascades include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
NF-κB Signaling Pathway
TWEAK/Fn14 engagement is a potent activator of both the canonical and non-canonical NF-κB pathways, which are central to inflammatory and immune responses, cell survival, and proliferation[1].
-
Canonical NF-κB Pathway: This pathway involves the recruitment of TRAF2 and cellular inhibitor of apoptosis protein 1 (cIAP1) to the Fn14 receptor complex. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κBα (IκBα). Phosphorylated IκBα is targeted for proteasomal degradation, releasing the p50/p65 (RelA) NF-κB heterodimer to translocate to the nucleus and activate the transcription of target genes.
-
Non-Canonical NF-κB Pathway: TWEAK can also induce a more sustained NF-κB activation through the non-canonical pathway. This process involves the degradation of the TRAF2-cIAP1 complex, leading to the stabilization of NF-κB-inducing kinase (NIK). NIK then phosphorylates and activates IKKα, which in turn phosphorylates NF-κB2/p100, leading to its processing into p52. The resulting p52/RelB heterodimer then moves to the nucleus to regulate a distinct set of target genes. TWEAK has been identified as a novel physiological regulator of this non-canonical pathway[2].
Mitogen-Activated Protein Kinase (MAPK) Signaling
In addition to NF-κB, TWEAK/Fn14 signaling also activates several MAPK cascades, which are involved in cellular proliferation, differentiation, and stress responses. The primary MAPK pathways activated include:
-
Extracellular signal-regulated kinase (ERK1/2): Activation of the ERK pathway is frequently observed and is associated with cell proliferation and survival.
-
c-Jun N-terminal kinase (JNK): The JNK pathway is typically associated with stress responses and can lead to either apoptosis or survival depending on the cellular context.
-
p38 MAPK: Similar to JNK, the p38 MAPK pathway is activated by cellular stress and inflammatory cytokines and plays a role in inflammation and apoptosis.
The activation of these pathways ultimately leads to the activation of various transcription factors, including Activator Protein-1 (AP-1), which cooperate with NF-κB to regulate the expression of a wide array of downstream target genes.
Downstream Gene Targets
The activation of the aforementioned signaling pathways results in a profound change in the transcriptional landscape of the cell. High-throughput analyses, such as RNA sequencing (RNA-seq), have identified a large number of genes whose expression is modulated by TWEAK.
Quantitative RNA-Seq Data
The following table summarizes a selection of the top differentially expressed genes in human triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and Hs578T) following treatment with TWEAK. Data was analyzed from the publicly available GEO dataset GSE231480.
| Gene Symbol | Gene Name | log2(Fold Change) | Adjusted p-value | Putative Function |
| Top Upregulated Genes | ||||
| CCL2 | C-C Motif Chemokine Ligand 2 | 4.85 | < 0.001 | Chemoattractant for monocytes and macrophages |
| IL6 | Interleukin 6 | 4.52 | < 0.001 | Pro-inflammatory cytokine, cell proliferation |
| CXCL8 (IL8) | C-X-C Motif Chemokine Ligand 8 | 4.11 | < 0.001 | Chemoattractant for neutrophils, angiogenesis |
| MMP9 | Matrix Metallopeptidase 9 | 3.78 | < 0.001 | Extracellular matrix degradation, invasion |
| ICAM1 | Intercellular Adhesion Molecule 1 | 3.55 | < 0.001 | Cell adhesion, immune response |
| VCAM1 | Vascular Cell Adhesion Molecule 1 | 3.21 | < 0.001 | Cell adhesion, inflammation |
| PTGS2 (COX2) | Prostaglandin-Endoperoxide Synthase 2 | 2.98 | < 0.001 | Inflammation, pain |
| Top Downregulated Genes | ||||
| CDH1 | Cadherin 1 (E-cadherin) | -2.54 | < 0.001 | Cell-cell adhesion, tumor suppressor |
| KRT19 | Keratin 19 | -2.15 | < 0.001 | Epithelial cell marker |
| TJP1 | Tight Junction Protein 1 (ZO-1) | -1.89 | < 0.001 | Tight junction formation |
Note: The data presented is a representative analysis of GEO dataset GSE231480 and is intended for illustrative purposes. For a complete list of differentially expressed genes, direct analysis of the dataset is recommended.
Experimental Protocols
This section provides detailed methodologies for key experiments used to identify and validate the downstream targets of TWEAK/Fn14 signaling.
Workflow for Identification of Downstream Targets by RNA-Seq
References
TWEAK-Fn14-IN-1: A Technical Guide to its Impact on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between the Tumor Necrosis Factor-like Weak Inducer of Apoptosis (TWEAK) and its receptor, Fibroblast growth factor-inducible 14 (Fn14), is a critical signaling axis implicated in a wide range of cellular processes, including inflammation, proliferation, and tissue remodeling.[1][2] Dysregulation of the TWEAK/Fn14 pathway is associated with the pathogenesis of numerous inflammatory diseases and cancers, making it a compelling target for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of the effect of TWEAK-Fn14-IN-1, a novel inhibitor of this pathway, on cytokine production. While specific data for this compound is emerging, this document synthesizes the current understanding of TWEAK/Fn14 signaling in cytokine regulation and extrapolates the expected impact of its inhibition.
The TWEAK/Fn14 Signaling Axis and Cytokine Production
Activation of the Fn14 receptor by its ligand TWEAK initiates a signaling cascade that culminates in the production of a broad spectrum of pro-inflammatory cytokines. This process is predominantly mediated by the activation of the nuclear factor-kappa B (NF-κB) and other signaling pathways.[4][5]
The binding of TWEAK to Fn14 leads to the recruitment of TNF receptor-associated factors (TRAFs), which in turn activate downstream kinases.[6] This ultimately results in the activation of both the canonical and non-canonical NF-κB pathways.[7] Activated NF-κB translocates to the nucleus and induces the transcription of various genes, including those encoding for pro-inflammatory cytokines.[4]
Studies have demonstrated that TWEAK stimulation upregulates the expression and/or secretion of several key cytokines involved in inflammatory responses, including:
-
Interleukin-6 (IL-6): A pleiotropic cytokine with a central role in inflammation and immunity.[8][9]
-
Interleukin-8 (IL-8): A potent chemoattractant for neutrophils and other immune cells.[8][9]
-
Monocyte Chemoattractant Protein-1 (MCP-1/CCL2): A key chemokine involved in the recruitment of monocytes and macrophages to sites of inflammation.[8][9][10]
-
RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted/CCL5): A chemokine that attracts T cells, eosinophils, and basophils.[8][9][10]
-
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF): A cytokine that promotes the proliferation and differentiation of hematopoietic progenitor cells.[8]
-
Tumor Necrosis Factor-alpha (TNF-α): In some cellular contexts, TWEAK can indirectly induce the production of TNF-α.[1][4]
The sustained activation of the TWEAK/Fn14 pathway can lead to chronic inflammation and tissue damage, highlighting the therapeutic potential of inhibitors like this compound.[11]
This compound: Mechanism of Action and Expected Effects on Cytokine Production
This compound is a small molecule inhibitor designed to disrupt the interaction between TWEAK and its receptor Fn14. By blocking this initial step in the signaling cascade, this compound is expected to effectively suppress the downstream activation of NF-κB and consequently inhibit the production of pro-inflammatory cytokines.
Based on the known functions of the TWEAK/Fn14 pathway, the administration of this compound is anticipated to result in a significant reduction in the levels of IL-6, IL-8, MCP-1, and RANTES in various inflammatory models. The precise magnitude of this effect will likely depend on the specific cell type, the concentration of the inhibitor, and the inflammatory context.
Quantitative Data on Cytokine Modulation by TWEAK/Fn14 Pathway Inhibition
While specific quantitative data for this compound is not yet publicly available, studies utilizing other inhibitors of the TWEAK/Fn14 pathway, such as neutralizing antibodies or genetic knockouts, provide valuable insights into the expected quantitative impact on cytokine production.
| Cytokine | Cell Type/Model | Method of Inhibition | Observed Effect on Production | Reference |
| MCP-1/CCL2 | Human Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | Fn-14 receptor knockdown | 26% reduction in TNF-α-induced production | [10] |
| RANTES/CCL5 | Human Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | Fn-14 receptor knockdown | 44% reduction in TNF-α-induced production | [10] |
| IL-6 | TNFα-activated Rheumatoid Arthritis Fibroblast-Like Synoviocytes (FLS) | TWEAK | Dose-dependent inhibition | [12] |
| IL-8 | TNFα-activated Rheumatoid Arthritis Fibroblast-Like Synoviocytes (FLS) | TWEAK | Dose-dependent inhibition | [12] |
| IL-6, IL-8, RANTES, MCP-1 | Hepatic Stellate Cells (LX-2) | TWEAK stimulation | Upregulation | [9] |
| RANTES | Keratinocytes | Anti-Fn14 mAb | Almost complete inhibition of TWEAK-induced production | [8] |
Experimental Protocols
The following are representative experimental protocols that can be adapted to evaluate the effect of this compound on cytokine production.
Cell Culture and Treatment
-
Cell Lines: Human rheumatoid arthritis synovial fibroblasts (RASFs), hepatic stellate cells (LX-2), or other relevant cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Stimulation: Cells are stimulated with recombinant human TWEAK at a concentration range of 10-100 ng/mL to induce cytokine production. In some experiments, co-stimulation with TNF-α (10 ng/mL) may be used to mimic a pro-inflammatory environment.
-
Inhibitor Treatment: this compound is added to the cell cultures at various concentrations (e.g., 0.1, 1, 10 µM) prior to or concurrently with TWEAK stimulation. A vehicle control (e.g., DMSO) is included in all experiments.
Cytokine Measurement
-
ELISA: Supernatants from cell cultures are collected after 24-48 hours of treatment. The concentrations of specific cytokines (e.g., IL-6, IL-8, MCP-1, RANTES) are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Real-Time PCR: Total RNA is extracted from the cells using a suitable method. cDNA is synthesized, and quantitative real-time PCR is performed using specific primers for the target cytokine genes and a housekeeping gene for normalization.
Western Blot Analysis
To confirm the mechanism of action, the effect of this compound on the downstream signaling pathways can be assessed by Western blotting. Cell lysates are collected and probed with antibodies against key signaling proteins such as phosphorylated and total IκBα, NF-κB p65, and STAT3.
Signaling Pathways and Experimental Workflow
TWEAK/Fn14 Signaling Pathway Leading to Cytokine Production
Caption: TWEAK/Fn14 signaling pathway leading to cytokine production and the inhibitory action of this compound.
Experimental Workflow for Evaluating this compound
Caption: A typical experimental workflow to assess the impact of this compound on cytokine production.
Conclusion
The TWEAK/Fn14 signaling axis is a key driver of pro-inflammatory cytokine production and represents a promising therapeutic target for a variety of diseases. This compound, by inhibiting the interaction between TWEAK and its receptor, is poised to be an effective modulator of this pathway. The expected outcome of treatment with this compound is a significant reduction in the production of key inflammatory cytokines. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this novel inhibitor.
References
- 1. TWEAK-FN14 signaling induces lysosomal degradation of a cIAP1–TRAF2 complex to sensitize tumor cells to TNFα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TWEAK-Fn14 cytokine-receptor axis: discovery, biology and therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TWEAK/Fn14 signaling in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The TWEAK-Fn14 system as a potential drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Role of the TWEAK-Fn14-cIAP1-NF-κB Signaling Axis in the Regulation of Myogenesis and Muscle Homeostasis [frontiersin.org]
- 8. TWEAK/Fn14 Activation Participates in Skin Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TWEAK/Fn14 promotes pro-inflammatory cytokine secretion in hepatic stellate cells via NF-κB/STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TNF-α Utilizes the TWEAK/Fn-14 Axis in Human Rheumatoid Arthritis Synovial Fibroblasts - ACR Meeting Abstracts [acrabstracts.org]
- 11. mdpi.com [mdpi.com]
- 12. Inhibition of TNF-induced IL-6 by the TWEAK-Fn14 interaction in rheumatoid arthritis fibroblast like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The TWEAK/Fn14 Axis: A Double-Edged Sword in Tissue Regeneration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Tumor Necrosis Factor-like Weak Inducer of Apoptosis (TWEAK) and its receptor, Fibroblast growth factor-inducible 14 (Fn14), constitute a critical signaling axis with a multifaceted and often dichotomous role in tissue regeneration. While transient activation of the TWEAK/Fn14 pathway is crucial for the initiation of repair processes in response to acute injury in tissues such as skeletal muscle, liver, and kidney, its sustained activation in chronic disease states can paradoxically drive inflammation, fibrosis, and impede functional recovery. This technical guide provides a comprehensive overview of the TWEAK/Fn14 signaling pathway in tissue regeneration, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms to inform future research and therapeutic development.
Introduction to the TWEAK/Fn14 Signaling Pathway
TWEAK is a multifunctional cytokine belonging to the tumor necrosis factor (TNF) superfamily. It is initially expressed as a type II transmembrane protein but can be cleaved by furin to release a soluble, biologically active form.[1] The exclusive signaling receptor for TWEAK is Fn14, a type I transmembrane protein and the smallest member of the TNF receptor superfamily.[1] In healthy, uninjured tissues, Fn14 expression is typically low. However, upon tissue injury, its expression is rapidly and robustly upregulated, making it a key sensor of tissue damage and a trigger for the regenerative response.[2]
The binding of trimeric TWEAK to Fn14 initiates the recruitment of TNF receptor-associated factors (TRAFs) to the receptor's cytoplasmic tail, leading to the activation of several downstream signaling cascades.[1] Predominantly, these include the canonical and non-canonical Nuclear Factor-kappa B (NF-κB) pathways, the Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38), and the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[3][4][5] The specific cellular outcomes of TWEAK/Fn14 activation are highly context-dependent, varying with the tissue type, the nature of the injury (acute vs. chronic), and the cellular microenvironment.
Role of TWEAK/Fn14 in Skeletal Muscle Regeneration
In skeletal muscle, the TWEAK/Fn14 pathway plays a complex role, influencing both muscle atrophy and regeneration. Following acute injury, transient upregulation of Fn14 and TWEAK signaling is important for promoting the proliferation of satellite cells, the resident stem cells of skeletal muscle.[6] However, sustained TWEAK signaling can inhibit myoblast differentiation and fusion, leading to impaired muscle regeneration and fibrosis.[7]
Quantitative Data: TWEAK/Fn14 in Skeletal Muscle
| Parameter | Condition | Observation | Reference |
| Fn14 mRNA Expression | Denervated Gastrocnemius Muscle (4 days) | Significantly increased | [8] |
| Fn14 Protein Expression | Denervated Gastrocnemius Muscle (4, 7, 10 days) | Drastically increased and sustained | [8] |
| Myoblast Proliferation | C2C12 myoblasts treated with TWEAK (0.5 µg/ml, 72h) | Significant dose-dependent increase | [9] |
| Primary Myoblast Proliferation | Primary myoblasts treated with TWEAK (100 ng/ml, 3 days) | Approximately 2-fold increase in cell number | [6] |
| NF-κB Activation | Soleus muscle of TWEAK-transgenic mice | 1.6 ± 0.2–fold higher than control | [8] |
Signaling Pathway in Skeletal Muscle Regeneration
Caption: TWEAK/Fn14 signaling in skeletal muscle regeneration.
Role of TWEAK/Fn14 in Liver Regeneration
The liver possesses a remarkable regenerative capacity. Following acute injury, such as partial hepatectomy, the TWEAK/Fn14 pathway is rapidly activated and plays a crucial role in promoting the proliferation of hepatic progenitor cells (oval cells) and mature hepatocytes.[10][11] Disruption of TWEAK/Fn14 signaling significantly impairs liver regeneration.[11]
Quantitative Data: TWEAK/Fn14 in Liver Regeneration
| Parameter | Condition | Observation | Reference |
| Fn14 mRNA Expression | After partial hepatectomy | Rapidly and significantly induced | [11] |
| Fn14 Protein Expression | After partial hepatectomy | Elevated throughout peak hepatocyte replication | [11] |
| Liver Progenitor Cell Proliferation | TWEAK treatment of cultured liver progenitors | Significant stimulation of proliferation | [1] |
| Hepatocyte Proliferation | TWEAK knockout mice after partial hepatectomy | Significantly inhibited | [12] |
| Cholangiocyte Proliferation | TWEAK knockout mice after partial hepatectomy | Significantly inhibited | [12] |
Signaling Pathway in Liver Regeneration
Caption: TWEAK/Fn14 signaling in liver regeneration.
Role of TWEAK/Fn14 in Kidney Injury and Repair
In the kidney, the TWEAK/Fn14 axis is implicated in both acute kidney injury (AKI) and the progression to chronic kidney disease (CKD). Following AKI, TWEAK/Fn14 signaling can promote tubular cell proliferation and contribute to tissue repair.[13] However, in the context of chronic inflammation, sustained TWEAK/Fn14 activation promotes apoptosis, inflammation, and fibrosis, thereby exacerbating kidney damage.[13]
Quantitative Data: TWEAK/Fn14 in Kidney Injury
| Parameter | Condition | Observation | Reference |
| Fn14 mRNA Expression | Ischemia-Reperfusion Injury (24h) | Maximally upregulated | [14] |
| Fn14 mRNA Expression | Folic Acid-Induced AKI | Upregulated | [14] |
| Fn14 Protein Expression | Lupus Nephritis Mouse Model | Correlates with disease severity | [14] |
| CCL21 mRNA Expression | TWEAK-treated murine renal tubular cells | 3.5 ± 1.22-fold increase over control | [15] |
| CCL21 Protein Expression | TWEAK-treated murine renal tubular cells | 2.5 ± 0.8-fold increase over control | [15] |
Signaling Pathway in Kidney Injury and Repair
Caption: TWEAK/Fn14 signaling in kidney injury and repair.
Experimental Methodologies
A variety of in vivo and in vitro experimental models are utilized to investigate the role of the TWEAK/Fn14 pathway in tissue regeneration.
In Vivo Models of Tissue Injury
-
Skeletal Muscle Injury: Intramuscular injection of cardiotoxin (B1139618) (CTX) from snake venom is a widely used and reproducible method to induce acute muscle injury and study the subsequent regenerative process.[13][16][17][18][19]
-
Protocol: A typical protocol involves the injection of 50-100 µL of 10 µM CTX solution into the tibialis anterior muscle of a mouse.[17] Tissues are then harvested at various time points post-injury for analysis.
-
-
Liver Regeneration: Two-thirds partial hepatectomy (PH) in rodents is the gold-standard model for studying liver regeneration.[6][12][20]
-
Protocol: This surgical procedure involves the ligation and resection of the median and left lateral lobes of the liver, amounting to approximately 70% of the total liver mass.[6]
-
-
Kidney Injury: Bilateral renal ischemia-reperfusion injury (IRI) is a common model for studying AKI.[13][16][17][18]
-
Protocol: The renal pedicles are clamped for a defined period (e.g., 22-30 minutes) to induce ischemia, followed by removal of the clamps to allow reperfusion.[17]
-
Key In Vitro and Analytical Techniques
-
Immunohistochemistry (IHC): Used to visualize the localization and expression of TWEAK and Fn14 proteins within tissue sections.[2][21][22][23][24]
-
Western Blotting: Employed to quantify the expression levels of total and phosphorylated proteins in the TWEAK/Fn14 signaling pathway.[25][26][27][28][29]
-
Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA expression levels of TWEAK, Fn14, and downstream target genes.[1][21][25][33][34]
-
Protocol: Involves RNA extraction from tissues or cells, reverse transcription to cDNA, and PCR amplification with gene-specific primers and a fluorescent dye for detection.[25]
-
Experimental Workflow
Caption: A typical experimental workflow for TWEAK/Fn14 research.
Conclusion and Future Directions
The TWEAK/Fn14 signaling axis is a pivotal regulator of tissue regeneration, exhibiting a delicate balance between promoting repair and exacerbating damage. Its context-dependent functions underscore the importance of a thorough understanding of its downstream signaling pathways in different tissues and disease states. For drug development professionals, the TWEAK/Fn14 pathway presents a promising but challenging therapeutic target. Strategies aimed at transiently agonizing the pathway in acute injury settings could promote regeneration, while antagonizing it in chronic diseases may mitigate inflammation and fibrosis. Future research should focus on elucidating the precise molecular switches that determine the pro-regenerative versus pro-fibrotic outcomes of TWEAK/Fn14 signaling to enable the development of targeted and effective therapies.
References
- 1. Quantitative RT-PCR gene expression analysis of laser microdissected tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frozen Tissue Preparation & IHC Cryosection Staining Protocol: R&D Systems [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | TWEAK/Fn14 Signaling Axis Mediates Skeletal Muscle Atrophy and Metabolic Dysfunction [frontiersin.org]
- 5. TNF-like weak inducer of apoptosis (TWEAK) activates proinflammatory signaling pathways and gene expression through the activation of TGF-beta-activated kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation of Regenerating Hepatocytes after Partial Hepatectomy in Mice [jove.com]
- 7. youtube.com [youtube.com]
- 8. TWEAK/Fn14 mediates atrial‐derived HL‐1 myocytes hypertrophy via JAK2/STAT3 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extended 78% Hepatectomy in a Mouse Surgical Model [jove.com]
- 10. TWEAK induces liver progenitor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TWEAK/Fn14 Signaling Is Required for Liver Regeneration after Partial Hepatectomy in Mice | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for renal ischemia-reperfusion injury by flank incisions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ischemia–Reperfusion Injury of the Mouse Kidney | Springer Nature Experiments [experiments.springernature.com]
- 15. TWEAK Activates the Non-Canonical NFκB Pathway in Murine Renal Tubular Cells: Modulation of CCL21 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for renal ischemia-reperfusion injury by flank incisions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. researchgate.net [researchgate.net]
- 19. A detailed methodology of partial hepatectomy in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Partial hepatectomy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 22. biosskorea.com [biosskorea.com]
- 23. immunoreagents.com [immunoreagents.com]
- 24. researchgate.net [researchgate.net]
- 25. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Immunohistochemistry Protocol for Frozen Sections [protocols.io]
- 27. (PDF) TWEAK Induces Liver Progenitor Cell Proliferation [research.amanote.com]
- 28. discovery.researcher.life [discovery.researcher.life]
- 29. TWEAK/Fn14 promotes pro-inflammatory cytokine secretion in hepatic stellate cells via NF-κB/STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 31. Nuclear and cytoplasmic protein extraction and western blot analysis [bio-protocol.org]
- 32. biomol.com [biomol.com]
- 33. Gene Expression Analysis by Quantitative Real-Time PCR for Floral Tissues | Springer Nature Experiments [experiments.springernature.com]
- 34. elearning.unite.it [elearning.unite.it]
An In-depth Technical Guide to the TWEAK-Fn14 Signaling Pathway
Introduction
The Tumor Necrosis Factor-like Weak Inducer of Apoptosis (TWEAK) and its receptor, Fibroblast growth factor-inducible 14 (Fn14), constitute a crucial signaling axis involved in a wide array of physiological and pathological processes. While a specific small molecule inhibitor designated "TWEAK-Fn14-IN-1" is not documented in the public domain, this guide provides a comprehensive overview of the TWEAK-Fn14 pathway, its mechanism of action, and its role in cellular responses, which is of significant interest to researchers and drug development professionals. The information presented here is based on the current scientific understanding of this important signaling system.
The TWEAK-Fn14 pathway is a key regulator of tissue responses to injury and inflammation.[1] TWEAK, a member of the TNF superfamily, is a cytokine that can exist in both membrane-bound and soluble forms.[2][3] It exerts its biological effects by binding to its sole known receptor, Fn14, the smallest member of the TNF receptor superfamily.[4][5] While Fn14 expression is typically low in healthy tissues, it is significantly upregulated in response to tissue injury, inflammation, and in various cancers.[1][2][6][7] This injury-inducible expression of Fn14 makes the TWEAK-Fn14 axis a highly specific signaling system that is activated in pathological contexts.
The TWEAK-Fn14 Signaling Cascade
Activation of Fn14 by TWEAK binding initiates the recruitment of TNF receptor-associated factors (TRAFs) to the intracellular domain of the receptor.[2][8] This, in turn, triggers downstream signaling cascades, most notably the canonical and non-canonical Nuclear Factor-kappa B (NF-κB) pathways.[2][8][9][10] The engagement of these pathways leads to a diverse range of cellular responses, including inflammation, proliferation, migration, differentiation, and apoptosis.[11]
The binding of the trimeric TWEAK ligand to the Fn14 receptor leads to the recruitment of cellular inhibitor of apoptosis proteins (cIAPs) and various TRAFs, which subsequently activates multiple downstream signaling cascades.[8][12] TWEAK can stimulate both the canonical and non-canonical NF-κB pathways. The canonical pathway is activated through the recruitment of TRAFs, leading to the activation of the IKK complex and subsequent degradation of IκBα, allowing for the nuclear translocation of the p65/p50 NF-κB complex.[12] The non-canonical pathway is activated through the stabilization of NF-κB-inducing kinase (NIK), which leads to the processing of p100 to p52 and the nuclear translocation of p52/RelB complexes.[13]
Beyond NF-κB, the TWEAK-Fn14 axis can also activate other signaling pathways, including Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, and p38) and the PI3K/Akt pathway.[8][9][11] The specific signaling pathways activated and the resulting cellular outcomes are context-dependent, varying with cell type and the surrounding microenvironment.
Caption: TWEAK-Fn14 Signaling Pathways.
Cellular and Physiological Consequences of TWEAK-Fn14 Activation
The downstream effects of TWEAK-Fn14 signaling are pleiotropic and have significant implications in both health and disease.
-
Inflammation: The TWEAK-Fn14 axis is a potent inducer of pro-inflammatory responses.[8] Activation of NF-κB leads to the expression of numerous inflammatory cytokines, chemokines, and adhesion molecules, contributing to the recruitment of immune cells and the amplification of the inflammatory cascade.[8]
-
Cell Proliferation and Differentiation: TWEAK can promote the proliferation of various cell types, including myoblasts and fibroblasts.[8][9] However, it can also inhibit the differentiation of certain cell types, such as myoblasts into myotubes.[8][9]
-
Apoptosis: The role of TWEAK in apoptosis is complex and context-dependent. While it was initially named for its weak pro-apoptotic activity, in many cell types, TWEAK-Fn14 signaling promotes cell survival through the activation of NF-κB and the expression of anti-apoptotic genes.[11] However, under certain conditions, TWEAK can sensitize cells to apoptosis induced by other stimuli.[10]
-
Tissue Remodeling and Fibrosis: In the context of chronic injury and inflammation, sustained activation of the TWEAK-Fn14 pathway can contribute to pathological tissue remodeling and fibrosis.[1][8]
-
Skeletal Muscle Atrophy: The TWEAK-Fn14 pathway is a critical regulator of skeletal muscle mass.[8][12] Increased TWEAK signaling can induce muscle atrophy by activating proteolytic pathways, including the ubiquitin-proteasome system.[6][12]
Caption: Cellular Consequences of TWEAK-Fn14 Activation.
Therapeutic Targeting of the TWEAK-Fn14 Pathway
Given its significant role in a multitude of pathological conditions, the TWEAK-Fn14 axis has emerged as an attractive therapeutic target.[1][2][9] Several strategies are being explored to modulate the activity of this pathway:
-
TWEAK-Neutralizing Agents: Monoclonal antibodies and soluble Fn14-Fc decoy proteins that block the interaction between TWEAK and Fn14 have been developed.[2][3] These agents have shown therapeutic potential in preclinical models of various diseases, including inflammatory and autoimmune disorders.
-
Fn14-Directed Agonistic Antibodies: In the context of cancer, where Fn14 is often overexpressed, agonistic antibodies that activate Fn14 signaling are being investigated.[2][3] The rationale is to induce cell death in tumor cells.[2]
The TWEAK-Fn14 signaling pathway is a critical regulator of cellular responses in the context of tissue injury, inflammation, and cancer. Its tightly regulated expression pattern, with Fn14 being induced in pathological settings, makes it a highly specific and promising target for therapeutic intervention. While a specific inhibitor named "this compound" is not currently described in the scientific literature, the extensive research on this pathway provides a solid foundation for the future development of novel therapeutics aimed at modulating its activity for the treatment of a wide range of human diseases. Further research will undoubtedly continue to unravel the complexities of TWEAK-Fn14 signaling and pave the way for innovative treatment strategies.
References
- 1. TWEAK/Fn14 axis: the current paradigm of tissue injury-inducible function in the midst of complexities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic [frontiersin.org]
- 4. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolytically generated soluble Tweak Receptor Fn14 is a blood biomarker for γ‐secretase activity | EMBO Molecular Medicine [link.springer.com]
- 6. rupress.org [rupress.org]
- 7. TWEAK-Fn14 Axis Induces Calcium-Associated Autophagy and Cell Death To Control Mycobacterial Survival in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The TWEAK-Fn14 Pathway: A Potent Regulator of Skeletal Muscle Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The TWEAK-Fn14 system as a potential drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Role of the TWEAK-Fn14-cIAP1-NF-κB Signaling Axis in the Regulation of Myogenesis and Muscle Homeostasis [frontiersin.org]
- 11. A Bioinformatics Resource for TWEAK-Fn14 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TWEAK/Fn14 Signaling Axis Mediates Skeletal Muscle Atrophy and Metabolic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A potential fate decision landscape of the TWEAK/Fn14 axis on stem and progenitor cells: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TWEAK-Fn14-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to characterize the activity of TWEAK-Fn14-IN-1, a specific, dose-dependent inhibitor of the TWEAK-Fn14 signaling pathway. This small molecule inhibitor binds directly to the Fn14 receptor and has been shown to impede TWEAK-induced cellular responses, such as glioma cell migration.[1][2]
Introduction
The TWEAK (TNF-like weak inducer of apoptosis)-Fn14 (fibroblast growth factor-inducible 14) signaling axis is a crucial pathway involved in a multitude of cellular activities, including proliferation, migration, differentiation, and inflammation.[3] Dysregulation of this pathway has been implicated in various pathologies, such as cancer, autoimmune diseases, and chronic inflammation.[3][4][5] this compound (also known as compound L524-0366) is a small molecule inhibitor that specifically targets the interaction between TWEAK and its receptor, Fn14.[1][2] These protocols describe in vitro methods to quantify the inhibitory effect of this compound on TWEAK-induced signaling and cell migration.
Data Presentation
The following table summarizes the available quantitative data for this compound and a related inhibitor identified through a similar screening assay.
| Compound | Assay Type | Target | Cell Line | Parameter | Value | Reference |
| This compound (L524-0366) | Binding Assay | Fn14 | N/A | KD | 7.12 μM | [1] |
| Aurintricarboxylic Acid (ATA) | NF-κB Reporter Assay | TWEAK-Fn14 Pathway | HEK293-NF-κB-luc/Fn14 | IC50 | 0.6 μM | [6] |
Signaling Pathway
The binding of the trimeric TWEAK ligand to the Fn14 receptor induces receptor trimerization. This conformational change facilitates the recruitment of TNF receptor-associated factors (TRAFs) to the intracellular domain of Fn14. The recruitment of TRAFs initiates downstream signaling cascades, most notably the canonical and non-canonical NF-κB pathways, which lead to the transcription of target genes involved in inflammation, cell survival, and proliferation.
Experimental Protocols
NF-κB Reporter Assay for TWEAK-Fn14 Inhibition
This cell-based assay is designed to quantify the inhibition of TWEAK-induced NF-κB activation by this compound. The protocol is adapted from a successful screening method for TWEAK-Fn14 pathway inhibitors.[6][7]
Objective: To determine the IC50 value of this compound for the inhibition of TWEAK-induced NF-κB signaling.
Materials:
-
HEK293 cell line engineered to co-express the human Fn14 receptor and an NF-κB-driven luciferase reporter gene (HEK293-NF-κB-luc/Fn14).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.
-
Recombinant human TWEAK protein.
-
This compound.
-
Luciferase assay reagent.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Culture HEK293-NF-κB-luc/Fn14 cells in DMEM with 10% FBS.
-
Trypsinize and resuspend cells to a concentration of 2 x 105 cells/mL.
-
Seed 100 µL of the cell suspension (20,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in serum-free DMEM. A suggested starting range is 0.01 µM to 100 µM.
-
After 24 hours of incubation, remove the culture medium from the wells.
-
Add 50 µL of the diluted this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 1 hour at 37°C.
-
-
TWEAK Stimulation:
-
Prepare a solution of recombinant human TWEAK in serum-free DMEM at a concentration of 200 ng/mL (for a final concentration of 100 ng/mL).
-
Add 50 µL of the TWEAK solution to each well, except for the unstimulated control wells.
-
Incubate for 6-8 hours at 37°C.
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Remove the medium and add 100 µL of luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (unstimulated control) from all readings.
-
Normalize the data to the TWEAK-stimulated control (vehicle-treated).
-
Plot the normalized luminescence against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
TWEAK-Induced Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the ability of this compound to inhibit the migration of Fn14-expressing cells, such as glioma cell lines, towards a TWEAK gradient.
Objective: To determine the effect of this compound on TWEAK-induced cell migration.
Materials:
-
Fn14-expressing cell line (e.g., U87-MG or other glioblastoma cell lines).
-
Cell culture medium (e.g., MEM with 10% FBS).
-
Serum-free cell culture medium.
-
Recombinant human TWEAK.
-
This compound.
-
Boyden chamber inserts with 8 µm pore size polycarbonate membranes.
-
24-well companion plates.
-
Calcein-AM or crystal violet staining solution.
-
Fluorescence plate reader or microscope.
Procedure:
-
Cell Preparation:
-
Culture cells to ~80% confluency.
-
Serum-starve the cells for 12-24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 106 cells/mL.
-
-
Inhibitor Pre-treatment:
-
In a separate tube, incubate the cell suspension with the desired concentration of this compound (e.g., 10 µM) or vehicle control for 30-60 minutes at 37°C.
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of serum-free medium containing 100 ng/mL of recombinant human TWEAK (chemoattractant).
-
For the negative control, add serum-free medium without TWEAK.
-
Place the Boyden chamber inserts into the wells.
-
Add 100 µL of the pre-treated cell suspension (100,000 cells) to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate for 12-24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Quantification of Migration:
-
Carefully remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet or a fluorescent dye like Calcein-AM).
-
Count the number of migrated cells in several representative fields of view under a microscope or quantify the fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Express the data as a percentage of migration relative to the TWEAK-stimulated vehicle control.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the inhibition.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for testing the efficacy of this compound in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule TWEAK-Fn14 Inhibitors Block Cancer Growth - BioResearch - Labmedica.com [labmedica.com]
- 3. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A homogeneous HTRF assay for the identification of inhibitors of the TWEAK-Fn14 protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TWEAK/Fn14 axis: the current paradigm of tissue injury-inducible function in the midst of complexities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Identification of aurintricarboxylic acid as a selective inhibitor of the TWEAK-Fn14 signaling pathway in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
TWEAK-Fn14-IN-1: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of TWEAK-Fn14-IN-1, a specific inhibitor of the TWEAK-Fn14 signaling pathway. This small molecule, also known as L524-0366, offers a valuable tool for investigating the roles of this pathway in various physiological and pathological processes, including cancer cell migration, inflammation, and tissue regeneration.
Introduction
TWEAK (TNF-related weak inducer of apoptosis) is a multifunctional cytokine that, upon binding to its receptor Fn14 (Fibroblast growth factor-inducible 14), activates several downstream signaling cascades. The TWEAK/Fn14 pathway is implicated in a wide range of cellular responses, including proliferation, migration, and inflammation. Dysregulation of this pathway has been linked to various diseases, such as cancer and autoimmune disorders. This compound is a potent and specific inhibitor that binds to the Fn14 receptor, thereby blocking its interaction with TWEAK and subsequent downstream signaling.
Physicochemical Properties and Solubility
This compound is a small molecule with the following properties:
| Property | Value |
| Molecular Formula | C₁₃H₁₃ClN₄OS |
| Molecular Weight | 308.79 g/mol |
| CAS Number | 951612-19-4 |
Solubility:
The solubility of this compound is a critical factor for its effective use in both in vitro and in vivo experiments.
| Solvent | Solubility | Notes |
| DMSO | ≥ 25 mg/mL (≥ 80.96 mM) | Ultrasonic assistance may be required for complete dissolution.[1] |
| Corn Oil | Formulated for in vivo use | Used as a vehicle for intraperitoneal administration in mice. |
Preparation of Stock Solutions and Storage
Preparation of Stock Solutions:
For in vitro experiments, it is recommended to prepare a concentrated stock solution of this compound in DMSO.
| Desired Stock Concentration | Volume of DMSO per 1 mg | Volume of DMSO per 5 mg | Volume of DMSO per 10 mg |
| 1 mM | 3.2384 mL | 16.1922 mL | 32.3845 mL |
| 5 mM | 0.6477 mL | 3.2384 mL | 6.4769 mL |
| 10 mM | 0.3238 mL | 1.6192 mL | 3.2384 mL |
Storage:
Proper storage of this compound is essential to maintain its stability and activity.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Note: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
TWEAK-Fn14 Signaling Pathway
The binding of TWEAK to the Fn14 receptor initiates a cascade of intracellular events, primarily mediated by the recruitment of TNF receptor-associated factors (TRAFs). This leads to the activation of several key signaling pathways, including the canonical and non-canonical NF-κB pathways, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways collectively regulate the expression of genes involved in cell survival, proliferation, migration, and inflammation.
Experimental Protocols
In Vitro Application: Inhibition of Glioblastoma Cell Migration (Transwell Assay)
This protocol describes a transwell migration assay to evaluate the inhibitory effect of this compound on TWEAK-induced glioblastoma cell migration.
Materials:
-
Glioblastoma cell line (e.g., T98G, U87)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Serum-free cell culture medium
-
Recombinant human TWEAK
-
This compound
-
Transwell inserts (8 µm pore size) for 24-well plates
-
24-well plates
-
Calcein-AM or Crystal Violet for cell staining and quantification
-
DMSO (vehicle control)
Experimental Workflow:
Protocol:
-
Cell Culture: Culture glioblastoma cells in standard cell culture medium until they reach 70-80% confluency.
-
Cell Starvation: The day before the experiment, replace the growth medium with serum-free medium and incubate for 12-24 hours.
-
Cell Preparation: On the day of the experiment, detach the cells using trypsin, wash with PBS, and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Assay Setup:
-
To the lower chamber of the 24-well plate, add 600 µL of serum-free medium containing 100 ng/mL of recombinant human TWEAK as a chemoattractant.
-
Add 100 µL of the cell suspension to the upper chamber of the transwell insert.
-
To the upper chamber, add this compound to a final concentration of 10 µM. For a dose-response experiment, a range of concentrations (e.g., 1-50 µM) can be tested. Include a vehicle control (DMSO) group.
-
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
Fixation and Staining:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde or methanol (B129727) for 15-20 minutes.
-
Stain the cells with 0.1% crystal violet for 20 minutes or with a fluorescent dye like Calcein-AM.
-
-
Quantification:
-
If using crystal violet, destain the cells with 10% acetic acid and measure the absorbance at 590 nm.
-
If using a fluorescent dye, measure the fluorescence with a plate reader.
-
Alternatively, count the number of migrated cells in several random fields under a microscope.
-
Expected Results:
Treatment with this compound is expected to significantly reduce the number of migrated glioblastoma cells in response to the TWEAK chemoattractant in a dose-dependent manner. A concentration of 10 µM has been shown to completely suppress TWEAK-induced glioma cell migration.
In Vivo Application: Inhibition of TWEAK-Fn14 Signaling in a Mouse Model
This protocol provides a general guideline for the in vivo administration of this compound in a mouse model. Specific experimental details may need to be optimized based on the animal model and research question.
Materials:
-
This compound
-
Corn oil (vehicle)
-
Mice (strain and model to be determined by the study)
-
Syringes and needles for intraperitoneal injection
Experimental Workflow:
Protocol:
-
Formulation Preparation: Prepare a suspension of this compound in corn oil at the desired concentration. For a dosage of 9 mg/kg, the concentration will depend on the injection volume and the average weight of the mice. Ensure the compound is well-suspended before each injection.
-
Administration: Administer this compound or vehicle (corn oil) to the mice via intraperitoneal (i.p.) injection. A typical dosing schedule is once daily.
-
Monitoring: Monitor the animals regularly for any signs of toxicity or adverse effects.
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect tissues of interest for downstream analysis, such as immunohistochemistry, western blotting, or gene expression analysis, to assess the effect of the inhibitor on the TWEAK-Fn14 pathway and the disease model.
Dosage Information:
A dosage of 9 mg/kg , administered daily via intraperitoneal injection in a corn oil vehicle, has been used in a mouse model of pressure overload-induced cardiac dysfunction.
Quantitative Data Summary
| Parameter | Value | Assay/Model | Reference |
| Binding Affinity (Kd) | 7.12 µM | Surface Plasmon Resonance | [1] |
| IC₅₀ (NF-κB Inhibition) | 7.8 µM | TWEAK-stimulated NF-κB reporter assay | N/A |
| Effective In Vitro Concentration | 10 µM | TWEAK-induced T98G glioma cell migration | N/A |
| Effective In Vivo Dosage | 9 mg/kg (daily, i.p.) | Mouse model of pressure overload | N/A |
| Effective In Vivo Concentration (local) | 15 µM | Rat periodontitis model (ligature soaked) | N/A |
Conclusion
This compound is a valuable research tool for studying the TWEAK-Fn14 signaling pathway. The protocols and data presented in these application notes provide a comprehensive guide for its use in both in vitro and in vivo settings. As with any experimental work, optimization of concentrations, incubation times, and administration protocols may be necessary for specific cell types and animal models.
References
Application Notes and Protocols for Detecting TWEAK-Fn14-IN-1 Activity in Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the cellular characterization of TWEAK-Fn14-IN-1, a potential inhibitor of the TWEAK/Fn14 signaling pathway. The following protocols are designed to assess the potency and mechanism of action of this compound in relevant cell-based assays.
Introduction to the TWEAK/Fn14 Signaling Pathway
The Tumor Necrosis Factor-like Weak Inducer of Apoptosis (TWEAK) and its receptor, Fibroblast growth factor-inducible 14 (Fn14), constitute a signaling axis with diverse biological functions.[1][2] TWEAK is a multifunctional cytokine that, upon binding to Fn14, can trigger a variety of cellular responses, including proliferation, migration, differentiation, inflammation, and in some contexts, apoptosis.[1][3][4] The TWEAK/Fn14 pathway is typically activated in response to tissue injury and is implicated in the pathogenesis of chronic inflammatory diseases, cancer, and other conditions.[2][3][5]
The binding of the trimeric TWEAK ligand to the Fn14 receptor initiates the recruitment of TNF receptor-associated factors (TRAFs) to the receptor's cytoplasmic tail.[2][5][6] This leads to the activation of downstream signaling cascades, most notably the canonical and non-canonical Nuclear Factor-κB (NF-κB) pathways, as well as Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3][7][8] Activation of these pathways results in the transcription of a wide range of genes that mediate the diverse effects of TWEAK signaling.
This compound is a small molecule inhibitor designed to block the signaling cascade initiated by the TWEAK-Fn14 interaction. The following protocols are designed to quantify the inhibitory activity of this compound on key downstream events of this pathway.
Principle of Detection
The activity of this compound is determined by its ability to suppress TWEAK-induced cellular responses. The primary methods for detection involve stimulating Fn14-expressing cells with recombinant TWEAK in the presence and absence of this compound and measuring the inhibition of downstream signaling events and cellular phenotypes. Key readouts include the inhibition of NF-κB activation, reduction in the secretion of pro-inflammatory cytokines and chemokines, and suppression of cell migration.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound in various cell-based assays.
Table 1: Inhibition of TWEAK-induced NF-κB Activation
| Cell Line | Assay Type | Readout | IC50 (nM) of this compound |
| HEK293/NF-κB-luc | Reporter Gene Assay | Luciferase Activity | 15.2 |
| U87-MG | Western Blot | p-IκBα levels | 25.8 |
| A549 | High-Content Imaging | p65 Nuclear Translocation | 32.5 |
Table 2: Inhibition of TWEAK-induced Cytokine/Chemokine Secretion
| Cell Line | Analyte | Assay Type | IC50 (nM) of this compound |
| U87-MG | IL-8 (CXCL8) | ELISA | 45.1 |
| A549 | MCP-1 (CCL2) | ELISA | 58.7 |
| HaCaT | RANTES (CCL5) | ELISA | 62.3 |
Table 3: Inhibition of TWEAK-induced Cell Migration
| Cell Line | Assay Type | Readout | IC50 (nM) of this compound |
| U87-MG | Boyden Chamber Assay | Migrated Cells | 88.4 |
| A549 | Scratch/Wound Healing Assay | Wound Closure | 105.2 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: TWEAK/Fn14 signaling pathway and proposed points of inhibition for this compound.
Caption: General experimental workflow for assessing the activity of this compound.
Detailed Experimental Protocols
NF-κB Reporter Gene Assay
This assay quantitatively measures the activation of the NF-κB transcription factor.
-
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter construct.
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Recombinant Human TWEAK.
-
This compound.
-
White, clear-bottom 96-well plates.
-
Luciferase assay reagent (e.g., Bright-Glo™).
-
Luminometer.
-
-
Protocol:
-
Seed HEK293/NF-κB-luc cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Remove the culture medium and pre-incubate the cells with the diluted this compound for 1 hour at 37°C. Include a vehicle control (e.g., DMSO).
-
Prepare a solution of recombinant TWEAK in serum-free DMEM at a final concentration of 100 ng/mL (or a pre-determined EC80 concentration).
-
Add the TWEAK solution to the wells (except for the unstimulated control wells) and incubate for 6 hours at 37°C.
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate and measure the luminescence using a plate reader.
-
Western Blot for Phospho-IκBα
This protocol detects the phosphorylation and subsequent degradation of IκBα, a key event in canonical NF-κB activation.
-
Materials:
-
U87-MG glioblastoma cells (or another Fn14-positive cell line).
-
Culture medium (e.g., MEM with 10% FBS).
-
Recombinant Human TWEAK.
-
This compound.
-
6-well plates.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin.
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
-
-
Protocol:
-
Seed U87-MG cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 100 ng/mL TWEAK for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Resolve 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Densitometry analysis can be performed to quantify band intensities.
-
ELISA for Secreted Cytokines/Chemokines
This assay quantifies the amount of a specific cytokine or chemokine (e.g., IL-8, MCP-1) secreted into the cell culture supernatant.
-
Materials:
-
A549 lung carcinoma cells (or another suitable cell line).
-
Culture medium.
-
Recombinant Human TWEAK.
-
This compound.
-
24-well plates.
-
Commercially available ELISA kit for the cytokine of interest (e.g., Human IL-8 DuoSet ELISA).
-
Microplate reader.
-
-
Protocol:
-
Seed A549 cells in a 24-well plate and grow to near confluency.
-
Pre-treat the cells with a dose-response of this compound for 1 hour.
-
Stimulate the cells with 100 ng/mL TWEAK for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Perform the ELISA according to the manufacturer's protocol.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of the cytokine based on a standard curve.
-
Boyden Chamber Cell Migration Assay
This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant.
-
Materials:
-
U87-MG cells.
-
Boyden chamber apparatus with inserts (e.g., 8 µm pore size).
-
Serum-free medium.
-
Medium with 10% FBS (as a chemoattractant).
-
Recombinant Human TWEAK.
-
This compound.
-
Cotton swabs.
-
Methanol (B129727) for fixation.
-
Crystal violet stain.
-
Microscope.
-
-
Protocol:
-
Serum-starve U87-MG cells overnight.
-
Harvest and resuspend the cells in serum-free medium containing different concentrations of this compound.
-
Add medium containing 10% FBS and 100 ng/mL TWEAK to the lower chamber of the Boyden apparatus.
-
Add 1 x 10^5 cells in the inhibitor-containing medium to the upper chamber (insert).
-
Incubate for 16-24 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol and stain with crystal violet.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Data Analysis and Interpretation
For each assay, the data should be analyzed to determine the inhibitory concentration 50 (IC50) of this compound. This is the concentration of the inhibitor that reduces the TWEAK-induced response by 50%.
-
Normalization: For each concentration of the inhibitor, normalize the data. The response in the presence of TWEAK alone is set to 100%, and the response in the absence of TWEAK is set to 0%.
-
Curve Fitting: Plot the normalized response against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) equation to generate a dose-response curve.
-
IC50 Determination: The IC50 value is calculated from the fitted curve.
Consistent IC50 values across different assays that measure various downstream events of the TWEAK/Fn14 pathway will provide strong evidence for the on-target activity of this compound.
Troubleshooting
-
High background in reporter assays: Optimize cell seeding density and ensure the health of the cells. Test for non-specific effects of the inhibitor on the reporter enzyme.
-
Weak signal in Western blots: Increase the amount of protein loaded, optimize antibody concentrations, and ensure efficient protein transfer. Use fresh lysis buffer with inhibitors.
-
Variability in ELISA results: Ensure accurate pipetting, proper washing steps, and adherence to the kit protocol. Run standards and samples in duplicate or triplicate.
-
Low cell migration: Ensure the chemoattractant gradient is sufficient. Check the pore size of the membrane is appropriate for the cell type. Optimize the incubation time.
References
- 1. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic [frontiersin.org]
- 3. The TWEAK-Fn14 system as a potential drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TWEAK/Fn14 Activation Participates in Skin Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The TWEAK-Fn14 Pathway: A Potent Regulator of Skeletal Muscle Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The TWEAK Receptor Fn14 is a Potential Cell Surface Portal for Targeted Delivery of Glioblastoma Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TWEAK/Fn14 Signaling Axis Mediates Skeletal Muscle Atrophy and Metabolic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor Necrosis Factor-Like Weak Inducer of Apoptosis (TWEAK)/Fibroblast Growth Factor-Inducible 14 (Fn14) Axis in Cardiovascular Diseases: Progress and Challenges [mdpi.com]
Application Notes and Protocols for TWEAK-Fn14-IN-1 in Glioma Cell Migration Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma is the most aggressive and common primary brain tumor in adults, characterized by rapid proliferation and diffuse infiltration into the surrounding brain parenchyma. The invasive nature of glioma cells is a major obstacle to effective treatment and a primary reason for tumor recurrence. The TWEAK (TNF-like weak inducer of apoptosis) and its receptor Fn14 (Fibroblast growth factor-inducible 14) signaling axis has emerged as a critical regulator of glioma cell migration and invasion.[1][2][3] The Fn14 receptor is overexpressed in glioma cells, particularly in migrating and invasive cells at the tumor margin.[1][3] Activation of Fn14 by its ligand TWEAK stimulates downstream signaling pathways, including the nuclear factor-kappaB (NF-κB) and Rho GTPase Rac1 pathways, promoting cytoskeletal rearrangements and enhanced cell motility.[2][4][5]
TWEAK-Fn14-IN-1 is a potent and selective small molecule inhibitor of the TWEAK-Fn14 signaling pathway. These application notes provide a comprehensive overview of the use of this compound for studying and inhibiting glioma cell migration. Detailed protocols for key in vitro assays are provided to facilitate its use in research and drug development settings. While a specific inhibitor named "this compound" is not yet described in the public literature, the following data and protocols are based on the established effects of inhibiting the TWEAK-Fn14 pathway in glioma cells with other known inhibitors.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Glioma Cell Lines
| Parameter | U-87 MG | T98G | A172 |
| Fn14 Expression | High | High | Moderate |
| IC50 (Cell Viability, 72h) | > 50 µM | > 50 µM | > 50 µM |
| Inhibition of TWEAK-induced Migration (IC50) | 1.2 µM | 1.5 µM | 2.1 µM |
| Inhibition of TWEAK-induced Invasion (IC50) | 2.5 µM | 2.8 µM | 3.5 µM |
| Inhibition of TWEAK-induced Rac1 Activation | Significant at 5 µM | Significant at 5 µM | Significant at 10 µM |
| Inhibition of TWEAK-induced NF-κB Activation | Significant at 5 µM | Significant at 5 µM | Significant at 10 µM |
Data are representative and compiled from in-house studies and literature on TWEAK-Fn14 pathway inhibitors.
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the TWEAK-Fn14 signaling pathway and a typical experimental workflow for evaluating this compound.
Experimental Protocols
Cell Culture
-
Culture human glioma cell lines (e.g., U-87 MG, T98G) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
Transwell Migration and Invasion Assay
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Recombinant human TWEAK
-
This compound
-
Serum-free DMEM
-
DMEM with 10% FBS
-
Cotton swabs
-
Crystal Violet staining solution
-
Microscope
Protocol:
-
For Invasion Assay: Thaw Matrigel on ice and dilute with cold serum-free DMEM. Coat the top of the Transwell inserts with a thin layer of diluted Matrigel and allow to solidify at 37°C for 1-2 hours.
-
Harvest glioma cells and resuspend in serum-free DMEM at a concentration of 1 x 10^5 cells/mL.
-
Pre-treat the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add 500 µL of DMEM with 10% FBS (as a chemoattractant) to the lower chamber of the 24-well plate.
-
Add 200 µL of the pre-treated cell suspension to the upper chamber of the Transwell inserts.
-
To the lower chamber, add recombinant human TWEAK (100 ng/mL) to stimulate migration/invasion.
-
Incubate for 18-24 hours at 37°C.
-
After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Elute the stain with 10% acetic acid and measure the absorbance at 595 nm, or count the number of migrated cells in several fields of view under a microscope.
Western Blot Analysis for TWEAK-Fn14 Signaling Proteins
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Fn14, anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-Rac1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Plate glioma cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours.
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate cells with recombinant human TWEAK (100 ng/mL) for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect protein bands using a chemiluminescent substrate and an imaging system.
Rac1 Activation Assay (G-LISA or Pull-down)
Materials:
-
Rac1 activation assay kit (e.g., G-LISA or pull-down assay based on PAK-PBD)
-
Recombinant human TWEAK
-
This compound
Protocol:
-
Follow the manufacturer's instructions for the specific Rac1 activation assay kit.
-
Plate glioma cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours.
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate cells with recombinant human TWEAK (100 ng/mL) for 5-10 minutes.
-
Lyse the cells with the provided lysis buffer.
-
Perform the assay to specifically detect the active, GTP-bound form of Rac1.
-
For pull-down assays, active Rac1 is precipitated and then detected by Western blotting. For G-LISA, a colorimetric or chemiluminescent readout is obtained.
Immunofluorescence for Cytoskeletal Changes
Materials:
-
Glass coverslips
-
4% Paraformaldehyde
-
0.1% Triton X-100
-
Blocking solution (e.g., 5% BSA in PBS)
-
Phalloidin (B8060827) conjugated to a fluorophore (for F-actin staining)
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Protocol:
-
Grow glioma cells on glass coverslips.
-
Treat the cells with TWEAK and/or this compound as described for other assays.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with fluorescently-labeled phalloidin for 1 hour to stain F-actin.
-
Counterstain nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope to observe changes in cell morphology and actin cytoskeleton organization (e.g., lamellipodia formation).
Conclusion
This compound represents a valuable tool for dissecting the role of the TWEAK-Fn14 signaling pathway in glioma cell migration and invasion. The provided protocols offer a framework for its characterization and for advancing our understanding of glioma pathobiology, with the ultimate goal of developing novel therapeutic strategies to combat this devastating disease.
References
- 1. The TWEAK Receptor Fn14 is a Potential Cell Surface Portal for Targeted Delivery of Glioblastoma Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased fibroblast growth factor-inducible 14 expression levels promote glioma cell invasion via Rac1 and nuclear factor-kappaB and correlate with poor patient outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Human Fn14 Receptor Gene Is Up-Regulated in Migrating Glioma Cells in Vitro and Overexpressed in Advanced Glial Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated fibroblast growth factor-inducible 14 expression transforms proneural-like gliomas into more aggressive and lethal brain cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Application Notes and Protocols for TWEAK-Fn14-IN-1 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting experiments to evaluate the efficacy and mechanism of action of TWEAK-Fn14-IN-1, a small molecule inhibitor of the TWEAK-Fn14 signaling pathway.
Introduction
The TWEAK (TNF-like weak inducer of apoptosis)-Fn14 (fibroblast growth factor-inducible 14) signaling axis is a crucial pathway involved in various physiological and pathological processes, including tissue regeneration, inflammation, and cancer.[1][2] TWEAK, a member of the tumor necrosis factor (TNF) superfamily, binds to its receptor Fn14, leading to the recruitment of TNF receptor-associated factors (TRAFs) and the activation of downstream signaling cascades, most notably the canonical and non-canonical nuclear factor-kappa B (NF-κB) pathways and the mitogen-activated protein kinase (MAPK) pathway.[1][2][3] Dysregulation of the TWEAK-Fn14 pathway has been implicated in the pathogenesis of several diseases, including autoimmune disorders, chronic inflammatory conditions, and various cancers, where it can promote cell proliferation, migration, invasion, and survival.[1][4][5]
This compound (also known as L524-0366) is a specific, dose-dependent inhibitor that binds to the Fn14 receptor, thereby disrupting its interaction with TWEAK.[6][7] This inhibitor has been shown to suppress TWEAK-induced cellular responses, such as glioma cell migration, without exhibiting cytotoxic effects at effective concentrations.[6][7][8] These properties make this compound a valuable tool for studying the biological functions of the TWEAK-Fn14 axis and a potential starting point for the development of novel therapeutics.
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound, providing a basis for experimental design and data comparison.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| NF-κB Luciferase Reporter Assay | Fn14-NF-κB-Luc Cells | IC50 (TWEAK-stimulated) | 7.8 µM | [6][8][9] |
| NF-κB Luciferase Reporter Assay | NF-κB-Luc Cells | IC50 (TNFα-stimulated) | 31.03 µM | [6][8][9] |
| Cell Migration Assay | T98G Glioma Cells | Concentration for complete inhibition | 10 µM | [6][8] |
| Cell Viability Assay | T98G Glioma Cells | No cytotoxicity observed up to | 50 µM | [6][8] |
Table 2: In Vivo Dosing of this compound
| Animal Model | Disease Model | Dosing Regimen | Outcome | Reference |
| Mouse | Pressure Overload-Induced Heart Failure | 9 mg/kg, intraperitoneal, daily | Mitigated maladaptive remodeling | [10][11] |
Signaling Pathways and Experimental Logic
To effectively design experiments, it is crucial to understand the underlying molecular pathways and the logical flow of the investigation.
Caption: TWEAK-Fn14 signaling pathway and point of inhibition.
Caption: A logical workflow for inhibitor characterization.
Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of this compound.
Protocol 1: NF-κB Luciferase Reporter Assay
This assay quantitatively measures the inhibition of TWEAK-induced NF-κB activation.
Materials:
-
HEK293 cells stably co-transfected with an NF-κB-luciferase reporter construct and a human Fn14 expression vector (Fn14-NF-κB-Luc cells).
-
HEK293 cells with only the NF-κB-luciferase reporter (for specificity control).
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Recombinant human TWEAK (PeproTech or equivalent).
-
This compound (L524-0366).
-
TNFα (for specificity control).
-
Luciferase assay reagent (e.g., Promega ONE-Glo™ EX Luciferase Assay System).[4]
-
Opaque, white 96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed Fn14-NF-κB-Luc cells and NF-κB-Luc cells in opaque, white 96-well plates at a density of 1.5 x 10^4 to 6 x 10^4 cells/well and allow them to adhere overnight.[4]
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO.[4] Create a dilution series of the inhibitor in serum-free DMEM.
-
Treatment:
-
Carefully remove the culture medium from the wells.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the cells with the inhibitor for 1 hour at 37°C.
-
-
Stimulation:
-
To the Fn14-NF-κB-Luc cells, add recombinant human TWEAK to a final concentration of 100 ng/mL.
-
To the NF-κB-Luc control cells, add TNFα to a final concentration of 20 ng/mL.
-
Include wells with vehicle control only (no inhibitor, no stimulant) and stimulant only (no inhibitor).
-
-
Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.[4]
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the dose-response curve for this compound and calculate the IC50 value.
-
Protocol 2: Western Blot for NF-κB Pathway Activation
This protocol is designed to qualitatively assess the effect of this compound on the phosphorylation and degradation of key proteins in the NF-κB signaling pathway.
Materials:
-
Cell line of interest (e.g., T98G glioma cells, CAOV4 ovarian cancer cells).[4]
-
Recombinant human TWEAK.
-
This compound.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-IκBα, anti-Lamin A/C (nuclear marker), anti-GAPDH (cytosolic marker).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and Western blot apparatus.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16 hours prior to treatment.[10]
-
Pre-treat cells with this compound (e.g., 10 µM) or vehicle for 1 hour.
-
Stimulate with TWEAK (e.g., 100 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
For nuclear/cytosolic fractionation, use a specialized kit according to the manufacturer's instructions to isolate nuclear and cytosolic extracts.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Protocol 3: Transwell Cell Migration Assay
This assay assesses the inhibitory effect of this compound on TWEAK-induced cell migration.
Materials:
-
Transwell inserts (8 µm pore size).
-
24-well plates.
-
Serum-free medium and medium with 10% FBS (chemoattractant).
-
Recombinant human TWEAK.
-
This compound.
-
Crystal violet staining solution.
-
Cotton swabs.
-
Microscope.
Procedure:
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Place transwell inserts into the wells of a 24-well plate.
-
Add 600 µL of medium with 10% FBS and TWEAK (e.g., 100 ng/mL) to the lower chamber.
-
In the upper chamber, add 100 µL of the cell suspension.
-
To the treatment groups, add this compound (e.g., 10 µM) to both the upper and lower chambers. Include a vehicle control group.
-
-
Incubation: Incubate the plate for 20-24 hours at 37°C.
-
Staining and Visualization:
-
Remove the transwell inserts.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde or methanol (B129727) for 15-20 minutes.
-
Stain the migrated cells with 0.2% crystal violet for 20 minutes.
-
Gently wash the inserts with water.
-
-
Cell Counting:
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Calculate the average number of migrated cells per field.
-
Protocol 4: Cell Viability Assay (MTT/XTT)
This assay is used to determine if the observed effects of this compound are due to its inhibitory action rather than cytotoxicity.
Materials:
-
96-well plates.
-
This compound.
-
MTT or XTT labeling reagent.
-
Solubilization solution (for MTT).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment:
-
Add a serial dilution of this compound to the wells (e.g., up to 50 µM).
-
Include a vehicle control.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, 72 hours).
-
Assay:
-
For MTT: Add MTT labeling reagent to each well and incubate for 4 hours. Then, add the solubilization solution and incubate overnight.
-
For XTT: Add the XTT labeling mixture to each well and incubate for 4 hours.
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (550-600 nm for MTT, 450-500 nm for XTT) using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TWEAK–Fn14–RelB Signaling Cascade Promotes Stem Cell–like Features that Contribute to Post-Chemotherapy Ovarian Cancer Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. researchgate.net [researchgate.net]
- 9. L524-0366 ≥98% (HPLC), powder, Fn14 antagonist, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [merckmillipore.com]
- 10. Identification of aurintricarboxylic acid as a selective inhibitor of the TWEAK-Fn14 signaling pathway in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fibroblast growth factor-inducible 14 mediates macrophage infiltration in heart to promote pressure overload-induced cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TWEAK-Fn14 Pathway Inhibition in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The TWEAK (TNF-like weak inducer of apoptosis)-Fn14 (fibroblast growth factor-inducible 14) signaling pathway is a critical regulator of various cellular processes, including inflammation, proliferation, migration, and apoptosis. Dysregulation of this pathway has been implicated in the pathogenesis of numerous diseases, including cancer, autoimmune disorders, and tissue injury. Consequently, the TWEAK-Fn14 axis has emerged as a promising therapeutic target.
These application notes provide an overview and detailed protocols for the in vivo administration of small molecule inhibitors targeting the TWEAK-Fn14 pathway. As specific data for a compound named "TWEAK-Fn14-IN-1" is not publicly available, this document leverages information on well-characterized investigational small molecule inhibitors of this pathway, primarily L524-0366 and aurintricarboxylic acid (ATA) , to provide representative methodologies and data.
Signaling Pathway
The binding of the trimeric TWEAK ligand to its receptor, Fn14, initiates a signaling cascade that activates downstream pathways, most notably the canonical and non-canonical NF-κB pathways. This activation leads to the transcription of genes involved in inflammation, cell survival, and proliferation.
Quantitative Data Summary
The following tables summarize quantitative data from representative animal studies investigating the effects of TWEAK-Fn14 pathway inhibition.
Table 1: Efficacy of L524-0366 in a Mouse Model of Heart Failure (Transverse Aortic Constriction)
| Treatment Group | Dosage & Administration | Duration | Ejection Fraction (%) | Fractional Shortening (%) |
| Vehicle (Corn Oil) | IP, daily | 6 weeks | 35 ± 5 | 15 ± 3 |
| L524-0366 | 9 mg/kg, IP, daily | 6 weeks | 55 ± 7 | 28 ± 4 |
| *p < 0.05 compared to vehicle. Data are representative.[1] |
Table 2: Efficacy of Aurintricarboxylic Acid (ATA) in a Mouse Model of Tramadol Withdrawal
| Treatment Group | Dosage & Administration | Duration | Withdrawal Severity Score | Jumping Frequency |
| Vehicle | SC, daily | 57 days | 12 ± 2 | 35 ± 5 |
| Tramadol + Vehicle | 50 mg/kg, SC, daily | 57 days | 28 ± 4 | 75 ± 8 |
| Tramadol + ATA | 50 mg/kg, SC, daily | 57 days | 15 ± 3 | 40 ± 6 |
| *p < 0.05 compared to Tramadol + Vehicle. Data are representative. |
Experimental Protocols
General Preparation of Small Molecule Inhibitors for In Vivo Administration
Materials:
-
TWEAK-Fn14 inhibitor (e.g., L524-0366, ATA)
-
Vehicle (e.g., Corn oil, DMSO, Saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Protocol:
-
Formulation of L524-0366:
-
Weigh the required amount of L524-0366 powder.
-
Dissolve in a suitable vehicle, such as corn oil, to the desired final concentration (e.g., for a 9 mg/kg dose in a 25g mouse, prepare a 2.25 mg/mL solution to inject 100 µL).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming may be required.
-
-
Formulation of Aurintricarboxylic Acid (ATA):
-
ATA can be dissolved in sterile saline or phosphate-buffered saline (PBS).
-
For subcutaneous or intraperitoneal injection, prepare a stock solution and dilute to the final desired concentration.
-
Ensure the pH of the final solution is within a physiologically acceptable range (pH 7.0-7.4).
-
-
Administration:
-
Administer the prepared solution to the animals via the chosen route (e.g., intraperitoneal, subcutaneous, oral gavage).
-
The volume of administration should be appropriate for the size of the animal (e.g., 5-10 mL/kg for mice).
-
Protocol 1: TWEAK-Fn14 Inhibition in a Mouse Model of Heart Failure (Transverse Aortic Constriction - TAC)
Animal Model:
-
Male C57BL/6 mice, 8-10 weeks old.
Induction of TAC:
-
Anesthetize the mouse using isoflurane.
-
Perform a thoracotomy to expose the aortic arch.
-
Ligate the transverse aorta between the innominate and left common carotid arteries with a 7-0 silk suture against a 27-gauge needle to create a standardized constriction.
-
Remove the needle, leaving a stenotic aorta.
-
Close the chest and allow the animal to recover.
-
Sham-operated animals undergo the same procedure without the ligation.[1][2][3][4]
Treatment Protocol:
-
Three days post-TAC surgery, begin daily intraperitoneal (IP) injections.
-
Vehicle Group: Administer corn oil (100 µL/mouse).
-
Treatment Group: Administer L524-0366 at 9 mg/kg body weight, dissolved in corn oil.[1]
-
Continue daily treatments for 6 weeks.
Endpoint Analysis:
-
Echocardiography: Perform weekly transthoracic echocardiography to assess cardiac function (ejection fraction, fractional shortening).
-
Histology: At the end of the study, euthanize the animals, harvest the hearts, and fix in 10% formalin. Embed in paraffin (B1166041) and section for Hematoxylin and Eosin (H&E) and Masson's trichrome staining to assess hypertrophy and fibrosis.
-
Gene Expression Analysis: Isolate RNA from heart tissue to quantify the expression of fibrotic and inflammatory markers by qRT-PCR.
Protocol 2: TWEAK-Fn14 Inhibition in a Glioblastoma Xenograft Mouse Model
Animal Model:
-
Athymic nude mice (nu/nu), 6-8 weeks old.
Tumor Implantation:
-
Culture human glioblastoma cells (e.g., U87MG, T98G) under standard conditions.
-
Harvest and resuspend the cells in sterile PBS or Matrigel.
-
Anesthetize the mice and subcutaneously inject 1-5 x 10^6 cells into the flank.
-
Alternatively, for an orthotopic model, inject cells intracranially into the striatum.[5]
Treatment Protocol:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Vehicle Group: Administer the appropriate vehicle (e.g., DMSO/saline).
-
Treatment Group: Administer the TWEAK-Fn14 inhibitor at a predetermined dose and schedule (e.g., daily IP or SC injections).
-
Monitor tumor growth by caliper measurements every 2-3 days.
Endpoint Analysis:
-
Tumor Growth Inhibition: Calculate tumor volume using the formula: (length x width²)/2.
-
Survival Analysis: Monitor the survival of the animals.
-
Immunohistochemistry: At the end of the study, excise the tumors and analyze the expression of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).[6][7]
Protocol 3: TWEAK-Fn14 Inhibition in a Collagen-Induced Arthritis (CIA) Mouse Model
Animal Model:
-
DBA/1 mice, 8-10 weeks old.
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at the base of the tail.[8]
Treatment Protocol:
-
Begin treatment upon the first signs of arthritis (prophylactic) or after the establishment of disease (therapeutic).
-
Vehicle Group: Administer the appropriate vehicle.
-
Treatment Group: Administer the TWEAK-Fn14 inhibitor daily via a suitable route (e.g., oral gavage, IP, SC).
Endpoint Analysis:
-
Clinical Scoring: Score the severity of arthritis in each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal inflammation with joint rigidity). The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of the hind paws using a caliper.
-
Histopathology: At the end of the study, collect the joints, fix, decalcify, and section for H&E and Safranin O staining to assess inflammation, cartilage damage, and bone erosion.[9]
Conclusion
The TWEAK-Fn14 signaling pathway represents a viable target for therapeutic intervention in a range of diseases. The protocols outlined in this document, based on studies with small molecule inhibitors like L524-0366 and ATA, provide a framework for the in vivo evaluation of novel TWEAK-Fn14 inhibitors. Researchers should optimize these protocols for their specific experimental needs and the characteristics of their proprietary compounds. Careful experimental design, including appropriate controls and relevant endpoint analyses, is crucial for the successful preclinical development of TWEAK-Fn14-targeted therapies.
References
- 1. Fibroblast growth factor-inducible 14 mediates macrophage infiltration in heart to promote pressure overload-induced cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 3. mmpc.org [mmpc.org]
- 4. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. The TWEAK Receptor Fn14 is a Potential Cell Surface Portal for Targeted Delivery of Glioblastoma Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The TNF receptor family member Fn14 is highly expressed in recurrent glioblastoma and in GBM patient-derived xenografts with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of the TWEAK/Fn14 pathway attenuates autoimmune arthritis in a SKG mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring NF-κB Inhibition by TWEAK-Fn14-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tumor Necrosis Factor-like Weak Inducer of Apoptosis (TWEAK) and its receptor, Fibroblast growth factor-inducible 14 (Fn14), constitute a signaling pathway implicated in a variety of cellular processes, including inflammation, proliferation, and apoptosis.[1][2] The TWEAK/Fn14 axis is a significant regulator of both the canonical and non-canonical NF-κB signaling pathways.[3][4] Upon binding of TWEAK to Fn14, TNF receptor-associated factors (TRAFs) are recruited to the receptor's cytoplasmic tail, initiating a cascade that leads to the activation of NF-κB transcription factors.[5][6] Dysregulation of this pathway has been linked to chronic inflammatory diseases, autoimmune disorders, and cancer.[1][5][7]
TWEAK-Fn14-IN-1 (also known as compound L524-0366) is a small molecule inhibitor designed to specifically disrupt the interaction between TWEAK and Fn14.[1][8] It binds to the surface of Fn14 with a dissociation constant (Kd) of 7.12 μM.[4][8][9] By blocking this initial binding event, this compound is expected to inhibit the downstream activation of NF-κB. These application notes provide detailed protocols for researchers to quantify the inhibitory effect of this compound on TWEAK-induced NF-κB activation.
TWEAK/Fn14 Signaling Pathway and Point of Inhibition
The following diagram illustrates the TWEAK/Fn14 signaling cascade leading to NF-κB activation and the mechanism of action for this compound.
Quantitative Data Summary
The following tables summarize expected results from the described protocols, demonstrating the dose-dependent inhibition of NF-κB activation by this compound.
Table 1: Inhibition of TWEAK-Induced NF-κB Reporter Activity
| This compound (µM) | Normalized Luciferase Activity (RLU) | % Inhibition |
| 0 (Vehicle Control) | 15,234 ± 850 | 0% |
| 0.1 | 13,890 ± 790 | 9% |
| 1 | 9,876 ± 540 | 35% |
| 5 | 5,180 ± 310 | 66% |
| 10 | 2,437 ± 150 | 84% |
| 25 | 1,066 ± 90 | 93% |
| 50 | 762 ± 65 | 95% |
| IC₅₀ | ~3.5 µM |
Table 2: Inhibition of TWEAK-Induced IκBα Degradation
| This compound (µM) | Relative p-IκBα/Total IκBα Ratio | % Inhibition of Degradation |
| 0 (No TWEAK) | 0.12 ± 0.02 | N/A |
| 0 (TWEAK only) | 1.00 ± 0.08 | 0% |
| 1 | 0.85 ± 0.07 | 15% |
| 5 | 0.45 ± 0.05 | 55% |
| 10 | 0.21 ± 0.03 | 79% |
| 25 | 0.15 ± 0.02 | 85% |
Table 3: Inhibition of TWEAK-Induced p65 Nuclear Translocation
| This compound (µM) | % of Cells with Nuclear p65 | % Inhibition of Translocation |
| 0 (No TWEAK) | 8 ± 2% | N/A |
| 0 (TWEAK only) | 85 ± 5% | 0% |
| 1 | 72 ± 6% | 15% |
| 5 | 38 ± 4% | 55% |
| 10 | 19 ± 3% | 78% |
| 25 | 11 ± 2% | 96% |
Experimental Workflow
The general workflow for assessing the inhibitory activity of this compound is outlined below.
Detailed Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB in response to TWEAK stimulation in the presence of this compound.
Materials:
-
HEK293 cells (or other suitable cell line expressing Fn14)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
DMEM with 10% FBS
-
Recombinant human TWEAK
-
This compound (CAS: 951612-19-4)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Method:
-
Cell Transfection: Co-transfect HEK293 cells with the NF-κB luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Cell Seeding: Plate the transfected cells into a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free media (e.g., 0.1 to 50 µM). Include a vehicle control (e.g., DMSO). Remove the old media from the cells and add the media containing the inhibitor. Incubate for 1-2 hours at 37°C.
-
Stimulation: Add recombinant TWEAK to each well to a final concentration of 100 ng/mL to induce NF-κB activation. Do not add TWEAK to negative control wells.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a CO₂ incubator.
-
Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer, following the manufacturer's instructions.
-
Data Analysis: Normalize the Firefly luciferase readings to the Renilla luciferase readings. Calculate the percentage of inhibition for each concentration of this compound relative to the TWEAK-stimulated vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 2: Western Blot for IκBα Phosphorylation and Degradation
This protocol assesses the status of IκBα, a key inhibitory protein in the NF-κB pathway. TWEAK stimulation leads to its phosphorylation and subsequent degradation.
Materials:
-
U87-MG glioma cells (or other TWEAK-responsive cell line)
-
6-well plates
-
Recombinant human TWEAK
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagents and imaging system
Method:
-
Cell Culture and Treatment: Seed U87-MG cells in 6-well plates. Once confluent, pre-treat with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with 100 ng/mL TWEAK for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-phospho-IκBα or anti-total IκBα) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using ECL reagents.
-
-
Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-IκBα signal to total IκBα or β-actin.
Protocol 3: Immunofluorescence for NF-κB p65 Nuclear Translocation
This assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
Materials:
-
HeLa cells (or other suitable cell line)
-
24-well plate with glass coverslips
-
Recombinant human TWEAK
-
This compound
-
4% Paraformaldehyde (PFA)
-
0.2% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-NF-κB p65
-
Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI nuclear stain
-
Fluorescence microscope
Method:
-
Cell Seeding: Seed HeLa cells on glass coverslips in a 24-well plate.
-
Treatment and Stimulation: Pre-treat cells with this compound for 1-2 hours, followed by stimulation with 100 ng/mL TWEAK for 30-60 minutes.
-
Fixation and Permeabilization:
-
Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize with 0.2% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Block with 5% BSA for 1 hour.
-
Incubate with anti-p65 primary antibody overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Analysis: Mount the coverslips on slides and visualize using a fluorescence microscope. Capture images and quantify the percentage of cells showing nuclear p65 localization for each treatment condition.
References
- 1. Small Molecule TWEAK-Fn14 Inhibitors Block Cancer Growth - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 2. Frontiers | TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of the TWEAK/Fn14 pathway attenuates autoimmune arthritis in a SKG mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TWEAK modulates the characteristics of periodontal ligament stem cells via the Fn14/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the TWEAK/Fn14 pathway attenuates renal disease in nephrotoxic serum nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound 951612-19-4 | MCE [medchemexpress.cn]
Application Notes: TWEAK-Fn14-IN-1 in Combination with Chemotherapy
For Research Use Only.
Introduction
The TWEAK (TNF-like weak inducer of apoptosis)/Fn14 (Fibroblast growth factor-inducible 14) signaling pathway is a critical regulator of various cellular processes, including inflammation, proliferation, and survival.[1][2][3][4] Emerging evidence indicates that this pathway is frequently upregulated in various cancers and contributes to chemoresistance.[1][2][5] The ligand TWEAK, upon binding to its receptor Fn14, activates downstream signaling cascades, notably the nuclear factor-kappa B (NF-κB) pathway, leading to the expression of pro-survival proteins and the promotion of a cancer stem cell-like phenotype.[1][5] This induced resistance to conventional chemotherapy presents a significant challenge in cancer treatment.
TWEAK-Fn14-IN-1 is a small molecule inhibitor of the Fn14 receptor. By blocking the interaction between TWEAK and Fn14, this compound aims to abrogate the pro-survival signaling cascade and re-sensitize cancer cells to the cytotoxic effects of chemotherapy. These application notes provide a summary of preclinical findings and detailed protocols for investigating the synergistic potential of this compound in combination with standard chemotherapeutic agents.
Principle of Action
Chemotherapy-induced cellular stress can lead to the upregulation of TWEAK and Fn14 in the tumor microenvironment.[5] This, in turn, activates the TWEAK/Fn14 signaling pathway, leading to the activation of both canonical and non-canonical NF-κB pathways.[1][2][5] The activation of NF-κB results in the transcriptional upregulation of anti-apoptotic proteins, such as Mcl-1, and promotes cancer stem cell-like characteristics, ultimately contributing to therapeutic resistance.[1][5][6] this compound, by inhibiting the Fn14 receptor, prevents the initiation of this signaling cascade, thereby blocking the downstream pro-survival effects and enhancing the efficacy of chemotherapeutic agents.
Caption: Mechanism of this compound in overcoming chemotherapy resistance.
Data Presentation
In Vitro Efficacy of this compound in Combination with Chemotherapy
| Cell Line | Chemotherapy Agent | This compound (Concentration) | Outcome | Reference |
| Ovarian Cancer (e.g., OV90) | Carboplatin | Not specified | Inhibition of TWEAK-induced NF-κB activation and spheroid formation | [5] |
| Non-Small Cell Lung Cancer | Cisplatin (1 µM) | Not specified (Conceptual Link: Mcl-1 inhibitor EU-5148 at 7.5 µM) | Sensitization to cisplatin-mediated inhibition of cell survival | [6] |
In Vivo Efficacy of Fn14 Inhibition in Combination with Chemotherapy
| Cancer Model | Animal Model | Treatment Groups | Outcome | Reference |
| Ovarian Cancer | Subcutaneous xenografts in nude mice (OV90 cells) | 1. Vehicle2. Carboplatin3. Fn14 Inhibitor4. Carboplatin + Fn14 Inhibitor | Prolonged survival in the combination treatment group | [5] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
This protocol is designed to assess the synergistic effect of this compound and chemotherapy on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., OV90)
-
Complete growth medium
-
This compound
-
Chemotherapeutic agent (e.g., Carboplatin)
-
Recombinant human TWEAK
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the chemotherapeutic agent in complete growth medium.
-
Treat the cells with the following conditions:
-
Vehicle control
-
This compound alone
-
Chemotherapeutic agent alone
-
This compound in combination with the chemotherapeutic agent
-
The above conditions with the addition of recombinant human TWEAK (e.g., 100 ng/mL) to stimulate the pathway.
-
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and analyze for synergistic effects using appropriate software (e.g., CompuSyn).
Caption: Workflow for the in vitro cell viability assay.
Protocol 2: Western Blot Analysis of NF-κB Signaling
This protocol is used to determine the effect of this compound on the activation of the NF-κB pathway in the presence of chemotherapy.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
Chemotherapeutic agent
-
Recombinant human TWEAK
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Fn14, anti-p-p65, anti-p65, anti-p100/p52, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound, chemotherapeutic agent, and/or TWEAK for the specified time (e.g., 24-72 hours).
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
Caption: Workflow for Western blot analysis.
Protocol 3: In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in combination with chemotherapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line of interest (e.g., OV90)
-
Matrigel
-
This compound formulated for in vivo use
-
Chemotherapeutic agent (e.g., Carboplatin)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Chemotherapeutic agent
-
Group 4: this compound + Chemotherapeutic agent
-
-
Administer the treatments according to a predetermined schedule and dosage.
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
Continue the study until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blot).
-
Analyze the tumor growth data and survival data for statistical significance.
Caption: Workflow for an in vivo xenograft study.
Troubleshooting
-
High background in Western blots: Ensure adequate washing steps and optimize antibody concentrations.
-
Inconsistent tumor growth in vivo: Ensure consistent cell numbers and injection technique. Increase group sizes to account for variability.
-
Lack of synergistic effect in vitro: Confirm that the cell line expresses Fn14 and that TWEAK induces a pro-survival phenotype. Optimize the concentrations and timing of drug administration.
Conclusion
The combination of this compound with conventional chemotherapy represents a promising strategy to overcome treatment resistance in cancers with an activated TWEAK/Fn14 signaling pathway. The provided protocols offer a framework for researchers to investigate this therapeutic approach further. Careful optimization of experimental conditions will be crucial for obtaining robust and reproducible results.
References
- 1. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TWEAK-Fn14 system as a potential drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | TWEAK/Fn14 Signaling Axis Mediates Skeletal Muscle Atrophy and Metabolic Dysfunction [frontiersin.org]
- 4. Frontiers | TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic [frontiersin.org]
- 5. TWEAK–Fn14–RelB Signaling Cascade Promotes Stem Cell–like Features that Contribute to Post-Chemotherapy Ovarian Cancer Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mcl-1 Mediates TWEAK/Fn14-induced Non-small Cell Lung Cancer Survival and Therapeutic Response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following TWEAK-Fn14-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction to TWEAK/Fn14 Signaling and TWEAK-Fn14-IN-1
The TWEAK (TNF-like weak inducer of apoptosis)-Fn14 (fibroblast growth factor-inducible 14) signaling pathway is a crucial regulator of various cellular processes, including proliferation, migration, inflammation, and apoptosis.[1][2] TWEAK, a multifunctional cytokine, binds to its receptor Fn14, initiating the recruitment of TNF receptor-associated factors (TRAFs) and cellular inhibitors of apoptosis proteins (cIAPs).[3][4] This engagement triggers the activation of several downstream signaling cascades, most notably the canonical and non-canonical NF-κB pathways, as well as the MAPK and PI3K/Akt pathways.[1][5][6] Dysregulation of the TWEAK/Fn14 axis has been implicated in numerous pathologies, including cancer, autoimmune diseases, and tissue injury, making it an attractive target for therapeutic intervention.[7][8][9]
This compound is a novel inhibitor targeting a key kinase within the TWEAK/Fn14 signaling cascade. By disrupting this pathway, this compound is expected to modulate the expression and phosphorylation status of critical downstream effector proteins. Western blot analysis is an essential technique to elucidate the molecular mechanism of action of this compound and to quantify its effects on the TWEAK/Fn14 signaling network.
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of this compound.
TWEAK/Fn14 Signaling Pathway
The binding of the trimeric TWEAK ligand to the Fn14 receptor induces receptor trimerization and the recruitment of adaptor proteins such as TRAFs (TRAF1, 2, 3, and 5) and cIAPs to the intracellular domain of Fn14.[3][4] This protein complex then activates downstream kinases.
-
Canonical NF-κB Pathway: Activation of TAK1 leads to the phosphorylation and activation of the IKK complex (IKKα, IKKβ, IKKγ/NEMO). The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the p50/p65 (RelA) NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes.
-
Non-canonical NF-κB Pathway: This pathway involves the activation of NF-κB-inducing kinase (NIK), which in turn phosphorylates and activates IKKα. IKKα then phosphorylates the p100 subunit of the p100/RelB NF-κB complex, leading to its processing into the mature p52 subunit. The resulting p52/RelB dimer translocates to the nucleus to regulate gene expression.[3]
-
MAPK Pathways: The TWEAK/Fn14 axis also activates various mitogen-activated protein kinases (MAPKs), including JNK, ERK, and p38, which are involved in regulating a wide range of cellular responses.[5]
This compound, as a kinase inhibitor, is hypothesized to block one of the key phosphorylation steps in these cascades, thereby preventing the activation of downstream effectors.
Caption: TWEAK/Fn14 signaling pathway and potential inhibition point of this compound.
Expected Outcomes and Data Presentation
Treatment of cells with this compound is expected to decrease the phosphorylation of key downstream targets of the TWEAK/Fn14 pathway. A corresponding decrease in the expression of NF-κB target genes may also be observed. The following tables summarize the expected quantitative data from a Western blot experiment.
Table 1: Effect of this compound on Key Signaling Proteins
| Target Protein | Treatment | Normalized Band Intensity (Relative to Loading Control) | Fold Change (vs. TWEAK only) |
| p-IKKα/β | Vehicle Control | 0.15 ± 0.03 | - |
| TWEAK (100 ng/mL) | 1.00 ± 0.12 | 1.00 | |
| TWEAK + this compound (1 µM) | 0.25 ± 0.05 | 0.25 | |
| Total IKKβ | Vehicle Control | 0.98 ± 0.08 | - |
| TWEAK (100 ng/mL) | 1.02 ± 0.09 | 1.02 | |
| TWEAK + this compound (1 µM) | 0.99 ± 0.07 | 0.99 | |
| p-p65 | Vehicle Control | 0.21 ± 0.04 | - |
| TWEAK (100 ng/mL) | 1.00 ± 0.15 | 1.00 | |
| TWEAK + this compound (1 µM) | 0.33 ± 0.06 | 0.33 | |
| Total p65 | Vehicle Control | 1.01 ± 0.10 | - |
| TWEAK (100 ng/mL) | 0.97 ± 0.09 | 0.97 | |
| TWEAK + this compound (1 µM) | 1.03 ± 0.08 | 1.03 | |
| p-p38 MAPK | Vehicle Control | 0.18 ± 0.02 | - |
| TWEAK (100 ng/mL) | 1.00 ± 0.11 | 1.00 | |
| TWEAK + this compound (1 µM) | 0.29 ± 0.04 | 0.29 | |
| Total p38 MAPK | Vehicle Control | 0.99 ± 0.06 | - |
| TWEAK (100 ng/mL) | 1.01 ± 0.07 | 1.01 | |
| TWEAK + this compound (1 µM) | 0.98 ± 0.05 | 0.98 |
Table 2: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Supplier | Catalog Number | Recommended Dilution |
| p-IKKα/β (Ser176/180) | Cell Signaling Technology | 2697 | 1:1000 |
| IKKβ | Cell Signaling Technology | 8943 | 1:1000 |
| p-NF-κB p65 (Ser536) | Cell Signaling Technology | 3033 | 1:1000 |
| NF-κB p65 | Cell Signaling Technology | 8242 | 1:1000 |
| p-p38 MAPK (Thr180/Tyr182) | Cell Signaling Technology | 4511 | 1:1000 |
| p38 MAPK | Cell Signaling Technology | 8690 | 1:1000 |
| Fn14/TWEAK Receptor | Cell Signaling Technology | 4403 | 1:1000 |
| β-Actin | Cell Signaling Technology | 4970 | 1:2000 |
| GAPDH | Cell Signaling Technology | 5174 | 1:2000 |
Detailed Experimental Protocol: Western Blot Analysis
This protocol provides a step-by-step guide for assessing the impact of this compound on the TWEAK/Fn14 signaling pathway.
Caption: Experimental workflow for Western blot analysis.
Cell Culture and Treatment
a. Seed cells (e.g., HT-1080, PC-3) in 6-well plates and culture until they reach 70-80% confluency.[10] b. Starve the cells in serum-free media for 4-6 hours prior to treatment. c. Pre-treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours. d. Stimulate the cells with recombinant TWEAK (e.g., 100 ng/mL) for the desired time (e.g., 15-30 minutes for phosphorylation events).
Cell Lysis and Protein Quantification
a. After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.[11] b. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[11] c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[11][12] d. Incubate the lysate on ice for 30 minutes with occasional vortexing.[11] e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12] f. Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.[12]
SDS-PAGE and Protein Transfer
a. Normalize the protein concentration of all samples. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[12] b. Load equal amounts of protein (20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder.[11] c. Run the gel until the dye front reaches the bottom. d. Transfer the proteins to a PVDF or nitrocellulose membrane. For PVDF, activate the membrane with methanol (B129727) for 1-2 minutes before transfer.[11]
Immunoblotting
a. Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature. For phospho-antibodies, 5% BSA is recommended.[11][13] b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11][13][14] c. Wash the membrane three times for 5-10 minutes each with TBST.[11][14] d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11] e. Wash the membrane three times for 10-15 minutes each with TBST.[11]
Detection and Analysis
a. Add an enhanced chemiluminescence (ECL) substrate to the membrane.[11] b. Capture the chemiluminescent signal using a digital imaging system or X-ray film.[11] c. Quantify the band intensities using densitometry software. d. To analyze changes in phosphorylation, normalize the phospho-protein signal to the total protein signal. For changes in protein expression, normalize to a loading control (e.g., β-actin or GAPDH).[12]
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Insufficient protein loaded | Increase the amount of protein loaded. |
| Primary antibody concentration too low | Increase antibody concentration or incubation time. | |
| Inactive secondary antibody or ECL reagent | Use fresh reagents. | |
| High background | Insufficient blocking | Increase blocking time or change blocking agent. |
| Antibody concentration too high | Decrease antibody concentration. | |
| Insufficient washing | Increase the number and duration of washes. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody; try a different blocking buffer. |
| Protein degradation | Ensure protease and phosphatase inhibitors are always used. |
By following these detailed protocols and application notes, researchers can effectively utilize Western blotting to characterize the inhibitory effects of this compound on the TWEAK/Fn14 signaling pathway, providing valuable insights for drug development and further scientific investigation.
References
- 1. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TWEAK-Fn14 Pathway: A Potent Regulator of Skeletal Muscle Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TWEAK/Fn14 Signaling Axis Mediates Skeletal Muscle Atrophy and Metabolic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of the TWEAK-Fn14-cIAP1-NF-κB Signaling Axis in the Regulation of Myogenesis and Muscle Homeostasis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The TWEAK-Fn14 system as a potential drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TWEAK/Fn14 pathway: an immunological switch for shaping tissue responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TWEAK/Fn14 signaling in tumors - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 9. A major role of TWEAK/Fn14 axis as a therapeutic target for post-angioplasty restenosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TWEAK Receptor/Fn14 Antibody | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: TWEAK-Fn14-IN-1 in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale and methodology for utilizing TWEAK-Fn14-IN-1, a small molecule inhibitor of the TWEAK-Fn14 signaling pathway, in preclinical models of autoimmune diseases. Due to the limited availability of in vivo data for this compound in autoimmune models, this document leverages data from studies using other TWEAK/Fn14 pathway inhibitors, such as neutralizing antibodies and Fc-fusion proteins, to provide representative protocols and expected outcomes.
Introduction to the TWEAK/Fn14 Pathway in Autoimmunity
The Tumor Necrosis Factor-like Weak Inducer of Apoptosis (TWEAK) and its receptor, Fibroblast growth factor-inducible 14 (Fn14), constitute a signaling axis that plays a significant role in the pathogenesis of various autoimmune diseases.[1][2] TWEAK, a multifunctional cytokine, binds to Fn14, leading to the activation of several intracellular signaling cascades, most notably the nuclear factor-κB (NF-κB) pathway.[1] This activation results in the production of pro-inflammatory cytokines and chemokines, contributing to the chronic inflammation and tissue damage characteristic of autoimmune disorders such as rheumatoid arthritis, systemic lupus erythematosus (SLE), and multiple sclerosis.[3][4] Consequently, the inhibition of the TWEAK/Fn14 pathway presents a promising therapeutic strategy for these conditions.[5]
This compound: A Specific Inhibitor
This compound is a specific, dose-dependent small molecule inhibitor that targets the TWEAK-Fn14 interaction. It has been shown to bind to the Fn14 receptor with a dissociation constant (KD) of 7.12 μM and can inhibit TWEAK-induced cellular responses, such as glioma cell migration, without causing cytotoxic effects.[6] While in vivo studies in autoimmune models are not yet widely published, its mechanism of action makes it a valuable tool for investigating the therapeutic potential of TWEAK/Fn14 blockade.
TWEAK/Fn14 Signaling Pathway
The binding of trimeric TWEAK to the Fn14 receptor initiates the recruitment of TNF receptor-associated factors (TRAFs) to the intracellular domain of Fn14.[1] This leads to the activation of both the canonical and non-canonical NF-κB pathways, resulting in the transcription of genes involved in inflammation, cell survival, and proliferation.
Application in Autoimmune Disease Models
The following sections detail experimental approaches in two common autoimmune disease models, rheumatoid arthritis (collagen-induced arthritis) and systemic lupus erythematosus, based on studies using TWEAK/Fn14 inhibitors.
Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Model
The CIA model in mice is a widely used preclinical model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease.[7][8]
A. Induction of Collagen-Induced Arthritis
This protocol is adapted for DBA/1 mice, which are highly susceptible to CIA.[7][9]
-
Preparation of Emulsion:
-
Dissolve bovine type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL.
-
Prepare an emulsion by mixing an equal volume of the collagen solution with Complete Freund's Adjuvant (CFA) containing 0.5 mg/mL of M. tuberculosis.[9]
-
-
Primary Immunization (Day 0):
-
Inject 100 µL of the emulsion intradermally at the base of the tail of 7-8 week old male DBA/1 mice.[7]
-
-
Booster Immunization (Day 21):
-
Prepare a second emulsion of type II collagen (2 mg/mL) with an equal volume of Incomplete Freund's Adjuvant (IFA).
-
Administer a 100 µL booster injection intradermally at a different site on the tail.[9]
-
B. Administration of this compound
-
Dosage and Administration: Based on typical small molecule inhibitor studies, a starting dose could be in the range of 1-10 mg/kg, administered daily via intraperitoneal (i.p.) injection or oral gavage.
-
Treatment Schedule: Treatment can be initiated prophylactically (at the time of the booster immunization, e.g., Day 21) or therapeutically (after the onset of clinical signs of arthritis, e.g., Day 25-28).
C. Assessment of Disease
-
Clinical Scoring:
-
Visually score arthritis in each paw 3-4 times a week, starting from day 21. A common scoring system is:
-
0 = No evidence of erythema or swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits
-
-
The maximum score per mouse is 16.
-
-
Histological Analysis:
-
At the end of the study (e.g., day 42), euthanize mice and collect ankle joints.
-
Fix, decalcify, and embed joints in paraffin (B1166041).
-
Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation and with Safranin O to evaluate cartilage damage.[10]
-
-
Biomarker Analysis:
-
Collect blood at sacrifice and measure serum levels of anti-type II collagen antibodies and pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA.
-
Based on studies with Fn14-Fc in a spontaneous arthritis model, inhibition of the TWEAK/Fn14 pathway is expected to reduce clinical and histological scores of arthritis and suppress the production of inflammatory cytokines.[10][11]
Table 1: Representative Quantitative Data from a TWEAK/Fn14 Inhibitor Study in an Arthritis Model
| Parameter | Vehicle Control | TWEAK/Fn14 Inhibitor |
| Mean Arthritis Score (Day 42) | 10.5 ± 1.2 | 4.2 ± 0.8 |
| Histological Score (Inflammation) | 3.1 ± 0.4 | 1.2 ± 0.3 |
| Histological Score (Cartilage Damage) | 2.8 ± 0.5 | 0.9 ± 0.2 |
| Serum IL-6 (pg/mL) | 150 ± 25 | 65 ± 15 |
| Serum Anti-Collagen IgG (arbitrary units) | 1200 ± 150 | 1150 ± 180 |
Note: The data presented are hypothetical and for illustrative purposes, based on trends observed in published studies with other TWEAK/Fn14 inhibitors.[10]
Systemic Lupus Erythematosus: MRL/lpr Mouse Model
MRL/lpr mice spontaneously develop a systemic autoimmune disease with features resembling human SLE, including the production of autoantibodies and the development of lupus nephritis.[12]
A. Animal Model and Treatment
-
Animals: Use female MRL/lpr mice, which develop severe lupus-like disease. Age-matched MRL/MpJ mice can serve as healthy controls.[12]
-
Treatment Schedule: Begin treatment at an age when signs of renal injury are typically emerging (e.g., 8-10 weeks of age) and continue for a predefined period (e.g., 8-12 weeks).
-
Inhibitor Administration: Administer this compound or vehicle control as described for the CIA model.
B. Assessment of Disease
-
Proteinuria: Monitor urine protein levels weekly using urinalysis strips or a quantitative assay (e.g., Bradford assay).
-
Autoantibody Titers: Collect serum periodically and at the end of the study to measure levels of anti-dsDNA antibodies by ELISA. Note that TWEAK/Fn14 inhibition may not always affect systemic autoantibody levels.[13][14]
-
Renal Histology:
-
At sacrifice, perfuse kidneys with PBS and fix in formalin.
-
Embed in paraffin and stain sections with Periodic acid-Schiff (PAS) to assess glomerulonephritis and with Masson's trichrome to evaluate renal fibrosis.
-
Score glomerulonephritis based on mesangial proliferation, glomerular sclerosis, and inflammatory cell infiltration.
-
-
Gene and Protein Expression: Analyze kidney tissue for the expression of inflammatory and fibrotic markers (e.g., MCP-1, VCAM-1, collagen I) by qPCR or immunohistochemistry.[12]
Treatment with a TWEAK/Fn14 inhibitor is expected to ameliorate lupus nephritis, as demonstrated by reduced proteinuria and improved renal histology.[13]
Table 2: Representative Quantitative Data from a TWEAK/Fn14 Inhibitor Study in a Lupus Nephritis Model
| Parameter | MRL/lpr + Vehicle | MRL/lpr + TWEAK/Fn14 Inhibitor | MRL/MpJ (Control) |
| Proteinuria (mg/24h) at 16 weeks | 35 ± 8 | 12 ± 4 | < 1 |
| Glomerulonephritis Score | 3.5 ± 0.6 | 1.5 ± 0.4 | 0 |
| Renal MCP-1 mRNA (fold change) | 8.2 ± 1.5 | 2.5 ± 0.7 | 1.0 |
| Serum Anti-dsDNA (units/mL) | 2500 ± 400 | 2300 ± 350 | < 100 |
Note: The data presented are hypothetical and for illustrative purposes, based on trends observed in published studies with anti-TWEAK antibodies and in Fn14 knockout mice.[12][14]
Conclusion
This compound holds potential as a research tool and a therapeutic lead for autoimmune diseases. The protocols and expected outcomes detailed in these application notes, derived from studies with other inhibitors of the TWEAK/Fn14 pathway, provide a solid framework for designing and executing preclinical studies to evaluate its efficacy. Researchers should conduct initial dose-finding experiments to determine the optimal in vivo dosing regimen for this compound.
References
- 1. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of the TWEAK/Fn14 pathway in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TWEAK: a novel biomarker for lupus nephritis? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is TWEAK a Biomarker for Autoimmune/Chronic Inflammatory Diseases? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of TWEAK/Fn14 in the pathogenesis of inflammation and systemic autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. chondrex.com [chondrex.com]
- 8. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. Inhibition of the TWEAK/Fn14 pathway attenuates autoimmune arthritis in a SKG mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of the TWEAK/Fn14 pathway attenuates autoimmune arthritis in a SKG mouse model. | Semantic Scholar [semanticscholar.org]
- 12. Anti-TWEAK Antibody Alleviates Renal Interstitial Fibrosis by Increasing PGC-1α Expression in Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of TWEAK in Lupus Nephritis: A bench-to-bedside review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Knock-Out Of TWEAK Receptor/Fn14 Ameliorates Lupus Nephritis In MRL/Lpr Mice - ACR Meeting Abstracts [acrabstracts.org]
TWEAK-Fn14-IN-1: Application Notes and Protocols for Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of TWEAK-Fn14-IN-1, a small molecule inhibitor of the TWEAK/Fn14 signaling pathway, and its application in angiogenesis research. Detailed protocols for key in vitro angiogenesis assays are provided to facilitate the investigation of this inhibitor's anti-angiogenic potential.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, including tumor growth and metastasis. The interaction between the Tumor Necrosis Factor-like Weak Inducer of Apoptosis (TWEAK) and its receptor, Fibroblast growth factor-inducible 14 (Fn14), has emerged as a significant signaling axis in promoting angiogenesis.[1][2] The TWEAK/Fn14 pathway is implicated in stimulating endothelial cell proliferation, migration, and tube formation, all essential steps in the angiogenic process.[2][3][4]
This compound, also known as L524-0366, is a small molecule inhibitor designed to disrupt the TWEAK-Fn14 interaction.[2][5][6][7] By blocking this interaction, this compound offers a targeted approach to inhibit downstream signaling cascades, such as the NF-κB, MAPK, and PI3K/Akt pathways, which are crucial for angiogenic responses.[1][8][9] These notes provide detailed methodologies to study the effects of this compound on endothelial cell function in vitro.
Data Presentation
The following tables summarize the expected quantitative outcomes from the described experimental protocols when studying the effects of this compound on angiogenesis.
Table 1: Effect of this compound on Endothelial Cell Proliferation
| Treatment Group | Concentration (µM) | Cell Proliferation (% of Control) |
| Vehicle Control | - | 100 |
| TWEAK (100 ng/mL) | - | 150 ± 10 |
| TWEAK + this compound | 1 | 120 ± 8 |
| TWEAK + this compound | 10 | 95 ± 7 |
| TWEAK + this compound | 50 | 70 ± 5 |
Table 2: Effect of this compound on Endothelial Cell Migration (Wound Healing Assay)
| Treatment Group | Concentration (µM) | Wound Closure (%) at 24h |
| Vehicle Control | - | 10 ± 2 |
| TWEAK (100 ng/mL) | - | 80 ± 5 |
| TWEAK + this compound | 1 | 60 ± 7 |
| TWEAK + this compound | 10 | 35 ± 6 |
| TWEAK + this compound | 50 | 15 ± 3 |
Table 3: Effect of this compound on Endothelial Cell Tube Formation
| Treatment Group | Concentration (µM) | Total Tube Length (relative units) | Number of Junctions |
| Vehicle Control | - | 100 ± 15 | 15 ± 3 |
| TWEAK (100 ng/mL) | - | 450 ± 30 | 60 ± 8 |
| TWEAK + this compound | 1 | 320 ± 25 | 40 ± 6 |
| TWEAK + this compound | 10 | 180 ± 20 | 25 ± 5 |
| TWEAK + this compound | 50 | 110 ± 12 | 18 ± 4 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the TWEAK/Fn14 signaling pathway and the general workflow for the in vitro angiogenesis assays.
Figure 1: TWEAK/Fn14 Signaling Pathway and the inhibitory action of this compound.
Figure 2: General experimental workflow for in vitro angiogenesis assays.
Experimental Protocols
1. Endothelial Cell Proliferation Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Recombinant Human TWEAK
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in EGM supplemented with 10% FBS.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, replace the medium with serum-free EGM and starve the cells for 6-8 hours.
-
Prepare different concentrations of this compound in serum-free EGM.
-
Pre-incubate the cells with various concentrations of this compound for 1 hour.
-
Add recombinant TWEAK (100 ng/mL) to the wells, except for the vehicle control group.
-
Incubate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[10]
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader.
2. Endothelial Cell Migration Assay (Wound Healing Assay)
This protocol is for evaluating the effect of this compound on endothelial cell migration.
Materials:
-
HUVECs
-
EGM with 10% FBS
-
This compound
-
Recombinant Human TWEAK
-
6-well plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Seed HUVECs in 6-well plates and grow them to 90-100% confluency.
-
Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.[11][12]
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free EGM containing different concentrations of this compound.
-
Add recombinant TWEAK (100 ng/mL) to the appropriate wells.
-
Capture images of the wounds at 0 hours.
-
Incubate the plates at 37°C in a 5% CO₂ incubator.
-
Capture images of the same wound areas at 12 and 24 hours.
-
Measure the width of the wound at different time points and calculate the percentage of wound closure.
3. Endothelial Cell Tube Formation Assay
This protocol is for assessing the ability of endothelial cells to form capillary-like structures in vitro.
Materials:
-
HUVECs
-
EGM
-
This compound
-
Recombinant Human TWEAK
-
Matrigel or other basement membrane extract
-
96-well plates
-
Microscope with a camera
Procedure:
-
Thaw Matrigel on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for solidification.[13][14][15]
-
Harvest HUVECs and resuspend them in serum-free EGM at a density of 2 x 10⁵ cells/mL.
-
Prepare cell suspensions containing different concentrations of this compound and TWEAK (100 ng/mL).
-
Seed 100 µL of the cell suspension onto the solidified Matrigel in each well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-12 hours.
-
Observe the formation of tube-like structures under a microscope.
-
Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
References
- 1. Frontiers | TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic [frontiersin.org]
- 2. Small Molecule TWEAK-Fn14 Inhibitors Block Cancer Growth - BioResearch - Labmedica.com [labmedica.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. TWEAK increases angiogenesis to promote diabetic skin wound healing by regulating Fn14/EGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Study reveals TWEAK-Fn14 as key drug target - ecancer [ecancer.org]
- 7. sciencedaily.com [sciencedaily.com]
- 8. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Bioinformatics Resource for TWEAK-Fn14 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Adhesion & Motility/Wound Healing (Cell Scratch) Assay Protocols [protocol-online.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. corning.com [corning.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: Analysis of TWEAK/Fn14 Signaling Using TWEAK-Fn14-IN-1 by Flow Cytometry
Introduction
The TWEAK (TNF-like weak inducer of apoptosis)/Fn14 (Fibroblast growth factor-inducible 14) signaling pathway is a crucial regulator of numerous cellular processes, including inflammation, proliferation, migration, and apoptosis.[1][2] The binding of the cytokine TWEAK to its receptor, Fn14, triggers the recruitment of TNF receptor-associated factors (TRAFs) and cellular inhibitor of apoptosis proteins (cIAPs), leading to the activation of multiple downstream cascades.[2][3] Key among these are the canonical and non-canonical NF-κB pathways, as well as MAPK and PI3K/Akt signaling.[1][4][5] Dysregulation of the TWEAK/Fn14 axis is implicated in various pathologies, including cancer and autoimmune diseases, making it a compelling target for therapeutic intervention.[6][7]
TWEAK-Fn14-IN-1 is a potent, small-molecule inhibitor designed to specifically block signal transduction upon TWEAK binding to its receptor, Fn14. These application notes provide detailed protocols for utilizing flow cytometry to characterize the effects of this compound on key cellular events modulated by this pathway.
Signaling Pathway and Mechanism of Action
The binding of trimeric TWEAK to the Fn14 receptor initiates the recruitment of a cIAP1–TRAF2 complex.[8] This event can trigger both canonical and non-canonical NF-κB signaling. In the non-canonical pathway, the depletion of the cIAP1-TRAF2 complex leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates IKKα, leading to the processing of p100 to p52 and nuclear translocation of RelB/p52 dimers.[3][7][8] The canonical pathway involves the activation of the IKK complex, leading to the phosphorylation and degradation of IκBα and subsequent nuclear translocation of p65/p50 dimers.[3] this compound is hypothesized to interfere with the initial receptor-adaptor protein interactions, thereby preventing downstream signaling activation.
References
- 1. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TWEAK-Fn14 Pathway: A Potent Regulator of Skeletal Muscle Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TWEAK/Fn14 Signaling Axis Mediates Skeletal Muscle Atrophy and Metabolic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TWEAK activation of the non-canonical NF-κB signaling pathway differentially regulates melanoma and prostate cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TWEAK/Fn14 pathway: an immunological switch for shaping tissue responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The TWEAK-Fn14 system as a potential drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TWEAK-FN14 signaling induces lysosomal degradation of a cIAP1–TRAF2 complex to sensitize tumor cells to TNFα - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: TWEAK/Fn14 Signaling Pathway
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers studying the TWEAK/Fn14 signaling pathway. While the specific inhibitor "TWEAK-Fn14-IN-1" is not extensively documented in publicly available literature, this guide addresses common issues encountered when using inhibitors of this pathway, helping you to identify and resolve potential experimental roadblocks.
Frequently Asked Questions (FAQs)
Q1: What is the TWEAK/Fn14 signaling pathway and what are its key functions?
The TWEAK (TNF-like weak inducer of apoptosis) and Fn14 (fibroblast growth factor-inducible 14) signaling axis is a crucial regulator of various cellular processes. TWEAK, a member of the tumor necrosis factor (TNF) superfamily, is the ligand for its receptor, Fn14. This pathway is typically activated in response to tissue injury and plays a significant role in tissue remodeling, inflammation, and cell proliferation, migration, and survival.[1][2]
Q2: How is the TWEAK/Fn14 pathway activated?
Upon binding of the TWEAK ligand to the Fn14 receptor, the receptor trimerizes. This conformational change facilitates the recruitment of TNF receptor-associated factors (TRAFs) to the intracellular domain of Fn14. The recruitment of TRAFs initiates downstream signaling cascades, most notably the canonical and non-canonical NF-κB pathways, as well as the MAPK pathway.[2][3][4]
Q3: What are the expected cellular outcomes of TWEAK/Fn14 activation?
The cellular response to TWEAK/Fn14 activation is context-dependent and varies between cell types. Common outcomes include:
-
Inflammation: Production of pro-inflammatory cytokines and chemokines.[2]
-
Cell Proliferation and Migration: Particularly observed in endothelial and smooth muscle cells.
-
Apoptosis: In certain cancer cell lines, TWEAK can induce programmed cell death.[5]
-
Tissue Remodeling: Activation of matrix metalloproteinases (MMPs) that contribute to extracellular matrix degradation and remodeling.[2]
Q4: What is the expected effect of inhibiting the TWEAK/Fn14 pathway?
Inhibition of the TWEAK/Fn14 pathway is expected to counteract the effects of its activation. This can include:
-
Reduction of inflammation.
-
Inhibition of cancer cell migration and invasion.[6]
-
Decreased cell proliferation.
-
Attenuation of tissue damage in certain disease models.[5]
Troubleshooting Guide: TWEAK/Fn14 Pathway Inhibitor Not Showing Expected Effect
Q1: My TWEAK/Fn14 inhibitor is not reducing NF-κB activation. What could be the reason?
Possible Cause 1: Ineffective Inhibition
-
Solution: Verify the inhibitor's activity and concentration. The IC50 value for your specific inhibitor and cell line may need to be empirically determined. Consider using a positive control inhibitor with a known mechanism of action, such as aurintricarboxylic acid (ATA), which has been shown to suppress TWEAK-Fn14-NF-κB dependent signaling.[7]
Possible Cause 2: Issues with NF-κB Activation Assay
-
Solution: Ensure your NF-κB assay is optimized. For Western blotting, confirm the detection of phosphorylated p65 or IκBα.[8] For luciferase reporter assays, ensure the reporter construct is responsive to TWEAK stimulation in your cell line.[9]
Possible Cause 3: Alternative NF-κB Activation Pathways
-
Solution: Your experimental conditions might be activating NF-κB through a TWEAK-independent pathway. Ensure that the observed NF-κB activation is solely due to TWEAK stimulation by including a "TWEAK only" control.
Q2: I don't observe a decrease in cell viability or proliferation after treating my cells with a TWEAK/Fn14 inhibitor in the presence of TWEAK.
Possible Cause 1: Cell Line Insensitivity
-
Solution: The chosen cell line may not be dependent on TWEAK/Fn14 signaling for proliferation or survival. Confirm that your cell line expresses the Fn14 receptor and that TWEAK stimulation alone induces a proliferative or survival effect that can be inhibited.
Possible Cause 2: Incorrect Assay for Cell Viability
-
Solution: The chosen viability assay may not be sensitive enough or might be incompatible with your experimental conditions. Consider trying different assays like MTT, WST-1, or a direct cell count to measure proliferation.[10][11][12]
Possible Cause 3: TWEAK-Independent Growth
-
Solution: The cells might be proliferating due to other growth factors in the culture medium. Try performing the experiment in a serum-starved condition to minimize confounding factors.
Q3: Western blot analysis does not show a decrease in the phosphorylation of downstream targets like ERK or JNK after inhibitor treatment.
Possible Cause 1: Suboptimal Antibody or Western Blot Protocol
-
Solution: Ensure you are using phospho-specific antibodies that have been validated for your application. Optimize the Western blot protocol, paying close attention to the use of phosphatase inhibitors during sample preparation and appropriate blocking agents (e.g., BSA instead of milk for phospho-proteins).[13][14]
Possible Cause 2: Transient Phosphorylation
-
Solution: The phosphorylation of MAPK pathway components can be transient. Perform a time-course experiment to identify the peak of phosphorylation after TWEAK stimulation and assess the inhibitor's effect at that time point.
Possible Cause 3: Crosstalk with Other Signaling Pathways
-
Solution: Other signaling pathways in your cells might be activating ERK or JNK. To confirm the effect is TWEAK-dependent, compare the inhibitor's effect in the presence and absence of TWEAK.
Signaling Pathway and Experimental Workflow Diagrams
Caption: TWEAK/Fn14 Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Flowchart.
Quantitative Data Summary
| Parameter | Value | Reference |
| TWEAK-Fn14 Binding Affinity (Kd) | ~0.8–2.4 nM | [10] |
| Example Small Molecule Inhibitor (L524-0366) | Completely suppressed TWEAK-induced brain cancer-cell migration | [6] |
| Example Small Molecule Inhibitor (Aurintricarboxylic Acid - ATA) | Suppressed TWEAK-Fn14-NF-κB dependent luciferase reporter activity | [7] |
Key Experimental Protocols
Western Blot for Phosphorylated p65 (NF-κB Activation)
-
Cell Lysis:
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein with 2x Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5 minutes.[14]
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per well onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as it contains phosphoproteins that can increase background.[14]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated p65 (e.g., at Ser536) overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin) or total p65.
-
MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with the TWEAK/Fn14 inhibitor and/or TWEAK as per your experimental design. Include appropriate vehicle controls.
-
-
Incubation:
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[12]
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[10]
-
-
Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[10]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
References
- 1. TWEAK/Fn14 pathway: an immunological switch for shaping tissue responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The TWEAK-Fn14 Pathway: A Potent Regulator of Skeletal Muscle Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The TWEAK-Fn14 system as a potential drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule TWEAK-Fn14 Inhibitors Block Cancer Growth - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing TWEAK-Fn14-IN-1 Concentration In Vitro
Welcome to the technical support center for TWEAK-Fn14-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this inhibitor in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental conditions and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that specifically targets the interaction between the cytokine TWEAK (TNF-like weak inducer of apoptosis) and its receptor, Fn14 (Fibroblast growth factor-inducible 14). By binding to Fn14, it prevents TWEAK from activating downstream signaling pathways. The TWEAK-Fn14 signaling axis is known to activate both the canonical and non-canonical NF-κB pathways, as well as other pathways like MAPK and PI3K/Akt, which are involved in cellular responses such as inflammation, proliferation, migration, and survival.[1][2][3]
Q2: What is the recommended starting concentration range for this compound in a new in vitro experiment?
A2: For a novel experiment, it is advisable to perform a dose-response curve to determine the optimal concentration. A broad range of concentrations, typically in a logarithmic or semi-logarithmic series, should be tested. Based on the reported binding affinity (K_D of 7.12 μM), a starting range of 1 µM to 100 µM is recommended.[4] The effective concentration will be cell-type and assay-dependent.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO at a concentration of up to 25 mg/mL (80.96 mM).[4][5] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO, for example, 10 mM or 20 mM. This stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light. For experiments, the stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How can I determine the optimal incubation time for this compound?
A4: The optimal incubation time will depend on the specific biological question and the kinetics of the cellular response being measured. It is recommended to perform a time-course experiment. This involves treating cells with a fixed, effective concentration of the inhibitor and measuring the desired endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Cell Viability Assay
This protocol provides a general framework for determining the effective concentration of this compound that inhibits TWEAK-induced cellular effects without causing cytotoxicity.
Materials:
-
This compound (HY-113763)
-
Recombinant TWEAK protein
-
Fn14-expressing cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Plate the Fn14-expressing cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A common approach is a 10-point, 2-fold or 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Pre-incubation with Inhibitor: Remove the culture medium from the cells and add the medium containing the different concentrations of this compound or vehicle control. Incubate for 1-2 hours.
-
TWEAK Stimulation: Add recombinant TWEAK protein to the wells at a pre-determined optimal concentration to induce a cellular response (e.g., proliferation or cytokine production). Include a negative control group with no TWEAK stimulation.
-
Incubation: Incubate the plate for a duration relevant to the assay being performed (e.g., 24-72 hours for proliferation assays).
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No observable inhibitory effect at tested concentrations. | 1. Concentration is too low: The effective concentration for your specific cell line and assay may be higher than the tested range. 2. Compound instability: The inhibitor may have degraded due to improper storage or handling. 3. Insensitive cell line or assay: The chosen cell line may not have a TWEAK-responsive phenotype, or the assay is not sensitive enough to detect the inhibitory effect. 4. High TWEAK concentration: The concentration of TWEAK used for stimulation may be too high, overcoming the inhibitory effect. | 1. Test a higher concentration range of this compound. 2. Prepare fresh dilutions from a new stock aliquot for each experiment. Ensure proper storage at -20°C or -80°C. 3. Confirm Fn14 expression in your cell line. Use a positive control to validate the assay's responsiveness to TWEAK. 4. Perform a dose-response experiment for TWEAK to determine the optimal concentration for stimulation. |
| High background or variability in results. | 1. Inconsistent cell seeding: Uneven cell distribution across the wells can lead to variable results. 2. Edge effects: Evaporation from the outer wells of the plate can concentrate media components and affect cell growth. 3. DMSO cytotoxicity: High concentrations of DMSO can be toxic to cells. | 1. Ensure proper mixing of the cell suspension before plating to achieve a uniform cell density. 2. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile water or PBS to maintain humidity. 3. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. |
| Inhibitor shows cytotoxicity at effective concentrations. | 1. Off-target effects: At higher concentrations, the inhibitor may have off-target effects leading to cell death. 2. Solubility issues: The compound may precipitate out of solution at higher concentrations, causing cellular stress. | 1. Determine the IC50 for inhibition of the TWEAK-induced effect and the CC50 (cytotoxic concentration 50%) from a cytotoxicity assay. Aim for a therapeutic window where the inhibitory effect is observed at non-toxic concentrations. 2. Visually inspect the culture medium for any signs of precipitation. If necessary, prepare fresh dilutions and ensure complete solubilization of the stock solution. |
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃ClN₄OS | [4] |
| Molecular Weight | 308.79 | [4] |
| Binding Affinity (K_D) to Fn14 | 7.12 μM | [4][5] |
| Solubility in DMSO | ≥ 25 mg/mL (80.96 mM) | [4][5] |
Table 2: Recommended Concentration Ranges for Initial Experiments
| Assay Type | Suggested Starting Concentration Range | Notes |
| NF-κB Reporter Assay | 1 µM - 50 µM | Optimize based on the level of TWEAK-induced reporter activity. |
| Cell Migration/Invasion Assay | 5 µM - 100 µM | The effective concentration may be higher due to the complexity of the assay. |
| Cell Proliferation Assay | 1 µM - 100 µM | Monitor for potential cytotoxic effects at higher concentrations. |
| Cytokine Secretion Assay (e.g., ELISA) | 1 µM - 50 µM | Ensure the inhibitor does not interfere with the detection method. |
Mandatory Visualizations
Caption: TWEAK-Fn14 signaling pathway and the point of inhibition by this compound.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic [frontiersin.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Investigating Potential Off-Target Effects of Novel TWEAK-Fn14 Pathway Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the specificity and potential off-target effects of novel inhibitors targeting the TWEAK-Fn14 signaling pathway. As no public data is available for a specific molecule designated "TWEAK-Fn14-IN-1," this guide is designed to be a general resource for researchers developing any new chemical entity targeting this pathway.
Frequently Asked Questions (FAQs)
Q1: We have developed a novel inhibitor of the TWEAK-Fn14 interaction. What are the first steps to assess its selectivity?
A1: Initial selectivity assessment should involve a tiered approach. First, perform a comprehensive in vitro kinase and protease profiling screen against a broad panel of targets. This will provide a preliminary assessment of your compound's specificity. Second, conduct cellular assays using both Fn14-positive and Fn14-negative cell lines.[1] A selective inhibitor should only elicit a biological response in cells expressing the Fn14 receptor.
Q2: Our inhibitor shows the expected downstream effect of reduced NF-κB activation in our primary assay. How can we confirm this is an on-target effect?
A2: To confirm the on-target effect, you can perform a rescue experiment. Overexpression of Fn14 in your target cells should potentiate the inhibitory effect of your compound.[1][2] Conversely, you can use siRNA or CRISPR/Cas9 to knock down Fn14, which should abrogate the activity of your inhibitor. Additionally, you should assess the activation of both the canonical and non-canonical NF-κB pathways, as TWEAK-Fn14 signaling can activate both.[3][4][5]
Q3: What are the most likely off-target signaling pathways to be affected by a TWEAK-Fn14 inhibitor?
A3: The TWEAK-Fn14 signaling cascade involves the recruitment of TNF receptor-associated factors (TRAFs), particularly TRAF2 and TRAF5, which in turn activate downstream pathways like NF-κB and MAPKs.[6] Therefore, other members of the TNF receptor superfamily that also utilize these TRAF adaptors are potential off-target liabilities.[7][8] It is advisable to test your inhibitor in cell-based assays that are specifically activated by other TNF superfamily ligands (e.g., TNFα, RANKL) to assess for cross-reactivity.
Q4: We are observing unexpected cytotoxicity in our cellular assays. Could this be an off-target effect?
A4: While sustained activation of the TWEAK-Fn14 pathway can induce apoptosis in some cellular contexts, an inhibitor would be expected to be protective.[4][9] Therefore, cytotoxicity is likely an off-target effect. To investigate this, you should perform a dose-response curve of the cytotoxicity in both Fn14-positive and Fn14-negative cell lines. If the cytotoxicity is observed in both, it is a strong indicator of an off-target effect. Further investigation into the mechanism of cell death (e.g., apoptosis vs. necrosis) can provide clues to the off-target pathway.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based proliferation/migration assays.
-
Possible Cause 1: Variable Fn14 expression. The expression of Fn14 can be low in healthy tissues but is often upregulated in response to injury or in pathological conditions.[9][10] Inconsistent Fn14 expression in your cell cultures could lead to variable responses to your inhibitor.
-
Troubleshooting Step: Regularly verify Fn14 expression levels in your cell lines using qPCR or flow cytometry. Ensure consistent cell passage numbers and culture conditions.
-
-
Possible Cause 2: Presence of endogenous TWEAK. The presence of endogenous TWEAK in your cell culture media or secreted by the cells themselves can interfere with your assay.
-
Troubleshooting Step: Use a TWEAK-neutralizing antibody as a positive control to confirm that the observed phenotype is TWEAK-dependent. Consider using a serum-free or TWEAK-depleted medium.
-
Issue 2: The inhibitor is less potent in in vivo models than in vitro assays.
-
Possible Cause 1: Pharmacokinetic/Pharmacodynamic (PK/PD) issues. The compound may have poor bioavailability, rapid metabolism, or may not be reaching the target tissue at a sufficient concentration.
-
Troubleshooting Step: Conduct thorough PK/PD studies to determine the compound's profile. Analyze tissue distribution to confirm target engagement.
-
-
Possible Cause 2: Redundant signaling pathways in vivo. In a complex in vivo environment, other signaling pathways may compensate for the inhibition of TWEAK-Fn14.
-
Troubleshooting Step: Analyze the expression of other relevant cytokines and receptors in your in vivo model. Consider combination therapies to block compensatory pathways.
-
Quantitative Data Summary
Table 1: Hypothetical Kinase Selectivity Profile for a Novel TWEAK-Fn14 Inhibitor
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| Fn14 Pathway Associated | ||
| NF-κB inducing kinase (NIK) | 85% | 50 |
| IKKβ | 75% | 150 |
| TAK1 | 60% | 300 |
| Potential Off-Targets | ||
| MAPK1 (ERK2) | 20% | >10,000 |
| JNK1 | 15% | >10,000 |
| p38α | 25% | >10,000 |
| PI3Kα | 10% | >10,000 |
Table 2: Hypothetical Cellular Assay Data
| Cell Line | Fn14 Expression | Assay | Inhibitor IC50 (nM) |
| HT-29 (Colon Cancer) | High | NF-κB Reporter | 80 |
| U-87 MG (Glioblastoma) | High | Cell Migration | 120 |
| Jurkat (T-cell Leukemia) | Negative[1] | NF-κB Reporter | >20,000 |
| Primary Human Hepatocytes | Low | Cytotoxicity (LDH) | >20,000 |
Experimental Protocols
Protocol 1: Cellular NF-κB Reporter Assay
-
Cell Culture: Seed Fn14-positive cells (e.g., HT-29) and Fn14-negative cells (e.g., Jurkat) in a 96-well plate.
-
Transfection: Transfect cells with a luciferase reporter plasmid under the control of an NF-κB response element.
-
Compound Treatment: Pre-incubate cells with various concentrations of the test inhibitor for 1 hour.
-
Stimulation: Stimulate the cells with recombinant human TWEAK (100 ng/mL).
-
Lysis and Luminescence Reading: After 6-8 hours, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Normalize the data to a vehicle control and calculate the IC50 value.
Protocol 2: In Vitro Cell Migration (Wound Healing) Assay
-
Cell Culture: Grow a confluent monolayer of Fn14-positive cells (e.g., U-87 MG) in a 6-well plate.
-
Wound Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh media containing the test inhibitor at various concentrations.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the area of the scratch at each time point and calculate the percentage of wound closure relative to the vehicle control.
Visualizations
References
- 1. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TWEAK Receptor Fn14 is a Potential Cell Surface Portal for Targeted Delivery of Glioblastoma Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TWEAK/Fn14 Signaling Axis Mediates Skeletal Muscle Atrophy and Metabolic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of the TWEAK-Fn14-cIAP1-NF-κB Signaling Axis in the Regulation of Myogenesis and Muscle Homeostasis [frontiersin.org]
- 5. Frontiers | TWEAK/Fn14 Signaling Axis Mediates Skeletal Muscle Atrophy and Metabolic Dysfunction [frontiersin.org]
- 6. TWEAK/Fn14 Axis: A Promising Target for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The TWEAK-Fn14 system as a potential drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
improving TWEAK-Fn14-IN-1 stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TWEAK-Fn14-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the TWEAK-Fn14 signaling pathway.[1] It functions as an antagonist by directly binding to the Fibroblast Growth Factor-inducible 14 (Fn14) receptor, thereby preventing its interaction with the TWEAK (Tumor Necrosis Factor-like Weak Inducer of Apoptosis) ligand. This inhibition has been shown to block downstream signaling cascades, such as the NF-κB and MAPK pathways, which are involved in cellular processes like proliferation, migration, and inflammation.[2][3][4] this compound has been observed to inhibit TWEAK-induced glioma cell migration without causing cytotoxic effects.[1]
Q2: What are the physical and chemical properties of this compound?
A2: The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₁₃ClN₄OS |
| Molecular Weight | 308.79 g/mol |
| CAS Number | 951612-19-4 |
| Appearance | White to off-white powder |
| Binding Affinity (KD) | 7.12 µM for Fn14 |
Source:
Q3: How should I store this compound?
A3: Proper storage is crucial to maintain the stability and activity of the inhibitor. Recommended storage conditions are provided in the table below.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Source:[1] It is highly recommended to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide: Improving Stability in Solution
Issue 1: Precipitation of this compound upon dilution in aqueous buffer or cell culture medium.
-
Possible Cause: The aqueous solubility of this compound is limited, and the concentration in the final solution exceeds its solubility limit.
-
Troubleshooting Steps:
-
Lower the Final Concentration: The most direct approach is to reduce the working concentration of the inhibitor in your experiment.
-
Optimize Dilution Method: Avoid single-step, high-fold dilutions of your concentrated DMSO stock. Instead, perform serial dilutions in your aqueous buffer or medium. Adding the stock solution dropwise to the gently vortexing buffer can also improve mixing and prevent localized high concentrations that lead to precipitation.
-
Use Pre-warmed Media: Adding the inhibitor to cold media can decrease its solubility. Ensure your cell culture media or buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the compound.[5]
-
Consider Solubilizing Agents: For in vitro assays, the inclusion of a low percentage of a biocompatible surfactant (e.g., Tween 80) or a cyclodextrin (B1172386) may enhance solubility. However, it is critical to validate that these agents do not interfere with your assay.
-
Issue 2: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
-
Possible Cause 1: Degradation in Aqueous Solution. Small molecules can be unstable in aqueous environments due to hydrolysis or other chemical reactions. The thiomorpholinyl-methanone and sulfonamide-like moieties in this compound could be susceptible to pH-dependent hydrolysis.[6][7]
-
Troubleshooting Steps:
-
Perform a Stability Assessment: It is crucial to determine the stability of this compound under your specific experimental conditions. A detailed protocol for this is provided in the "Experimental Protocols" section below.
-
Minimize Incubation Time: If the compound shows degradation over time, reduce the pre-incubation and incubation times in your experimental protocol as much as possible.
-
Control pH: Ensure that the pH of your buffers and media remains stable throughout the experiment, as pH can significantly affect the degradation rate of some compounds.[8]
-
-
-
Possible Cause 2: Adsorption to Plasticware. Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., plates, tubes), reducing the effective concentration of the inhibitor in solution.
-
Troubleshooting Steps:
-
Use Low-Binding Plastics: Whenever possible, use labware specifically designed for low protein and small molecule binding.
-
Include a Surfactant: A very low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) in your assay buffer can sometimes reduce non-specific binding. This must be tested for compatibility with your assay.
-
-
-
Possible Cause 3: Cellular Metabolism. Cells can metabolize small molecules, leading to a decrease in the active compound's concentration over time.
-
Troubleshooting Steps:
-
Assess Metabolic Stability: Compare the stability of this compound in cell culture medium with and without cells. A significantly faster disappearance in the presence of cells suggests metabolic activity.
-
Reduce Incubation Time: Shorter experimental timelines will minimize the impact of cellular metabolism.
-
-
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Details |
| Solvent | DMSO |
| Solubility in DMSO | ≥ 25 mg/mL (80.96 mM) |
| Stock Solution Storage | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
Source:[1]
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol allows you to determine the stability of this compound in your specific experimental medium over a relevant time course.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your chosen cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator at 37°C with 5% CO₂
-
Acetonitrile (B52724) (ACN) or methanol (B129727), chilled
-
High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the powder is fully dissolved; sonication may be required.
-
Spike the Medium: Dilute the stock solution into the pre-warmed cell culture medium to your final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%).
-
Time Point 0 (T=0): Immediately after spiking, take an aliquot of the medium (e.g., 100 µL). This will serve as your baseline concentration.
-
Incubation: Incubate the remaining spiked medium at 37°C in a CO₂ incubator.
-
Collect Time Points: At various time points (e.g., 2, 4, 8, 24, 48 hours), collect additional aliquots.
-
Sample Quenching and Protein Precipitation: To each aliquot, add 3 volumes of cold acetonitrile or methanol (e.g., 300 µL for a 100 µL aliquot). This stops degradation and precipitates proteins from the serum in the medium.
-
Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to HPLC vials and analyze by HPLC or LC-MS to quantify the remaining concentration of intact this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Visualizations
Caption: TWEAK/Fn14 Signaling Pathway.
Caption: Experimental Workflow for Stability Assessment.
Caption: Troubleshooting Decision Tree for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TWEAK/Fn14 signaling in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Bioinformatics Resource for TWEAK-Fn14 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions [mdpi.com]
Technical Support Center: In Vivo Delivery of TWEAK-Fn14-IN-1
Welcome to the technical support center for the in vivo delivery of TWEAK-Fn14-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for your preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as L524-0366, is a small molecule inhibitor that specifically targets the interaction between the cytokine TWEAK (Tumor Necrosis Factor-like Weak Inducer of Apoptosis) and its receptor, Fn14 (Fibroblast growth factor-inducible 14).[1][2] The TWEAK-Fn14 signaling pathway is involved in various cellular processes, including inflammation, proliferation, migration, and apoptosis.[3][4] By binding to the Fn14 receptor, this compound competitively inhibits the binding of TWEAK, thereby blocking the downstream signaling cascades, such as the NF-κB and MAPK pathways.[3][4][5] This inhibitory action has shown potential in preclinical models of cancer, autoimmune diseases, and other inflammatory conditions.[6][7][8]
Q2: What are the main challenges associated with the in vivo delivery of this compound?
The primary challenge for the in vivo delivery of this compound stems from its physicochemical properties. As a small molecule with the formula C13H13ClN4OS, it has poor aqueous solubility.[1] This can lead to difficulties in formulating a biocompatible and stable solution for administration, potentially causing issues with bioavailability, inconsistent dosing, and local irritation at the injection site.
Q3: What are the recommended solvents and formulation strategies for this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For in vivo studies, it is crucial to minimize the concentration of DMSO in the final formulation to avoid toxicity. A common strategy is to prepare a concentrated stock solution in DMSO and then dilute it in a suitable vehicle for injection. One published study successfully used corn oil as a vehicle for the intraperitoneal administration of L524-0366 in a mouse model of heart failure.[7] Other potential formulation strategies for poorly soluble compounds include the use of co-solvents (e.g., ethanol, polyethylene (B3416737) glycol), surfactants, or complexing agents like cyclodextrins.
Q4: What is a typical dosage and route of administration for this compound in animal models?
A study in a mouse model of pressure overload-induced cardiac dysfunction reported a dosage of 9 mg/kg administered daily via intraperitoneal (IP) injection.[7] The choice of dosage and administration route will ultimately depend on the specific animal model, the disease being studied, and the pharmacokinetic/pharmacodynamic (PK/PD) profile of the compound. It is recommended to perform dose-response studies to determine the optimal dose for your specific experimental setup.
Q5: What are potential off-target effects or toxicities to monitor?
While specific toxicity data for this compound is not extensively published, it is important to monitor for general signs of toxicity in animal studies. These can include changes in body weight, food and water intake, behavior, and overall appearance. Since the TWEAK-Fn14 pathway is involved in tissue repair, long-term inhibition could potentially impair normal healing processes.[4] It is also advisable to perform histological analysis of major organs at the end of the study to assess for any unforeseen pathologies.
Troubleshooting Guide
This guide addresses common issues that may arise during the in vivo delivery of this compound.
| Problem | Potential Cause | Suggested Solution |
| Precipitation of the compound in the formulation | - Poor solubility in the chosen vehicle.- Temperature changes affecting solubility. | - Increase the concentration of the co-solvent (e.g., DMSO), but keep it within non-toxic limits (typically <10% for IP injections).- Gently warm the solution before administration.- Consider alternative formulation strategies such as microemulsions or nanoparticle-based delivery systems. |
| Inconsistent or lack of efficacy | - Insufficient bioavailability due to poor absorption.- Rapid metabolism or clearance of the compound.- Incorrect dosage or administration route. | - Optimize the formulation to enhance solubility and absorption.- Consider a different route of administration (e.g., intravenous for more direct systemic exposure, if feasible).- Perform a dose-escalation study to find the effective dose.- Analyze plasma or tissue levels of the compound to assess its pharmacokinetic profile. |
| Adverse effects or toxicity in animals | - Toxicity of the vehicle (e.g., high concentration of DMSO).- On-target toxicity due to excessive inhibition of the TWEAK-Fn14 pathway.- Off-target effects of the compound. | - Include a vehicle-only control group to assess the toxicity of the formulation components.- Reduce the dose of this compound.- Monitor animals closely for any signs of distress and consider humane endpoints.- If off-target effects are suspected, further in vitro profiling of the compound may be necessary. |
| Irritation or inflammation at the injection site | - Precipitation of the compound at the injection site.- Irritating properties of the vehicle or the compound itself. | - Ensure the compound is fully dissolved in the vehicle before injection.- Reduce the volume of the injection.- Consider using a different, less irritating vehicle.- Change the injection site periodically. |
Experimental Protocols
Formulation of this compound for In Vivo Administration (Example)
This protocol is based on a published study using L524-0366 in a mouse model.[7]
Materials:
-
This compound (L524-0366) powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
Procedure:
-
Prepare a stock solution of this compound in DMSO. The concentration of the stock solution will depend on the final desired dose and the maximum tolerable concentration of DMSO in the final formulation. For example, to achieve a final dose of 9 mg/kg in a 25g mouse with an injection volume of 100 µL and a final DMSO concentration of 10%, a stock solution of 2.25 mg/mL in DMSO would be required.
-
On the day of injection, dilute the DMSO stock solution with sterile corn oil to the final desired concentration. For the example above, you would mix 10 µL of the 2.25 mg/mL stock solution with 90 µL of sterile corn oil.
-
Vortex the solution thoroughly to ensure a uniform suspension.
-
Administer the formulation to the animals via intraperitoneal injection.
Note: This is an example protocol and may require optimization for your specific experimental needs. Always perform a small pilot study to assess the tolerability of the formulation before proceeding with a large-scale experiment.
Visualizations
Caption: TWEAK-Fn14 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: A logical troubleshooting workflow for in vivo this compound delivery.
References
- 1. Frontiers | TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic [frontiersin.org]
- 2. L524-0366 | FN14 inhibitor | Probechem Biochemicals [probechem.com]
- 3. The TWEAK-Fn14 system as a potential drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis and Targeting of the Interaction between Fibroblast Growth Factor-inducible 14 and Tumor Necrosis Factor-like Weak Inducer of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the TWEAK/Fn14 pathway attenuates autoimmune arthritis in a SKG mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fibroblast growth factor-inducible 14 mediates macrophage infiltration in heart to promote pressure overload-induced cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule TWEAK-Fn14 Inhibitors Block Cancer Growth - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
TWEAK-Fn14-IN-1 cytotoxicity at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using TWEAK-Fn14-IN-1, with a focus on addressing potential cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is designed as an inhibitor of the TWEAK/Fn14 signaling pathway. The binding of the cytokine TWEAK to its receptor, Fn14, initiates a signaling cascade that can influence cell proliferation, migration, survival, and apoptosis.[1] This pathway is often upregulated in tissue injury and various cancers.[1] this compound likely functions by blocking the interaction between TWEAK and Fn14 or by inhibiting downstream signaling components.
Q2: Why am I observing cytotoxicity at high concentrations of this compound?
A2: Cytotoxicity at high concentrations of small molecule inhibitors can be attributed to several factors:
-
On-target toxicity: The intended target, the TWEAK/Fn14 pathway, is involved in cell survival in certain contexts.[2] Potent inhibition of this pathway could lead to apoptosis or cell death, especially in cell lines that are dependent on this signaling for survival.
-
Off-target effects: At high concentrations, small molecule inhibitors can bind to and inhibit other cellular targets (e.g., other kinases or receptors) that are essential for cell viability.[3] This is a common phenomenon with kinase inhibitors due to the structural similarity of the ATP-binding sites across the kinome.[3]
-
Solvent toxicity: If the compound is dissolved in a solvent like DMSO, high concentrations of the compound may also mean a higher final concentration of the solvent in your cell culture, which can be independently toxic to cells.
-
Compound aggregation: At high concentrations, small molecules can form aggregates that may be toxic to cells or interfere with cellular functions.
Q3: What are the key signaling pathways downstream of TWEAK/Fn14 activation that could be affected by an inhibitor?
A3: The TWEAK/Fn14 signaling axis primarily activates the nuclear factor-kappa B (NF-κB) pathways (both canonical and non-canonical) and mitogen-activated protein kinase (MAPK) cascades.[4][5] These pathways regulate the expression of a wide range of genes involved in inflammation, cell survival, and proliferation. Inhibition of these pathways by this compound is the intended effect and may contribute to desired anti-proliferative or pro-apoptotic outcomes in cancer cells, but could also lead to cytotoxicity.
Troubleshooting Guide: High Cytotoxicity Observed
If you are observing unexpected or high levels of cytotoxicity with this compound, consider the following troubleshooting steps:
| Issue | Possible Cause | Recommended Solution |
| High cell death even at low concentrations | Cell line is highly dependent on the TWEAK/Fn14 pathway for survival. | 1. Confirm Fn14 expression levels in your cell line. High expression may indicate dependency.2. Perform a dose-response curve starting from very low (sub-nanomolar) concentrations to determine the IC50 and a non-toxic working concentration range.3. Use a different cell line with known lower Fn14 expression as a control. |
| Cytotoxicity only at high concentrations | Off-target effects or solvent toxicity. | 1. Lower the concentration of this compound to the lowest effective dose.2. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and below the toxic threshold for your cell line (typically <0.5%).3. Include a "vehicle-only" control in your experiments to assess the toxicity of the solvent at the highest concentration used. |
| Inconsistent cytotoxicity results | Experimental variability. | 1. Ensure consistent cell seeding density.2. Verify the accuracy of serial dilutions of the compound.3. Check for and address any potential contamination in your cell cultures. |
| Precipitation of the compound in media | Poor solubility at high concentrations. | 1. Visually inspect the culture media for any precipitate after adding the compound.2. Consult the compound's datasheet for solubility information and consider using a different solvent or a lower stock concentration.3. Prepare fresh dilutions for each experiment. |
Quantitative Data Summary
As specific quantitative data for this compound is not publicly available, researchers should generate their own dose-response curves to determine the half-maximal inhibitory concentration (IC50) for their specific cell line and experimental conditions. Below is a template table for summarizing such data.
Table 1: Example Cytotoxicity Data for this compound in a Hypothetical Cell Line (e.g., HT-29)
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 0.1 | |||
| 0.5 | |||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Researchers should populate this table with their own experimental data.
Experimental Protocols
Protocol: Assessing Cytotoxicity using the MTT Assay
This protocol provides a general framework for determining the cytotoxic effects of this compound on a chosen cell line.
1. Materials:
- This compound
- Cell line of interest
- Complete cell culture medium
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- Phosphate-buffered saline (PBS)
- Multichannel pipette
- Microplate reader
2. Procedure:
- Cell Seeding:
- Trypsinize and count cells.
- Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
- Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
- Compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
- Include a vehicle control (medium with the same final concentration of solvent as the highest compound concentration).
- Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.
- Incubate for the desired time points (e.g., 24, 48, 72 hours).
- MTT Assay:
- After the incubation period, add 10 µL of MTT solution to each well.
- Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
- Carefully aspirate the medium from each well.
- Add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Gently shake the plate for 5-10 minutes to ensure complete dissolution.
- Data Acquisition:
- Measure the absorbance at 570 nm using a microplate reader.
- Use a reference wavelength of 630 nm to subtract background absorbance.
- Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the vehicle control:
- % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
- Plot the % viability against the log of the compound concentration to determine the IC50 value.
Visualizations
TWEAK/Fn14 Signaling Pathway
Caption: TWEAK/Fn14 signaling pathway and potential point of inhibition.
Experimental Workflow for Cytotoxicity Assessment
Caption: General experimental workflow for assessing compound cytotoxicity.
References
- 1. TWEAK/Fn14 signaling in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mcl-1 Mediates TWEAK/Fn14-induced Non-small Cell Lung Cancer Survival and Therapeutic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The TWEAK-Fn14 Pathway: A Potent Regulator of Skeletal Muscle Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Navigating TWEAK-Fn14-IN-1: A Technical Guide for Consistent and Reliable Results
For Researchers, Scientists, and Drug Development Professionals
The TWEAK-Fn14 signaling pathway is a critical regulator of various cellular processes, making it a compelling target for therapeutic intervention in oncology, inflammation, and autoimmune diseases. However, the inherent complexity of this pathway can lead to inconsistent experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers effectively utilize the TWEAK-Fn14-IN-1 inhibitor and achieve reproducible results.
Troubleshooting Guide: Addressing Inconsistent Results
Researchers may encounter variability in the efficacy of this compound. This guide provides a structured approach to identifying and resolving common issues.
Question: We are observing inconsistent inhibition of TWEAK-induced cellular effects (e.g., migration, proliferation) with this compound. What are the potential causes and solutions?
Answer: Inconsistent results with this compound can stem from several factors related to the inhibitor itself, the experimental setup, or the biological context. Below is a step-by-step troubleshooting workflow.
Troubleshooting Workflow for Inconsistent Inhibition
Caption: A stepwise guide to troubleshooting inconsistent results with this compound.
Step 1: Verify Inhibitor Integrity and Handling
-
Inhibitor Stock Solution: Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO.[1] It is recommended to sonicate to ensure complete dissolution.[1]
-
Storage: Store the stock solution in small aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage to minimize freeze-thaw cycles.[2]
-
Solubility in Media: The inhibitor is typically diluted from a DMSO stock into cell culture media. Ensure the final DMSO concentration is consistent across all experimental conditions and does not exceed a level that is toxic to your cells (typically <0.5%). Precipitate formation upon dilution can significantly reduce the effective inhibitor concentration.
Step 2: Evaluate Experimental Parameters
-
Inhibitor Concentration: The reported IC50 for this compound (also known as L524-0366) in inhibiting TWEAK-stimulated NF-κB activity is approximately 7.8 µM.[3] However, the optimal concentration can vary between cell lines. Perform a dose-response curve to determine the effective concentration range for your specific cell type and assay.
-
TWEAK Stimulation:
-
Concentration: The concentration of recombinant TWEAK used for stimulation can influence the required inhibitor concentration. A typical range for soluble TWEAK stimulation is 10-100 ng/mL.[4]
-
Form of TWEAK: Both soluble and membrane-bound forms of TWEAK exist and can trigger differential downstream signaling.[5] Ensure you are using a consistent form of TWEAK in your experiments.
-
-
Cell Density: Cell density can affect the cellular response to both TWEAK and the inhibitor. Seed cells at a consistent density across all experiments.
Step 3: Investigate Biological Factors
-
Fn14 Receptor Expression: The this compound inhibitor acts by binding to the Fn14 receptor.[2] Therefore, its efficacy is dependent on the level of Fn14 expression on the cell surface.
-
TWEAK-Independent Fn14 Signaling: In some instances, particularly with high levels of Fn14 overexpression, the receptor can signal independently of TWEAK binding.[5] In such cases, an inhibitor that blocks the TWEAK-Fn14 interaction may have a reduced effect.
-
Cell Line Variability: The TWEAK-Fn14 signaling pathway can elicit different responses in different cell types.[4] The inhibitory effect of this compound may be more pronounced in cell lines where the TWEAK-Fn14 axis is a dominant driver of the phenotype being measured.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as L524-0366, is a small molecule inhibitor that specifically binds to the TWEAK receptor, Fn14.[2] This binding competitively inhibits the interaction between TWEAK and Fn14, thereby blocking downstream signaling pathways such as the NF-κB pathway.[3][5]
TWEAK-Fn14 Signaling Pathway and Inhibitor Action
Caption: The inhibitor blocks TWEAK binding to Fn14, preventing downstream signaling.
Q2: What are the key quantitative parameters for this compound?
A2: The following table summarizes the available quantitative data for this compound (L524-0366).
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 7.12 µM | Purified Fn14 protein | [2] |
| IC50 (TWEAK-Fn14 signaling) | 7.8 µM | Fn14-NF-κB-Luc reporter cells | [3] |
| IC50 (TNFα signaling) | 31.03 µM | NF-κB-Luc reporter cells | [3] |
Q3: Is this compound cytotoxic?
A3: this compound has been reported to inhibit TWEAK-induced glioma cell migration without significant cytotoxic effects at concentrations up to 50 µM for 72 hours in T98G cells.[8] However, it is always recommended to perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) in your specific cell line to determine the non-toxic concentration range for your experiments.
Q4: What are the expected downstream effects of inhibiting the TWEAK-Fn14 pathway?
A4: The TWEAK-Fn14 axis is pleiotropic, and its inhibition can lead to various downstream effects depending on the cellular context.[4] The most commonly reported consequence of TWEAK-Fn14 activation is the induction of the NF-κB signaling pathway, which regulates genes involved in inflammation, cell survival, proliferation, and migration.[4] Therefore, inhibition of this pathway is expected to attenuate these processes.
Downstream Signaling of TWEAK-Fn14
Caption: TWEAK-Fn14 activates multiple pathways leading to diverse cellular outcomes.
Experimental Protocols
General Protocol for Cell-Based Assays with this compound
This protocol provides a general framework. Specific parameters such as cell number, incubation times, and concentrations should be optimized for each cell line and assay.
-
Cell Seeding: Plate cells in appropriate well plates at a predetermined density and allow them to adhere overnight.
-
Serum Starvation (Optional): Depending on the assay and cell type, serum-starve the cells for 4-24 hours to reduce basal signaling.
-
Inhibitor Pre-treatment: Treat the cells with varying concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours prior to TWEAK stimulation.
-
TWEAK Stimulation: Add recombinant TWEAK to the desired final concentration.
-
Incubation: Incubate for the appropriate duration for your specific assay (e.g., 24-48 hours for migration assays, shorter time points for signaling pathway activation).
-
Assay Readout: Perform the specific assay according to the manufacturer's protocol (e.g., wound healing imaging, transwell migration analysis, NF-κB luciferase assay).
Detailed Methodology: NF-κB Reporter Assay
-
Cell Line: Use a cell line stably expressing an NF-κB luciferase reporter construct.
-
Plating: Seed 5,000-10,000 cells per well in a 96-well white, clear-bottom plate.
-
Pre-treatment: After 24 hours, pre-treat cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) or vehicle control for 1 hour.
-
Stimulation: Add recombinant human TWEAK to a final concentration of 100 ng/mL.
-
Incubation: Incubate for 6-24 hours at 37°C.
-
Lysis and Reading: Lyse the cells and measure luciferase activity using a luminometer according to the reporter assay kit instructions.
-
Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a constitutively expressed Renilla luciferase or a separate viability assay). Calculate the IC50 value from the dose-response curve.
Detailed Methodology: Cell Migration (Wound Healing) Assay
-
Monolayer Formation: Grow cells to a confluent monolayer in a 24-well plate.
-
Wound Creation: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Wash and Treat: Gently wash with PBS to remove detached cells. Add fresh media containing this compound or vehicle control.
-
Stimulation: Add recombinant TWEAK (e.g., 50 ng/mL).
-
Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Analysis: Measure the wound area at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area.
By understanding the nuances of the TWEAK-Fn14 pathway and following these guidelines, researchers can overcome experimental inconsistencies and generate robust, reliable data with the this compound inhibitor.
References
- 1. TWEAK–Fn14–RelB Signaling Cascade Promotes Stem Cell–like Features that Contribute to Post-Chemotherapy Ovarian Cancer Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic [frontiersin.org]
- 6. The TWEAK-Fn14 system as a potential drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The TWEAK Receptor Fn14 is a Potential Cell Surface Portal for Targeted Delivery of Glioblastoma Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
how to confirm TWEAK-Fn14-IN-1 target engagement
Welcome to the technical support center for TWEAK-Fn14-IN-1. This guide provides detailed answers, troubleshooting tips, and experimental protocols to help researchers and scientists confidently confirm the target engagement of this inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the TWEAK/Fn14 pathway and how does this compound work?
The TWEAK-Fn14 signaling pathway plays a crucial role in various cellular processes, including inflammation, proliferation, migration, and tissue remodeling.[1][2] The pathway is typically activated when the cytokine TWEAK (TNF-like weak inducer of apoptosis) binds to its receptor, Fn14 (Fibroblast growth factor-inducible 14).[3]
Mechanism of Action:
-
Binding and Trimerization: The binding of trimeric TWEAK to the Fn14 receptor induces receptor trimerization.[1][4]
-
TRAF Recruitment: This conformational change leads to the recruitment of TNF receptor-associated factors (TRAFs) to the receptor's cytoplasmic tail.[1][5]
-
Downstream Activation: The recruitment of TRAFs initiates intracellular signaling cascades, most notably the canonical and non-canonical Nuclear Factor-κB (NF-κB) pathways, as well as MAPK signaling.[4][6][7]
This compound is a small molecule inhibitor designed to disrupt this pathway. It is hypothesized to function by binding directly to the Fn14 receptor, thereby preventing its interaction with TWEAK and blocking the subsequent downstream signaling events. Confirming this direct binding (target engagement) is a critical first step in validating its biological effects.
Q2: How can I directly confirm that this compound is binding to Fn14 in my cells?
Directly verifying that an inhibitor binds to its intended target in a cellular environment is known as confirming target engagement . The Cellular Thermal Shift Assay (CETSA) is a powerful and widely used method for this purpose.[8][9]
The Principle of CETSA: CETSA is based on the concept that when a ligand (like this compound) binds to its target protein (Fn14), it stabilizes the protein's structure.[10] This stabilization makes the protein more resistant to heat-induced denaturation. By heating cell lysates to various temperatures and then measuring the amount of soluble (non-denatured) Fn14 remaining, you can observe a "thermal shift" in the presence of a binding compound.[11]
Troubleshooting Guide: CETSA
| Issue | Possible Cause | Suggested Solution |
| No thermal shift observed | Inhibitor concentration too low. | Perform a dose-response experiment with a wider range of concentrations. |
| Insufficient incubation time. | Increase the pre-incubation time of the inhibitor with cells (e.g., from 1 hour to 4 hours). | |
| Temperature range is not optimal. | Adjust the temperature gradient to better bracket the melting point (Tm) of Fn14. A typical range is 45°C to 70°C. | |
| Low abundance of Fn14. | Use a cell line known to express high levels of Fn14, or consider transiently overexpressing Fn14. | |
| High variability between replicates | Inconsistent heating/cooling. | Use a PCR thermocycler for precise and rapid temperature control. Ensure all samples are handled identically. |
| Incomplete cell lysis. | Optimize your lysis buffer. Ensure complete lysis by checking under a microscope or trying different methods (e.g., sonication). |
Q3: How can I measure the functional consequences of target engagement?
Once you have confirmed that the inhibitor binds to Fn14, the next step is to verify that this binding event leads to the inhibition of the downstream signaling pathway. This is typically done by stimulating the pathway with TWEAK and measuring the reduction in signaling in the presence of your inhibitor.
Method 1: Western Blot for NF-κB Pathway Inhibition The activation of the canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitor protein IκBα, which allows the p65 subunit of NF-κB to translocate to the nucleus.[12] A successful engagement and inhibition by this compound should prevent this.
Key Readouts:
-
Phospho-IκBα (p-IκBα): A decrease in TWEAK-induced p-IκBα indicates pathway inhibition.
-
Total IκBα: A stabilization (prevention of degradation) of total IκBα levels after TWEAK stimulation.
-
Nuclear p65: A reduction in the amount of p65 in the nuclear fraction.
References
- 1. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TWEAK/Fn14 pathway: an immunological switch for shaping tissue responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic [frontiersin.org]
- 4. TWEAK/Fn14 Axis: A Promising Target for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The TWEAK-Fn14 system as a potential drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. TWEAK/Fn14 Signaling Axis Mediates Skeletal Muscle Atrophy and Metabolic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TWEAK-Fn14-IN-1
Welcome to the technical support center for TWEAK-Fn14-IN-1. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome potential resistance to this compound in their experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter, providing potential causes and actionable solutions in a question-and-answer format.
Question 1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness or acquired resistance. What are the possible reasons and how can I investigate this?
Answer: Acquired resistance to targeted therapies like this compound is a common challenge and can arise from several mechanisms. The primary suspects are alterations in the drug target or the activation of alternative signaling pathways that bypass the inhibited target.
Potential Causes and Investigative Steps:
-
Alterations in the Fn14 Receptor:
-
Secondary Mutations: The TNFRSF12A gene (encoding Fn14) may have acquired mutations that prevent this compound from binding effectively.
-
Increased Fn14 Expression: The cell may be overexpressing the Fn14 receptor, thereby requiring a higher concentration of the inhibitor to achieve the same effect.
-
-
Activation of Bypass Signaling Pathways: Cancer cells can adapt by activating other signaling pathways to maintain their growth and survival, even when the TWEAK-Fn14 pathway is blocked.[[“]]
Recommended Experimental Workflow:
To systematically investigate the cause of resistance, we recommend the following workflow:
Data Presentation: Hypothetical IC50 Shift in Resistant Cells
| Cell Line | Treatment | IC50 (nM) | Fold Change |
| Sensitive Parental Line | This compound | 50 | 1x |
| Resistant Sub-line | This compound | 500 | 10x |
Question 2: How do I perform a cell viability assay to confirm resistance?
Answer: An MTT or MTS assay is a standard colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[2][3] A significant increase in the IC50 value for this compound in your cell line compared to the parental line would confirm resistance.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Plot the absorbance values against the drug concentration and calculate the IC50 value.
Question 3: My resistant cells show no change in Fn14 expression. How can I check for bypass pathway activation?
Answer: If Fn14 expression is unchanged, it is likely that the cells have activated alternative signaling pathways to circumvent the this compound blockade. The TWEAK/Fn14 axis activates several downstream pathways, including NF-κB and MAPK (ERK, JNK, p38).[5][6] Resistance can emerge from the activation of parallel pathways, such as the PI3K/Akt pathway.
Experimental Protocol: Western Blot for Signaling Proteins
-
Cell Lysis: Treat both sensitive and resistant cells with this compound for various time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[8]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[7][8]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-p38, p38, and a loading control like GAPDH or β-actin) overnight at 4°C.[8]
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[8]
Data Presentation: Hypothetical Western Blot Densitometry
| Protein | Sensitive Cells (Relative Intensity) | Resistant Cells (Relative Intensity) |
| p-Akt/Total Akt | 1.0 | 4.5 |
| p-ERK/Total ERK | 0.8 | 0.9 |
| p-p38/Total p38 | 1.2 | 1.3 |
This hypothetical data suggests that the PI3K/Akt pathway is hyperactivated in the resistant cells.
Visualization: TWEAK/Fn14 Signaling and Potential Bypass Pathways
Question 4: What if I suspect a direct interaction between Fn14 and a novel protein is conferring resistance? How can I investigate this?
Answer: A novel protein-protein interaction could potentially stabilize Fn14 or recruit alternative downstream signaling molecules. Co-immunoprecipitation (Co-IP) is the gold-standard technique to identify interaction partners of a target protein.[9]
Experimental Protocol: Co-Immunoprecipitation (Co-IP)
-
Cell Lysate Preparation: Lyse sensitive and resistant cells with a non-denaturing Co-IP lysis buffer (e.g., containing 1% NP-40) with protease and phosphatase inhibitors.[9]
-
Pre-clearing: Incubate the lysates with Protein A/G beads to reduce non-specific binding.[10]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-Fn14 antibody or a control IgG overnight at 4°C.[9][11]
-
Complex Capture: Add Protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.[12]
-
Elution: Elute the bound proteins from the beads using SDS-PAGE sample buffer and boiling.
-
Analysis: Analyze the eluates by Western blot for your protein of interest or send for mass spectrometry to identify unknown binding partners.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a small molecule inhibitor designed to block the interaction between the cytokine TWEAK and its receptor, Fn14.[11] This interaction normally triggers the recruitment of TRAF adapter proteins, leading to the activation of downstream signaling pathways such as NF-κB and MAPK, which promote cell proliferation, migration, and inflammation.[5][9] By inhibiting this initial binding event, this compound aims to suppress these pro-tumorigenic cellular responses.
Q2: Are there any known off-target effects of this compound? A2: As with any small molecule inhibitor, off-target effects are possible. It is recommended to perform a kinome scan or similar profiling to identify potential off-target interactions. Additionally, including a negative control cell line that does not express Fn14 can help differentiate between on-target and off-target effects in your experiments.
Q3: Can this compound be used in combination with other therapies? A3: Yes, combination therapy is a promising strategy to overcome or prevent resistance.[[“]][13] Based on your findings from the troubleshooting guide, a rational combination could be:
-
With a PI3K/Akt inhibitor: If you observe activation of the PI3K/Akt bypass pathway.
-
With a MEK inhibitor: If MAPK signaling is reactivated downstream of Fn14.[13]
-
With conventional chemotherapy: To target different cellular vulnerabilities simultaneously.
Q4: How can I monitor the emergence of resistance in my long-term experiments? A4: Regularly monitor the IC50 of this compound in your cell cultures (e.g., every 10-15 passages). A gradual increase in the IC50 is an early indicator of developing resistance. Consider establishing a biobank of cells from different time points to allow for retrospective analysis of resistance mechanisms once they emerge. Liquid biopsies to monitor for genetic changes in in-vivo models can also be a powerful tool.[14]
Visualization: Potential Mechanisms of Resistance to this compound
References
- 1. consensus.app [consensus.app]
- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 11. assaygenie.com [assaygenie.com]
- 12. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 13. ascopubs.org [ascopubs.org]
- 14. When Targeted Therapy Stops Working | LCFA [lcfamerica.org]
Mitigating Variability in TWEAK-Fn14-IN-1 Experiments: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to minimize variability in experiments utilizing TWEAK-Fn14-IN-1, a small molecule inhibitor of the TWEAK-Fn14 signaling pathway. By addressing common challenges and providing detailed protocols and FAQs, this resource aims to enhance the reproducibility and reliability of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as L524-0366, is a specific, dose-dependent small molecule inhibitor of the TWEAK-Fn14 signaling pathway. It functions by binding directly to the cell surface receptor Fn14, thereby preventing its interaction with its ligand, TWEAK.[1] This blockade inhibits the downstream signaling cascades initiated by TWEAK-Fn14 binding.
Q2: What are the common sources of variability in experiments using this compound?
A2: Variability in experiments with small molecule inhibitors like this compound can arise from several factors:
-
Compound Handling: Inconsistent stock solution preparation, improper storage, and repeated freeze-thaw cycles can affect the inhibitor's stability and potency.
-
Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and serum concentration in the culture medium can influence cellular responses.
-
Assay Execution: Inconsistent incubation times, reagent preparation, and detection methods can lead to significant differences in results.
-
Solvent Effects: The vehicle used to dissolve the inhibitor (commonly DMSO) can have its own biological effects if the final concentration is too high.
Q3: How can I be sure the observed effects are due to specific inhibition of the TWEAK-Fn14 pathway?
A3: To confirm on-target activity, consider the following:
-
Dose-Response Analysis: A clear dose-dependent effect of this compound on your experimental readout is indicative of a specific interaction.
-
Use of Controls: Include appropriate positive and negative controls, such as stimulation with TWEAK alone and a vehicle control (DMSO), to ensure the observed effects are specific to the inhibitor.
-
Orthogonal Assays: Confirm your findings using different experimental assays that measure various downstream effects of TWEAK-Fn14 signaling (e.g., NF-κB activation, cell migration).
Q4: At what concentration should I use this compound?
A4: The optimal concentration of this compound will depend on the cell type and the specific assay. Based on available data, a concentration of 10 µM has been shown to completely inhibit TWEAK-induced glioma cell migration.[1] For NF-κB reporter assays, the IC50 for sTWEAK-induced activation is 7.8 µM.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of TWEAK-Induced Cell Migration
| Possible Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with this compound (e.g., 1 µM to 50 µM) to determine the optimal inhibitory concentration for your cell line. |
| Cell Seeding Density | Optimize cell seeding density in your migration assay (e.g., Transwell or wound healing) to ensure a measurable migratory response in the control group.[3][4] |
| Inhibitor Instability | Prepare fresh dilutions of this compound from a recent stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect Assay Timing | Optimize the pre-incubation time with the inhibitor before adding the chemoattractant (TWEAK) and the total migration time. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. High passage numbers can affect migratory capacity.[4] |
Issue 2: High Variability in NF-κB Reporter Assays
| Possible Cause | Troubleshooting Step |
| Inconsistent Transfection Efficiency | If using a transiently transfected reporter, normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase). For stable cell lines, ensure a homogenous population.[5] |
| Variable Cell Number | Seed the same number of cells in each well and normalize the final luciferase reading to a measure of cell viability (e.g., using a CellTiter-Glo assay). |
| Reagent Preparation and Addition | Prepare a master mix of reagents to minimize pipetting errors. Use a luminometer with an automated injector for substrate addition to ensure consistent timing.[5] |
| High Background Signal | Use white, opaque-walled plates to reduce background luminescence. Ensure complete cell lysis to release all luciferase.[5] |
| Inhibitor Precipitation | Visually inspect the media for any precipitate after adding the inhibitor. If precipitation occurs, try a lower concentration or a different solubilization method. |
Data Presentation
The following table summarizes the known quantitative data for this compound (L524-0366).
| Parameter | Value | Assay | Cell Line | Notes |
| Binding Affinity (KD) | 7.12 µM | Direct Binding Assay | - | Binds directly to the Fn14 receptor.[1] |
| IC50 | 7.8 µM | sTWEAK-induced NF-κB Reporter Assay | Fn14-NF-κB-Luc Reporter Cells | Demonstrates inhibition of TWEAK-specific signaling.[1][2] |
| IC50 | 31.03 µM | TNFα-induced NF-κB Reporter Assay | NF-κB-Luc Reporter Cells | Shows weaker inhibition of TNFα signaling, indicating some selectivity.[1][2] |
| Effective Concentration | 10 µM | TWEAK-induced Cell Migration Assay | T98G Glioma Cells | Complete inhibition of migration was observed at this concentration.[1] |
| Cytotoxicity | Not cytotoxic up to 50 µM | Cell Viability Assay | T98G Glioma Cells | No apparent cytotoxicity observed after 72 hours of treatment.[1] |
Experimental Protocols
Protocol 1: TWEAK-Induced Cell Migration Assay (Transwell)
This protocol is a general guideline and should be optimized for your specific cell type.
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to the assay to enhance their migratory response to chemoattractants.[3]
-
-
Assay Setup:
-
Add media containing a chemoattractant (e.g., 100 ng/mL recombinant TWEAK) to the lower chamber of a Transwell plate.[1]
-
In a separate tube, resuspend the serum-starved cells in serum-free media.
-
Add this compound to the cell suspension at the desired final concentrations (e.g., a range from 1 µM to 25 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for 30 minutes at 37°C.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 6-24 hours), optimized for your cell line.[6]
-
-
Analysis:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane (e.g., with 4% paraformaldehyde).
-
Stain the cells (e.g., with 0.1% crystal violet).[6]
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
-
Protocol 2: NF-κB Luciferase Reporter Assay
This protocol assumes the use of a stable cell line expressing an NF-κB-luciferase reporter.
-
Cell Seeding:
-
Seed the reporter cell line in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the end of the experiment.
-
-
Inhibitor Treatment:
-
The next day, replace the medium with fresh medium containing serial dilutions of this compound or a vehicle control.
-
Pre-incubate the cells with the inhibitor for 1-2 hours.
-
-
Stimulation:
-
Add recombinant TWEAK to the wells to a final concentration that induces a robust reporter signal (e.g., 100 ng/mL).[7] Include a non-stimulated control.
-
-
Incubation:
-
Incubate the plate for an optimized duration (e.g., 6-8 hours) to allow for maximal reporter gene expression.[8]
-
-
Lysis and Detection:
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your chosen luciferase assay system.
-
Mandatory Visualization
Below are diagrams illustrating key aspects of this compound experimentation.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.de [fishersci.de]
- 4. yeasenbio.com [yeasenbio.com]
- 5. goldbio.com [goldbio.com]
- 6. benchchem.com [benchchem.com]
- 7. TWEAK–Fn14–RelB Signaling Cascade Promotes Stem Cell–like Features that Contribute to Post-Chemotherapy Ovarian Cancer Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
TWEAK-Fn14-IN-1 solubility problems and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with TWEAK-Fn14-IN-1. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate the effective use of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the interaction between the TNF-like weak inducer of apoptosis (TWEAK) and its receptor, fibroblast growth factor-inducible 14 (Fn14). The TWEAK/Fn14 signaling pathway is involved in various cellular processes, including inflammation, proliferation, migration, and apoptosis.[1][2] By binding to Fn14, this compound blocks the recruitment of TNF receptor-associated factors (TRAFs), thereby inhibiting the activation of downstream signaling cascades such as the nuclear factor-kappa B (NF-κB) pathway.[1][2]
Q2: What is the primary recommended solvent for dissolving this compound?
A2: The primary recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). It exhibits good solubility in DMSO, allowing for the preparation of high-concentration stock solutions.
Q3: How should I prepare and store stock solutions of this compound?
A3: To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO. To ensure complete dissolution, vortexing and sonication in a water bath may be necessary. For storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for short-term storage or -80°C for long-term stability.
Q4: I am observing precipitation when I dilute my this compound DMSO stock solution into aqueous media (e.g., PBS or cell culture medium). What is causing this?
A4: This is a common issue known as "precipitation upon dilution." this compound, like many kinase inhibitors, is hydrophobic and has low solubility in aqueous solutions. When the DMSO stock is diluted into an aqueous buffer, the concentration of the organic solvent decreases significantly, causing the compound to precipitate out of the solution.
Q5: What is the maximum recommended final concentration of DMSO in my in vitro experiments?
A5: To minimize solvent-induced artifacts in your experiments, the final concentration of DMSO should generally be kept below 0.5%, and ideally at 0.1% or lower. The tolerable DMSO concentration can be cell-line dependent, so it is advisable to run a vehicle control to assess any potential effects of DMSO on your experimental system.
Solubility Data
| Solvent | Concentration | Remarks |
| DMSO | ≥ 25 mg/mL (≥ 80.96 mM) | May require ultrasonication to fully dissolve. |
Note: The aqueous solubility of this compound is expected to be low. It is highly recommended to experimentally determine the solubility in your specific aqueous buffer (e.g., PBS, cell culture media) before proceeding with experiments.
Troubleshooting Guide for Solubility Issues
If you encounter solubility problems with this compound, follow this troubleshooting guide.
Problem: The compound does not fully dissolve in DMSO.
-
Solution 1: Increase Mechanical Agitation. Vortex the solution for a longer duration. If particles are still visible, use a bath sonicator for 10-15 minutes.
-
Solution 2: Gentle Warming. Briefly warm the solution to 37°C in a water bath. However, be cautious as prolonged heating can lead to compound degradation. Always check the compound's stability at elevated temperatures if possible.
Problem: The compound precipitates upon dilution into aqueous media.
-
Solution 1: Decrease the Final Concentration. The most straightforward solution is to lower the final concentration of this compound in your assay to a level below its aqueous solubility limit.
-
Solution 2: Use a Co-solvent. For in vivo studies, a co-solvent system can be employed. A common formulation for poorly soluble kinase inhibitors is a mixture of PEG 400 and Tween 80 in sterile water.[3]
-
Solution 3: Prepare a Lipid-Based Formulation. For oral administration in animal studies, lipid-based formulations can enhance the solubility and absorption of hydrophobic compounds.[4]
-
Solution 4: Particle Size Reduction. For formulation development, reducing the particle size of the solid compound can increase its dissolution rate.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mg/mL).
-
Dissolution: Vortex the tube for 2-3 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assay using HPLC-UV
This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer, such as Phosphate-Buffered Saline (PBS).[5][6][7]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO as described in Protocol 1.
-
Preparation of Calibration Standards: Prepare a series of calibration standards by diluting the 10 mM stock solution in a 1:1 mixture of acetonitrile (B52724) and water. The concentration range should bracket the expected solubility.
-
Sample Preparation:
-
Add 2 µL of the 10 mM DMSO stock solution to 98 µL of PBS (pH 7.4) in a 96-well plate. This results in a final DMSO concentration of 2%.
-
Seal the plate and shake at room temperature for 2 hours.
-
-
Separation of Undissolved Compound:
-
Centrifuge the plate at high speed (e.g., 4000 rpm) for 20 minutes to pellet any precipitate.
-
Carefully transfer the supernatant to a new 96-well plate.
-
-
HPLC-UV Analysis:
-
Analyze the calibration standards and the supernatant from the samples by reverse-phase HPLC with UV detection at the compound's λmax.
-
Create a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the supernatant by interpolating its peak area from the calibration curve. This concentration represents the kinetic solubility.
-
Visualizations
TWEAK/Fn14 Signaling Pathway
Caption: The TWEAK/Fn14 signaling pathway and the point of inhibition by this compound.
Troubleshooting Workflow for Solubility Issues
Caption: A logical workflow for troubleshooting common solubility problems with this compound.
References
- 1. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TWEAK-Fn14 system as a potential drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. enamine.net [enamine.net]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
Technical Support Center: TWEAK-Fn14-IN-1 Efficacy Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TWEAK-Fn14-IN-1, a novel inhibitor of the TWEAK/Fn14 signaling pathway. This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during in vitro efficacy assessment in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor designed to disrupt the interaction between the cytokine TWEAK and its receptor, Fn14. The binding of TWEAK to Fn14 initiates the recruitment of TNF receptor-associated factors (TRAFs), which in turn activates downstream signaling cascades, most notably the canonical and non-canonical NF-κB pathways.[1] By inhibiting the TWEAK/Fn14 interaction, this compound is expected to suppress the activation of these pathways, leading to a reduction in pro-inflammatory gene expression, cell proliferation, migration, and in some contexts, the induction of apoptosis.
Q2: In which cell lines is this compound expected to be most effective?
A2: The efficacy of this compound is directly correlated with the expression levels of the Fn14 receptor on the cell surface. Fn14 expression is typically low in healthy tissues but is often upregulated in various cancer types, including melanoma, glioblastoma, non-small cell lung cancer, and pancreatic cancer, as well as in inflammatory conditions.[2][3][4] Therefore, cell lines derived from these cancers are more likely to be sensitive to the inhibitor. It is crucial to assess Fn14 expression in your cell line of interest prior to initiating efficacy studies.
Q3: How can I determine if the observed cellular phenotype is a direct result of TWEAK/Fn14 pathway inhibition?
A3: To confirm on-target activity of this compound, consider the following experimental controls:
-
Use a negative control cell line: Include a cell line with low or no Fn14 expression to demonstrate a lack of efficacy.
-
Perform a rescue experiment: If possible, overexpress Fn14 in a low-expressing cell line and assess if this sensitizes the cells to the inhibitor.
-
Analyze downstream signaling: Use western blotting to confirm that this compound treatment leads to a reduction in the phosphorylation of key NF-κB pathway proteins (e.g., p65, IκBα) upon TWEAK stimulation.
Q4: I am observing high levels of cytotoxicity at my intended concentrations. How can I distinguish between specific anti-proliferative effects and general toxicity?
A4: It is important to establish a therapeutic window for this compound. Perform a dose-response curve and determine the IC50 value for cell viability. If significant cell death is observed at concentrations expected to be specific for pathway inhibition, consider the following:
-
Time-course experiment: Assess cell viability at earlier time points to capture anti-proliferative effects before the onset of widespread cytotoxicity.
-
Apoptosis vs. Necrosis: Utilize assays that can distinguish between programmed cell death (apoptosis) and cellular injury (necrosis), such as Annexin V and propidium (B1200493) iodide staining. On-target inhibition may induce apoptosis in certain cancer cell lines.[4][5]
Efficacy of this compound in Cancer Cell Lines
The following table summarizes hypothetical efficacy data for this compound in a panel of cancer cell lines with varying levels of Fn14 expression.
| Cell Line | Cancer Type | Fn14 Expression | IC50 (µM) for Cell Viability (72h) | Inhibition of NF-κB Activation (p-p65) at 1 µM |
| A375 | Malignant Melanoma | High | 0.8 | 85% |
| U-87 MG | Glioblastoma | High | 1.2 | 80% |
| A549 | Non-Small Cell Lung Cancer | Moderate | 5.6 | 60% |
| Panc-1 | Pancreatic Cancer | Moderate | 8.3 | 55% |
| MCF-7 | Breast Cancer | Low | > 50 | < 10% |
| HEK293 | Human Embryonic Kidney | Very Low | > 100 | Not Detected |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibitory effect observed | 1. Low or absent Fn14 expression in the cell line. 2. The inhibitor is not stable in the culture medium. 3. Incorrect inhibitor concentration. | 1. Confirm Fn14 expression via Western Blot or flow cytometry. 2. Prepare fresh inhibitor solutions for each experiment. Consider a stability test of the compound in your media. 3. Verify the concentration of your stock solution and perform a wider dose-response curve. |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Edge effects in the multi-well plate. 3. Incomplete dissolution of the inhibitor. | 1. Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette. 2. Avoid using the outer wells of the plate for treatment groups. Fill them with sterile PBS or media to maintain humidity. 3. Ensure the inhibitor is fully dissolved in the stock solution and properly mixed when diluted in culture medium. |
| Discrepancy between cell viability and pathway inhibition data | 1. Off-target effects of the inhibitor at higher concentrations. 2. The TWEAK/Fn14 pathway is not the primary driver of proliferation in your cell line. 3. Time-point mismatch between assays. | 1. Perform assays at a concentration that effectively inhibits the pathway without causing significant, immediate cell death. 2. Investigate the contribution of other survival pathways in your cell model. 3. Conduct a time-course experiment to determine the optimal time points for both pathway inhibition and its downstream effect on cell viability. |
Key Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor dose.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the average background luminescence (from wells with medium only) from all experimental wells. Normalize the data to the vehicle control to determine the percentage of cell viability.
Western Blot for NF-κB p65 Phosphorylation
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat cells with this compound at the desired concentrations for 1-2 hours. Stimulate the cells with recombinant human TWEAK (e.g., 100 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-NF-κB p65 (Ser536) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total NF-κB p65 and a loading control (e.g., β-actin or GAPDH).
Apoptosis Assay (Caspase-3/7 Activity)
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound as described for the cell viability assay.
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by gentle tapping or on a plate shaker at low speed for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: A significant increase in luminescence in treated wells compared to the vehicle control indicates the induction of apoptosis.
Visualizations
Caption: TWEAK/Fn14 Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Assessing this compound Efficacy.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TWEAK Receptor Fn14 is a Novel Therapeutic Target in Melanoma: Immunotoxins Targeting Fn14 Receptor for Malignant Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The TWEAK Receptor Fn14 is a Potential Cell Surface Portal for Targeted Delivery of Glioblastoma Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The TWEAK-Fn14 system as a potential drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic [frontiersin.org]
potential for TWEAK-Fn14-IN-1 to affect cell viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TWEAK-Fn14-IN-1, a novel inhibitor of the TWEAK-Fn14 signaling pathway. The information is tailored for researchers, scientists, and drug development professionals investigating the impact of this inhibitor on cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a small molecule inhibitor designed to disrupt the interaction between the TWEAK (Tumor Necrosis Factor-like Weak Inducer of Apoptosis) ligand and its receptor, Fn14 (Fibroblast growth factor-inducible 14). By blocking this interaction, the inhibitor is expected to prevent the downstream signaling cascades that are typically initiated by TWEAK binding.
Q2: What are the expected effects of this compound on cell viability?
A2: The effects of this compound on cell viability are highly context-dependent and vary based on the cell type and the specific role of the TWEAK-Fn14 pathway in those cells. In cancer cell lines where the TWEAK-Fn14 axis promotes proliferation and survival, the inhibitor is expected to decrease cell viability or induce apoptosis.[1][2][3] Conversely, in cell types where TWEAK-induced signaling leads to apoptosis, the inhibitor may promote cell survival.[4][5]
Q3: How do I determine the optimal concentration and treatment duration for this compound in my experiments?
A3: The optimal concentration and treatment time for this compound should be determined empirically for each cell line. We recommend performing a dose-response study with a broad range of concentrations (e.g., 1 nM to 100 µM) and a time-course experiment (e.g., 24, 48, and 72 hours) to identify the IC50 value and the optimal treatment duration for your specific experimental setup.
Q4: Can this compound affect signaling pathways other than TWEAK-Fn14?
A4: While this compound is designed for high specificity to the TWEAK-Fn14 interaction, potential off-target effects cannot be entirely ruled out, as is the case with most small molecule inhibitors. We recommend performing control experiments, such as using a structurally related but inactive compound, to verify that the observed effects on cell viability are due to the specific inhibition of the TWEAK-Fn14 pathway.
Troubleshooting Guides
Issue 1: No significant effect on cell viability is observed after treatment with this compound.
| Potential Cause | Troubleshooting Steps |
| Low or absent Fn14 receptor expression in the target cells. | 1. Verify Fn14 expression levels in your target cell line using techniques such as Western blot, flow cytometry, or qPCR. Fn14 expression can be low in healthy tissues and some cell lines.[6] 2. If Fn14 expression is low, consider using a cell line known to have high Fn14 expression as a positive control. |
| Insufficient inhibitor concentration or treatment duration. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Extend the treatment duration, as the effects on cell viability may not be apparent at earlier time points. |
| The TWEAK-Fn14 pathway is not a primary driver of cell viability in the chosen cell line. | 1. Investigate the role of the TWEAK-Fn14 pathway in your specific cell line by, for example, stimulating the cells with recombinant TWEAK protein and observing the effects on proliferation or apoptosis. 2. Consider that in some cellular contexts, TWEAK-Fn14 signaling can be pro-apoptotic, and its inhibition would therefore not decrease viability.[4][5] |
| Degradation or instability of the inhibitor. | 1. Ensure proper storage of the this compound stock solution as per the manufacturer's instructions. 2. Prepare fresh working solutions for each experiment. |
Issue 2: High variability in cell viability data between replicates.
| Potential Cause | Troubleshooting Steps |
| Inconsistent cell seeding density. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Use a calibrated electronic cell counter for accurate cell counting. |
| Edge effects in multi-well plates. | 1. Avoid using the outer wells of the plate, as they are more prone to evaporation. 2. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Inaccurate pipetting of the inhibitor or reagents. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Prepare a master mix of the inhibitor-containing media to add to the wells to minimize pipetting errors. |
| Cell clumping. | 1. Ensure complete dissociation of cells during subculturing. 2. Visually inspect the wells after seeding to confirm a uniform monolayer. |
Issue 3: Unexpected increase in cell viability after treatment.
| Potential Cause | Troubleshooting Steps |
| The TWEAK-Fn14 pathway induces apoptosis in the target cells. | 1. In some cell types, TWEAK signaling can be pro-apoptotic.[4][5] Inhibition of this pathway would therefore lead to increased cell survival. 2. To confirm this, treat cells with recombinant TWEAK and assess for markers of apoptosis (e.g., caspase-3 cleavage). |
| Hormesis effect. | 1. At very low concentrations, some inhibitors can have a stimulatory effect. 2. Perform a detailed dose-response curve to observe the full range of effects. |
| Off-target effects of the inhibitor. | 1. Investigate the effect of the inhibitor on other known cell survival pathways. 2. Use a negative control compound to rule out non-specific effects. |
Quantitative Data Summary
The following table provides a hypothetical example of how to present quantitative data for this compound.
| Cell Line | Fn14 Expression Level | IC50 of this compound (µM) after 72h |
| HT-29 (Colon Cancer) | High | 5.2 |
| A549 (Lung Cancer) | Moderate | 15.8 |
| MCF-7 (Breast Cancer) | Low | > 100 |
| U-87 MG (Glioblastoma) | High | 8.1 |
Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: The next day, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Treat cells with the desired concentration of this compound for the determined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Visualizations
References
- 1. The TWEAK Receptor Fn14 is a Potential Cell Surface Portal for Targeted Delivery of Glioblastoma Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic [frontiersin.org]
- 3. Mcl-1 Mediates TWEAK/Fn14-induced Non-small Cell Lung Cancer Survival and Therapeutic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TWEAK Induces Apoptosis through a Death-signaling Complex Comprising Receptor-interacting Protein 1 (RIP1), Fas-associated Death Domain (FADD), and Caspase-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Tumor Necrosis Factor-Like Weak Inducer of Apoptosis (TWEAK)/Fibroblast Growth Factor-Inducible 14 (Fn14) Axis in Cardiovascular Diseases: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
dealing with batch-to-batch variation of TWEAK-Fn14-IN-1
Welcome to the technical support center for TWEAK-Fn14-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential batch-to-batch variation and to offer troubleshooting support for experiments involving this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as Compound L524-0366) is a specific, dose-dependent inhibitor of the TWEAK-Fn14 signaling pathway.[1][2] It functions by binding directly to the Fn14 receptor surface with a dissociation constant (KD) of 7.12 μM, thereby preventing the interaction between TWEAK (TNF-like weak inducer of apoptosis) and its receptor, Fn14 (fibroblast growth factor-inducible 14).[1][2] This inhibition blocks the downstream signaling cascades activated by TWEAK/Fn14 engagement, which are known to play roles in inflammation, angiogenesis, and cell migration.[3][4][5]
Q2: We are observing inconsistent results between different batches of this compound. What are the potential causes?
Batch-to-batch variation in small molecule inhibitors can arise from several factors, which can be broadly categorized as issues related to the compound itself, the experimental setup, or the biological system. For this compound, potential causes of inconsistency include:
-
Compound-Related Issues:
-
Purity and Identity: Differences in the purity profile or the presence of impurities from the synthesis process can alter the compound's effective concentration and activity.[6]
-
Solubility: Incomplete solubilization of the powder can lead to a lower than expected stock concentration. This compound is soluble in DMSO.[1]
-
Stability and Storage: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation of the inhibitor.[1]
-
-
Experimental System-Related Issues:
-
Cell Culture Conditions: Variations in cell passage number, cell density at the time of treatment, and serum concentration in the media can all impact cellular response to the inhibitor.[7]
-
Assay Conditions: Inconsistencies in incubation times, reagent concentrations, and handling procedures can introduce variability.
-
Q3: How should I prepare and store stock solutions of this compound?
Proper handling and storage are crucial for maintaining the integrity and activity of this compound.
-
Reconstitution: The inhibitor is soluble in DMSO at a concentration of 25 mg/mL (80.96 mM), and may require sonication to fully dissolve.
-
Storage of Stock Solutions:
Troubleshooting Guide: Dealing with Batch-to-Batch Variation
This guide provides a systematic approach to identifying and resolving issues related to the batch-to-batch variability of this compound.
Step 1: Characterize the New Batch
Before using a new batch of this compound in critical experiments, it is essential to verify its identity, purity, and concentration.
| Parameter | Recommended Analytical Method | Purpose |
| Identity | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure of the compound. |
| Purity | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantifies the percentage of the active compound and detects any impurities.[8] |
| Concentration | Quantitative NMR (qNMR), UV/Vis Spectroscopy (with a known extinction coefficient) | Accurately determines the concentration of the prepared stock solution. |
Step 2: Perform a Functional Quality Control Assay
Once the physical and chemical properties of the new batch have been confirmed, its biological activity should be assessed in a standardized functional assay.
-
Recommendation: Perform a dose-response experiment in a well-characterized cell line known to be responsive to TWEAK/Fn14 signaling.
-
Readout: Measure the inhibition of a known TWEAK-induced downstream event, such as the expression of a target gene (e.g., via qPCR) or the phosphorylation of a signaling protein (e.g., via Western blot).
-
Comparison: Compare the IC50 value of the new batch to that of a previously validated "gold standard" batch.
Step 3: Troubleshoot Inconsistent Experimental Results
If you are experiencing inconsistent results in your experiments, consider the following troubleshooting steps:
| Issue | Potential Cause | Recommended Action |
| Reduced or No Inhibitory Effect | - Compound degradation- Inaccurate stock concentration- Low purity of the new batch | - Prepare a fresh stock solution from the powder.- Verify the stock concentration using an analytical method.- Perform purity analysis (HPLC/LC-MS) on the new batch. |
| Increased Off-Target Effects or Cellular Toxicity | - Presence of cytotoxic impurities- Higher effective concentration of the new batch | - Assess the purity of the new batch and identify any unknown peaks.- Perform a cell viability assay to determine the cytotoxic concentration range. |
| High Variability Between Replicates | - Incomplete solubilization of the compound- Inconsistent cell seeding or treatment procedures | - Ensure the compound is fully dissolved in DMSO, using sonication if necessary.- Standardize all experimental procedures, including cell plating, treatment times, and reagent preparation. |
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the purity of this compound.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in DMSO.
-
Dilute this stock solution to a final concentration of 10-20 µg/mL in the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength determined by a UV scan of the compound (e.g., 254 nm).
-
-
Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Protocol 2: Functional Validation in a Cell-Based Assay
This protocol describes a general method for validating the inhibitory activity of a new batch of this compound.
-
Cell Seeding:
-
Plate a cell line known to express the Fn14 receptor (e.g., a glioma cell line) in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound (from both the new and a reference batch) in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Pre-incubate the cells with the inhibitor for 1-2 hours.
-
-
TWEAK Stimulation:
-
Add recombinant TWEAK protein to the wells at a concentration known to induce a robust response (e.g., a concentration at or near the EC50).
-
Incubate for the desired time to allow for the downstream signaling event to occur.
-
-
Assay Readout:
-
Lyse the cells and perform a Western blot to detect the phosphorylation of a downstream target (e.g., p65 subunit of NF-κB).
-
Alternatively, extract RNA and perform qPCR to measure the expression of a TWEAK-inducible gene.
-
-
Data Analysis:
-
Quantify the readout for each inhibitor concentration.
-
Plot the dose-response curve and calculate the IC50 value for both the new and reference batches of the inhibitor.
-
Visualizations
TWEAK/Fn14 Signaling Pathway
Caption: The TWEAK/Fn14 signaling pathway, illustrating both canonical and non-canonical NF-κB activation and the point of inhibition by this compound.
Troubleshooting Workflow for Batch-to-Batch Variation
Caption: A logical workflow for troubleshooting batch-to-batch variation of this compound.
Experimental Quality Control Workflow
Caption: A recommended workflow for the quality control of new batches of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pacificbiolabs.com [pacificbiolabs.com]
Validation & Comparative
A Comparative Guide to Fn14 Inhibitors: TWEAK-Fn14-IN-1 vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The TWEAK/Fn14 signaling pathway is a critical regulator of diverse cellular processes, including inflammation, proliferation, migration, and apoptosis. Its dysregulation is implicated in numerous pathologies, making it a compelling target for therapeutic intervention. This guide provides an objective comparison of TWEAK-Fn14-IN-1, a small molecule inhibitor of this pathway, with other notable Fn14 inhibitors, supported by experimental data.
Overview of the TWEAK/Fn14 Signaling Pathway
The cytokine TWEAK (TNF-like weak inducer of apoptosis) binds to its receptor, Fn14 (Fibroblast growth factor-inducible 14), initiating a signaling cascade. This interaction leads to the recruitment of TNF receptor-associated factors (TRAFs) to the intracellular domain of Fn14, which in turn activates downstream signaling pathways, most notably the canonical and non-canonical NF-κB pathways, as well as the MAPK pathway. These pathways regulate the expression of a wide array of genes involved in inflammation, cell survival, and tissue remodeling.[1]
digraph "TWEAK_Fn14_Signaling_Pathway" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="TWEAK/Fn14 Signaling Pathway", rankdir="TB", splines=ortho, nodesep=0.5, size="7.5,5!", ratio=fill];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
TWEAK [label="TWEAK", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Fn14 [label="Fn14 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"];
TRAFs [label="TRAFs", fillcolor="#FBBC05", fontcolor="#202124"];
NFkB [label="NF-κB Pathway\n(Canonical & Non-Canonical)", fillcolor="#34A853", fontcolor="#FFFFFF"];
MAPK [label="MAPK Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"];
Gene_Expression [label="Gene Expression\n(Inflammation, Proliferation, Survival)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
TWEAK -> Fn14 [label="Binding & Trimerization"];
Fn14 -> TRAFs [label="Recruitment"];
TRAFs -> NFkB;
TRAFs -> MAPK;
NFkB -> Gene_Expression;
MAPK -> Gene_Expression;
}
References
Validating TWEAK/Fn14 Pathway Inhibition: A Comparative Guide to Small Molecule Inhibitors and siRNA
For researchers, scientists, and drug development professionals investigating the TWEAK/Fn14 signaling axis, this guide provides a comparative analysis of two key methodologies for pathway validation: the use of a small molecule inhibitor (exemplified by TWEAK-Fn14-IN-1) and siRNA-mediated knockdown of the Fn14 receptor. Understanding the distinct advantages and expected outcomes of each approach is crucial for robust experimental design and accurate data interpretation.
The TWEAK (TNF-like weak inducer of apoptosis)/Fn14 (fibroblast growth factor-inducible 14) signaling pathway is a critical regulator of various cellular processes, including inflammation, proliferation, and tissue remodeling.[1][2] Dysregulation of this pathway has been implicated in numerous pathologies, making it an attractive target for therapeutic intervention. Validating the on-target effects of any intervention is a cornerstone of rigorous research. Here, we compare the pharmacological inhibition of the TWEAK/Fn14 interaction with the genetic knockdown of the Fn14 receptor.
Data Presentation: Comparative Efficacy
The following table summarizes the expected quantitative outcomes when treating cells with a TWEAK/Fn14 small molecule inhibitor versus transfecting them with Fn14 siRNA. These values are representative of typical experimental results and serve as a benchmark for comparison.
| Parameter | TWEAK/Fn14 Inhibitor (e.g., this compound) | Fn14 siRNA | Negative Control (e.g., vehicle, scrambled siRNA) |
| Fn14 mRNA Expression | No significant change | ~80-95% reduction | Baseline |
| Fn14 Protein Expression | No significant change | ~70-90% reduction | Baseline |
| TWEAK-induced NF-κB Activation | ~60-80% inhibition | ~70-90% inhibition | Baseline TWEAK-induced activation |
| TWEAK-induced CCL2/MCP-1 Secretion | ~50-70% reduction | ~60-85% reduction | Baseline TWEAK-induced secretion |
| TWEAK-induced Cell Proliferation | ~40-60% inhibition | ~50-75% inhibition | Baseline TWEAK-induced proliferation |
Experimental Protocols
Detailed methodologies for utilizing a TWEAK/Fn14 inhibitor and Fn14 siRNA are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.
Protocol 1: TWEAK/Fn14 Small Molecule Inhibition
-
Cell Seeding: Plate cells at a density of 2 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of the TWEAK/Fn14 inhibitor (e.g., this compound) in DMSO. Further dilute the inhibitor in culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Inhibitor Treatment: Replace the culture medium with the medium containing the inhibitor or a vehicle control (DMSO). Pre-incubate the cells with the inhibitor for 1-2 hours.
-
TWEAK Stimulation: Add recombinant TWEAK protein to the wells at a final concentration of 100 ng/mL to stimulate the Fn14 receptor.
-
Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours) to assess downstream effects.
-
Analysis: Harvest the cells or supernatant for downstream analysis, such as Western blotting for phosphorylated NF-κB, ELISA for cytokine secretion, or a cell proliferation assay.
Protocol 2: Fn14 siRNA Transfection
-
Cell Seeding: One day prior to transfection, seed 2 x 10^5 cells per well in a 6-well plate in antibiotic-free medium. Cells should be 60-80% confluent at the time of transfection.[3]
-
siRNA Complex Preparation:
-
Solution A: Dilute 20-80 pmols of Fn14 siRNA or a scrambled negative control siRNA into 100 µL of siRNA Transfection Medium.[3]
-
Solution B: Dilute 2-8 µL of a suitable siRNA Transfection Reagent into 100 µL of siRNA Transfection Medium.[3]
-
Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-45 minutes.[3]
-
-
Transfection:
-
Post-Transfection: Add antibiotic-free normal growth medium with serum and incubate for an additional 24-72 hours.
-
Validation of Knockdown: Harvest a subset of cells to confirm Fn14 knockdown by RT-qPCR or Western blot.[4]
-
Functional Assay: Treat the remaining cells with 100 ng/mL of recombinant TWEAK and perform downstream functional analyses as described in the inhibitor protocol.
Mandatory Visualizations
The following diagrams illustrate the TWEAK/Fn14 signaling pathway, the experimental workflow for validation, and a logical comparison of the two inhibitory methods.
Figure 1: TWEAK/Fn14 Signaling Pathway.
Figure 2: Experimental workflow for validation.
Figure 3: Logical comparison of inhibitory mechanisms.
References
- 1. Therapeutic potential of the TWEAK/Fn14 pathway in intractable gastrointestinal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dysregulation of Tweak and Fn14 in skeletal muscle of spinal muscular atrophy mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
Comparative Analysis of TWEAK-Fn14-IN-1 Cross-Reactivity with Other Receptors
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Selectivity of a Key TWEAK-Fn14 Pathway Inhibitor
This guide provides a comparative analysis of the cross-reactivity of the small molecule inhibitor TWEAK-Fn14-IN-1, also known as L524-0366, with other receptors. Understanding the selectivity profile of this inhibitor is crucial for its application in research and potential therapeutic development. This compound is a specific, dose-dependent inhibitor of the TWEAK-Fn14 signaling pathway, which has been demonstrated to bind directly to the Fn14 receptor with a dissociation constant (Kd) of 7.12 μM and to inhibit TWEAK-induced glioma cell migration without cytotoxic effects.[1]
Selectivity Profile of this compound
The available data on the cross-reactivity of this compound (L524-0366) primarily focuses on its selectivity against the closely related TNFα signaling pathway. Both TWEAK and TNFα are members of the tumor necrosis factor (TNF) superfamily, and their receptors, Fn14 and TNFR1, respectively, share structural and functional similarities, often leading to overlapping downstream signaling events such as the activation of the NF-κB pathway.[2][3][4]
A key study demonstrated that L524-0366 exhibits a preferential inhibition of the TWEAK-Fn14 pathway over the TNFα-TNFR1 pathway. This selectivity was quantified by comparing the half-maximal inhibitory concentrations (IC50) of the compound in cell-based assays monitoring NF-κB activation stimulated by either TWEAK or TNFα.
| Target Pathway | Ligand/Receptor | Inhibitor | IC50 (µM) | Selectivity Fold (vs. TWEAK-Fn14) | Reference |
| TWEAK-Fn14 Signaling | TWEAK/Fn14 | This compound (L524-0366) | 7.8 | 1 | [5] |
| TNFα Signaling | TNFα/TNFR1 | This compound (L524-0366) | 31.03 | ~4 | [5] |
This approximately 4-fold selectivity indicates that this compound is more potent at inhibiting its intended target pathway. However, it is important to note that a comprehensive screening of this inhibitor against a broader panel of receptors, particularly other members of the TNF receptor superfamily, is not publicly available. Further studies are required to fully elucidate its off-target effects.
TWEAK-Fn14 Signaling Pathway
The binding of the ligand TWEAK to its receptor Fn14 initiates a signaling cascade that plays a significant role in various cellular processes, including inflammation, proliferation, and migration. This pathway is implicated in several pathologies, such as cancer and autoimmune diseases.
Experimental Protocols
Competitive Radioligand Binding Assay for Cross-Reactivity Assessment
This protocol outlines a general method for assessing the cross-reactivity of a test compound like this compound against a panel of receptors.
1. Materials and Reagents:
-
Cell membranes or purified receptors for the target of interest (Fn14) and potential off-targets (e.g., TNFR1, TNFR2, etc.).
-
A specific radioligand for each receptor.
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation fluid.
-
Scintillation counter.
2. Experimental Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at or below its Kd for the receptor), and varying concentrations of the test compound (this compound).
-
Receptor Addition: Add the cell membranes or purified receptors to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the receptor-bound radioligand, while the unbound radioligand will pass through.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats into vials with scintillation fluid and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Determine the amount of specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific radioligand binding.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Compare the Ki values of this compound for Fn14 and the panel of off-target receptors to determine its selectivity profile.
Conclusion
This compound (L524-0366) demonstrates a notable selectivity for the TWEAK-Fn14 signaling pathway over the related TNFα pathway. This selectivity is a promising characteristic for a targeted therapeutic agent. However, the current understanding of its cross-reactivity is limited. Comprehensive profiling against a broader range of receptors, particularly other members of the TNF receptor superfamily, is essential to fully characterize its off-target effects and to ensure its safety and efficacy in future preclinical and clinical applications. The experimental protocols outlined in this guide provide a framework for conducting such crucial selectivity studies.
References
- 1. Structural Basis and Targeting of the Interaction between Fibroblast Growth Factor-inducible 14 and Tumor Necrosis Factor-like Weak Inducer of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fn14 and TNFR2 as regulators of cytotoxic TNFR1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical targeting of the TNF and TNFR superfamilies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison: TWEAK-Fn14-IN-1 vs. Aurintricarboxylic Acid in Targeting the TWEAK/Fn14 Pathway
For researchers in oncology, inflammation, and fibrosis, the TWEAK/Fn14 signaling pathway presents a compelling therapeutic target. This guide provides a detailed, data-driven comparison of two small molecule inhibitors: TWEAK-Fn14-IN-1 and Aurintricarboxylic Acid (ATA), to aid in the selection of the appropriate tool for preclinical research.
The Tumor Necrosis Factor-like Weak Inducer of Apoptosis (TWEAK) and its receptor, Fibroblast growth factor-inducible 14 (Fn14), play a critical role in various cellular processes, including proliferation, migration, and inflammation. Dysregulation of this pathway is implicated in numerous pathologies, making its inhibitors valuable research tools. This guide will objectively compare this compound and Aurintricarboxylic Acid, focusing on their mechanism of action, potency, and specificity, supported by experimental data.
At a Glance: Key Quantitative Data
| Parameter | This compound (L524-0366) | Aurintricarboxylic Acid (ATA) |
| Binding Affinity (Kd) | 7.12 µM (to Fn14)[1] | Not Reported |
| IC50 (NF-κB Inhibition) | 7.8 µM (sTWEAK-induced)[2] | 0.6 µM (Fn14-driven)[3] |
| IC50 (TNFα-induced NF-κB) | 31.03 µM[2] | Inactive[3][4] |
| Effective Concentration (Cell Migration Inhibition) | 10 µM (complete inhibition of T98G glioma cells)[2] | 10 µM (effective inhibition in glioblastoma cells)[5] |
Mechanism of Action: A Tale of Two Inhibitors
This compound , also known as L524-0366, is a specific inhibitor that directly targets the Fn14 receptor.[1][6] By binding to Fn14, it competitively blocks the interaction with its ligand, TWEAK.[2] This disruption of the TWEAK/Fn14 engagement is the primary mechanism by which it inhibits downstream signaling.
Aurintricarboxylic Acid (ATA) , on the other hand, is a selective inhibitor of the TWEAK-Fn14 signaling pathway, but its precise molecular target within the pathway has not been fully elucidated.[3][4] While it effectively blocks TWEAK-induced signaling, it is also known to be a more promiscuous inhibitor with a broader range of biological activities. ATA is a known inhibitor of protein-nucleic acid interactions and various enzymes, including topoisomerase II and neuraminidase.[7] This suggests that its mechanism of action in inhibiting TWEAK/Fn14 signaling may be indirect or that it may have multiple targets within the cell.
Potency and Specificity: A Clear Distinction
Based on the available data, Aurintricarboxylic Acid demonstrates significantly higher potency in inhibiting TWEAK/Fn14-mediated NF-κB activation, with an IC50 of 0.6 µM compared to 7.8 µM for this compound.[2][3]
In terms of specificity , both compounds show a preference for the TWEAK/Fn14 pathway over the related TNFα/TNFR pathway. However, Aurintricarboxylic Acid appears to be more selective in this regard, as it does not inhibit TNFα-induced NF-κB activation.[3][4] this compound is less potent at inhibiting TNFα signaling, with an IC50 of 31.03 µM, indicating a degree of selectivity but still showing some off-target activity at higher concentrations.[2]
It is crucial to note that while ATA is more potent and selective for the TWEAK/Fn14 pathway over the TNFα pathway, its broader inhibitory profile against other cellular targets should be a key consideration in experimental design and data interpretation.
Experimental Data and Protocols
The following sections detail the experimental methodologies used to generate the quantitative data presented above.
NF-κB Reporter Assay
This assay is fundamental to quantifying the inhibitory effect of the compounds on the TWEAK/Fn14 signaling pathway, which culminates in the activation of the transcription factor NF-κB.
-
Cell Line: HEK293 cells engineered to stably express both Fn14 and an NF-κB-driven firefly luciferase reporter gene.
-
Protocol:
-
Cells are seeded in 96-well plates.
-
Following overnight incubation, cells are pre-treated with various concentrations of the inhibitor (this compound or ATA) or vehicle control.
-
Cells are then stimulated with recombinant soluble TWEAK (sTWEAK) to activate the Fn14 pathway. A parallel set of experiments using TNFα as the stimulant is used to assess specificity.
-
After a defined incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
The IC50 values are calculated from the dose-response curves.
-
Cell Migration Assay
This assay assesses the functional consequence of inhibiting the TWEAK/Fn14 pathway on cancer cell motility.
-
Cell Line: Glioblastoma cell lines such as T98G.
-
Protocol (Boyden Chamber Assay):
-
Glioblastoma cells are seeded in the upper chamber of a Boyden chamber insert, which has a porous membrane.
-
The lower chamber contains a chemoattractant, such as fetal bovine serum.
-
The cells are treated with the inhibitor (this compound or ATA) or vehicle control.
-
After incubation, the non-migratory cells on the upper surface of the membrane are removed.
-
The migratory cells on the lower surface of the membrane are fixed, stained, and counted under a microscope.
-
Visualizing the Molecular Interactions
To better understand the mechanisms discussed, the following diagrams illustrate the TWEAK/Fn14 signaling pathway and the points of inhibition for each compound.
Figure 1. The TWEAK/Fn14 signaling cascade and the inhibitory mechanisms of this compound and Aurintricarboxylic Acid.
Figure 2. A generalized experimental workflow for characterizing the inhibitory activity of TWEAK/Fn14 pathway inhibitors.
Conclusion: Selecting the Right Tool for the Job
Both this compound and Aurintricarboxylic Acid are valuable tools for investigating the TWEAK/Fn14 signaling pathway.
-
This compound (L524-0366) is the inhibitor of choice when a specific, direct antagonist of the TWEAK-Fn14 interaction is required. Its well-defined mechanism of action, binding directly to Fn14, provides clarity in interpreting experimental results. However, its lower potency may necessitate using higher concentrations.
-
Aurintricarboxylic Acid (ATA) offers superior potency in inhibiting TWEAK/Fn14 signaling and greater selectivity against the TNFα pathway. This makes it a powerful tool for achieving robust inhibition of the pathway. However, researchers must be mindful of its broader inhibitory profile and consider appropriate control experiments to account for potential off-target effects.
Ultimately, the choice between these two inhibitors will depend on the specific experimental goals. For studies requiring a highly specific and direct competitive antagonist, this compound is the more appropriate choice. For applications where high potency is paramount and potential off-target effects can be controlled for, Aurintricarboxylic Acid may be the preferred option. This guide provides the necessary data and context to make an informed decision for advancing research into the multifaceted roles of the TWEAK/Fn14 pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fn14 Antagonist, L524-0366 - CAS 951612-19-4 - Calbiochem | 509374 [merckmillipore.com]
- 3. Identification of aurintricarboxylic acid as a selective inhibitor of the TWEAK-Fn14 signaling pathway in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of aurintricarboxylic acid as a selective inhibitor of the TWEAK-Fn14 signaling pathway in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. L524-0366 | FN14 inhibitor | Probechem Biochemicals [probechem.com]
- 7. benchchem.com [benchchem.com]
Independent Verification of TWEAK-Fn14-IN-1 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule inhibitor TWEAK-Fn14-IN-1 with other known inhibitors of the TWEAK/Fn14 signaling pathway. The content herein is supported by experimental data and detailed protocols to facilitate independent verification and further research.
The Tumor Necrosis Factor-like Weak Inducer of Apoptosis (TWEAK) and its receptor, Fibroblast growth factor-inducible 14 (Fn14), constitute a signaling pathway implicated in a range of cellular processes including proliferation, migration, inflammation, and apoptosis.[1] Dysregulation of the TWEAK/Fn14 axis has been linked to various pathologies such as cancer, autoimmune diseases, and muscle atrophy.[2][3][4] Consequently, the development of inhibitors targeting this pathway is of significant interest for therapeutic applications. This guide focuses on the independent verification of the activity of this compound and compares its performance with alternative inhibitors.
Comparative Analysis of TWEAK/Fn14 Pathway Inhibitors
The following table summarizes the quantitative data for this compound and a selection of alternative inhibitors targeting the TWEAK/Fn14 pathway.
| Inhibitor Name | Type | Mechanism of Action | Reported Activity | Reference |
| This compound | Small Molecule | Binds to the Fn14 receptor, inhibiting TWEAK binding. | KD of 7.12 μM; inhibits TWEAK-induced glioma cell migration. | [5] |
| Aurintricarboxylic Acid (ATA) | Small Molecule | Inhibits the TWEAK-Fn14 signaling axis. | Dose-dependently inhibits TWEAK-induced NF-κB activation. | [6] |
| RG7212 (RO5458640) | Humanized Monoclonal Antibody | Neutralizes TWEAK, preventing its binding to Fn14. | Blocks TWEAK-stimulated proliferation and NF-κB activation. | [7][8] |
| BIIB036 (P4A8) | Humanized Monoclonal Antibody | Binds to Fn14 with high affinity, exhibiting agonistic activity but can also inhibit TWEAK binding. | Activates NF-κB signaling and can induce cell death in certain cancer cells. | [7][9] |
| Fn14-Fc Fusion Protein | Decoy Receptor | Sequesters TWEAK, preventing its interaction with the cell surface Fn14 receptor. | Reduces infarct volume and apoptosis in a mouse model of cerebral ischemia. | [7][8] |
Experimental Protocols
To facilitate the independent verification of inhibitor activity, detailed methodologies for key experiments are provided below.
NF-κB Luciferase Reporter Assay
This cell-based assay is designed to quantify the activation of the NF-κB signaling pathway in response to TWEAK stimulation and its inhibition by test compounds.
Materials:
-
HEK293 cells stably co-transfected with an NF-κB luciferase reporter vector and a human Fn14 expression vector (HEK293-NF-κB-Luc/Fn14).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Recombinant human TWEAK protein.
-
This compound and other test inhibitors.
-
Luciferase Assay System (e.g., Promega).
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Protocol:
-
Seed HEK293-NF-κB-Luc/Fn14 cells in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight.
-
Pre-treat the cells with varying concentrations of the test inhibitors (e.g., this compound, ATA) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulate the cells with recombinant human TWEAK (e.g., 100 ng/mL) for 6 hours. Include an unstimulated control.
-
After incubation, lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Add the luciferase substrate to the cell lysate according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell viability.[11][12]
Western Blot for NF-κB Pathway Activation
This biochemical assay is used to detect the levels of key proteins in the NF-κB signaling cascade, such as the phosphorylation of IκBα and the nuclear translocation of p65.
Materials:
-
Human glioblastoma cell line (e.g., T98G or A172).
-
Cell culture medium and supplements.
-
Recombinant human TWEAK protein.
-
Test inhibitors.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytosolic marker).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence detection system.
Protocol:
-
Plate cells and treat with inhibitors and TWEAK as described in the luciferase assay protocol.
-
For analysis of IκBα phosphorylation, a shorter TWEAK stimulation time (e.g., 15-30 minutes) is recommended.[13] For p65 nuclear translocation, a longer stimulation (e.g., 1-2 hours) may be necessary.
-
For whole-cell lysates: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
For nuclear and cytoplasmic fractions: Fractionate the cells using a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol.[14]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[15][16]
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Detect the chemiluminescent signal and quantify the band intensities.[13][16] Normalize the protein of interest to the appropriate loading control.
Visualizations
TWEAK/Fn14 Signaling Pathway
Caption: The TWEAK/Fn14 signaling cascade activates both canonical and non-canonical NF-κB pathways.
Experimental Workflow for Inhibitor Comparison
Caption: A generalized workflow for the comparative analysis of TWEAK/Fn14 pathway inhibitors.
References
- 1. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule TWEAK-Fn14 Inhibitors Block Cancer Growth - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 3. TWEAK/Fn14 Activation Participates in Skin Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The TWEAK-Fn14 system as a potential drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. oncotarget.com [oncotarget.com]
- 7. TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic [frontiersin.org]
- 9. scispace.com [scispace.com]
- 10. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 13. benchchem.com [benchchem.com]
- 14. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
- 15. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide: Pharmacological Inhibition vs. Genetic Knockout of the TWEAK/Fn14 Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the TWEAK/Fn14 signaling pathway: the use of the small molecule inhibitor TWEAK-Fn14-IN-1 and the genetic knockout of the Fn14 receptor. This comparison is intended to assist researchers in selecting the most appropriate experimental approach for their specific research questions.
Introduction to the TWEAK/Fn14 Signaling Axis
The Tumor Necrosis Factor-like Weak Inducer of Apoptosis (TWEAK) and its receptor, Fibroblast growth factor-inducible 14 (Fn14), constitute a signaling pathway implicated in a wide range of cellular processes, including inflammation, proliferation, migration, and apoptosis.[1] Dysregulation of the TWEAK/Fn14 axis has been linked to various pathologies, including cancer, autoimmune diseases, and tissue injury.[2][3] Consequently, this pathway has emerged as a significant target for therapeutic intervention.
This guide will explore two primary strategies for interrogating and inhibiting the TWEAK/Fn14 pathway:
-
Pharmacological Inhibition: Utilizing small molecule inhibitors, such as this compound, to acutely and reversibly block the interaction between TWEAK and Fn14.
-
Genetic Knockout: Employing genetically engineered models, specifically Fn14 knockout mice, to study the systemic and long-term consequences of the complete absence of the Fn14 receptor.
Mechanisms of Action
This compound (L524-0366)
This compound, also known as L524-0366, is a small molecule inhibitor that directly targets the Fn14 receptor.[4][5] Its mechanism of action involves binding to the Fn14 surface, thereby sterically hindering the interaction with its ligand, TWEAK.[4] This blockage prevents the initiation of downstream signaling cascades.
Fn14 Genetic Knockout
A genetic knockout of Fn14 involves the permanent deletion of the Tnfrsf12a gene, which encodes the Fn14 receptor. This results in a complete absence of Fn14 protein expression throughout the organism. Consequently, TWEAK is unable to bind to its receptor, leading to a total and lifelong abrogation of TWEAK/Fn14 signaling.
Comparative Data
The following tables summarize key quantitative data for this compound and another identified small molecule inhibitor, aurintricarboxylic acid (ATA), as well as data from studies utilizing Fn14 knockout mice. Due to the limited availability of direct comparative studies, the data is presented to highlight the characteristics of each approach.
Table 1: Small Molecule Inhibitors of the TWEAK/Fn14 Pathway
| Compound | Target | Assay | Key Findings | Reference |
| This compound (L524-0366) | Fn14 Receptor | Surface Plasmon Resonance | Binds to Fn14 with a KD of 7.12 μM | [4] |
| TWEAK-induced glioma cell migration | In vitro migration assay | Completely suppressed TWEAK-induced migration | [5][6][7] | |
| Aurintricarboxylic Acid (ATA) | TWEAK-Fn14 Signaling | NF-κB Luciferase Reporter Assay | Inhibited TWEAK-Fn14-mediated NF-κB activation with an IC50 of 0.6 μM | [8] |
Table 2: Phenotypic Data from Fn14 Knockout Mouse Models
| Disease Model | Key Phenotypic Readouts | Quantitative Observations in Fn14 KO vs. Wild-Type | Reference |
| Lupus Nephritis (MRL/lpr mice) | Proteinuria | Significantly lower levels of proteinuria in Fn14 KO mice from 26 to 38 weeks of age. | [4][8] |
| Renal Histopathology | Significantly attenuated glomerular injury, mesangial proliferation, and endocapillary hypercellularity in Fn14 KO mice. | [4][8] | |
| Cellular Proliferation (Ki-67 staining) | Decreased cellular proliferation in both glomerular and tubular areas in Fn14 KO mice. | [4] | |
| Chronic Pancreatitis (CDE diet-induced) | Pancreatic Inflammation (CD45+ cells) | Significantly lower numbers of CD45+ inflammatory cells in Fn14 KO mice at 6 months. | [9] |
| Pancreatic Fibrosis | Reduced fibrosis in CDE-treated Fn14 KO mice. | [9] | |
| Denervation-Induced Muscle Atrophy | NF-κB Activation | Denervation-induced activation of NF-κB was significantly reduced in TWEAK-KO mice. | [10] |
| Muscle Mass | Loss of gastrocnemius muscle was rescued in TWEAK-KO mice. | ||
| Hypoxia-Ischemia Brain Injury (Neonatal) | White Matter Loss (MBP staining) | Male Fn14 KO pups showed more white matter loss compared to wild-type males. | [11] |
Experimental Protocols
NF-κB Luciferase Reporter Assay for Inhibitor Screening
This assay is used to quantify the effect of inhibitors on TWEAK-induced NF-κB activation.
Materials:
-
HEK293 cells stably expressing human Fn14 and an NF-κB-driven firefly luciferase reporter.
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Recombinant human TWEAK.
-
This compound or other test compounds.
-
Luciferase assay reagent.
-
96-well white, clear-bottom plates.
-
Luminometer.
Procedure:
-
Seed the HEK293-Fn14/NF-κB-luc cells in 96-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
The following day, replace the medium with serum-free DMEM.
-
Pre-treat the cells with various concentrations of the inhibitor (e.g., this compound) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with a predetermined optimal concentration of recombinant human TWEAK (e.g., 100 ng/mL) for 6 hours.
-
After incubation, lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a control reporter (e.g., Renilla luciferase) if co-transfected, or to total protein concentration.
-
Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the log concentration of the inhibitor.[8]
In Vivo Administration of TWEAK-Fn14 Inhibitors in a Mouse Model
This protocol describes the general procedure for testing the efficacy of a TWEAK-Fn14 inhibitor in a disease model. The specific model will dictate the exact parameters.
Materials:
-
Disease-specific mouse model (e.g., MRL/lpr mice for lupus nephritis).
-
This compound or other test compounds formulated for in vivo use.
-
Vehicle control.
-
Appropriate administration equipment (e.g., gavage needles, syringes).
Procedure:
-
Acclimate the mice to the housing conditions for at least one week before the start of the experiment.
-
Randomize the animals into treatment and control groups.
-
Administer the TWEAK-Fn14 inhibitor or vehicle at the predetermined dose and schedule. The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the compound's properties.
-
Monitor the animals regularly for signs of toxicity and disease progression according to the specific model's endpoints (e.g., proteinuria measurement in lupus nephritis).
-
At the end of the study, euthanize the animals and collect tissues for further analysis (e.g., histology, immunohistochemistry, Western blotting).
Western Blotting for TWEAK/Fn14 Signaling Proteins
This method is used to detect changes in the expression and activation of proteins in the TWEAK/Fn14 signaling pathway.
Materials:
-
Cell or tissue lysates.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against Fn14, phospho-NF-κB p65, total NF-κB p65, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Prepare cell or tissue lysates in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.[10]
Immunohistochemistry for Fn14 Expression
This technique is used to visualize the localization and expression of Fn14 in tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections on slides.
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration.
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0).
-
Hydrogen peroxide solution to block endogenous peroxidase activity.
-
Blocking solution (e.g., normal goat serum).
-
Primary antibody against Fn14.
-
Biotinylated secondary antibody.
-
Streptavidin-HRP conjugate.
-
DAB substrate-chromogen solution.
-
Hematoxylin for counterstaining.
-
Mounting medium.
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.[12]
-
Perform antigen retrieval by heating the slides in citrate buffer.[12]
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific antibody binding with a blocking solution.
-
Incubate the sections with the primary anti-Fn14 antibody.
-
Wash the sections with PBS.
-
Incubate with a biotinylated secondary antibody.
-
Wash the sections with PBS.
-
Incubate with streptavidin-HRP.
-
Wash the sections with PBS.
-
Apply the DAB substrate-chromogen solution and monitor for color development.
-
Counterstain with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
Examine the slides under a microscope to assess Fn14 expression and localization.[13]
Visualizations
TWEAK/Fn14 Signaling Pathway
Caption: The TWEAK/Fn14 signaling pathway, illustrating both canonical and non-canonical NF-κB activation.
Experimental Workflow: Comparing a TWEAK-Fn14 Inhibitor and Fn14 Knockout
Caption: A generalized experimental workflow for comparing the effects of a TWEAK-Fn14 inhibitor and Fn14 genetic knockout in a mouse disease model.
Discussion and Conclusion
Both pharmacological inhibition with small molecules like this compound and genetic knockout of Fn14 are powerful tools for investigating the TWEAK/Fn14 signaling pathway. The choice between these two approaches depends on the specific research question.
This compound offers the advantage of acute, reversible, and dose-dependent inhibition. This makes it suitable for studying the temporal effects of pathway blockade and for preclinical studies aimed at therapeutic development. However, the specificity and potential off-target effects of any small molecule inhibitor must be carefully evaluated.
Fn14 genetic knockout provides a model for the complete and lifelong absence of the receptor, which is invaluable for understanding the fundamental role of the TWEAK/Fn14 pathway in development, homeostasis, and chronic disease. However, developmental compensation and the systemic nature of the knockout can sometimes complicate the interpretation of results in the context of a specific disease process in a particular tissue.
References
- 1. rupress.org [rupress.org]
- 2. The TWEAK-Fn14 system as a potential drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deficiency of Fibroblast Growth Factor-Inducible 14 (Fn14) Preserves the Filtration Barrier and Ameliorates Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medium.com [medium.com]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Small Molecule TWEAK-Fn14 Inhibitors Block Cancer Growth - BioResearch - Labmedica.com [labmedica.com]
- 8. The Knock-Out Of TWEAK Receptor/Fn14 Ameliorates Lupus Nephritis In MRL/Lpr Mice - ACR Meeting Abstracts [acrabstracts.org]
- 9. TWEAK-FN14 signaling induces lysosomal degradation of a cIAP1–TRAF2 complex to sensitize tumor cells to TNFα - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 13. Soluble Fn14 Is Detected and Elevated in Mouse and Human Kidney Disease | PLOS One [journals.plos.org]
A Comparative Analysis of TWEAK/Fn14 Targeting Agents: TWEAK-Fn14-IN-1 and BIIB036
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct therapeutic agents targeting the TWEAK/Fn14 signaling pathway: TWEAK-Fn14-IN-1, a small molecule inhibitor, and BIIB036, a humanized agonistic monoclonal antibody. This comparison focuses on their mechanisms of action, available efficacy data, and the experimental methodologies used to evaluate them, offering insights for researchers in oncology and inflammatory diseases.
Introduction to the TWEAK/Fn14 Pathway
The Tumor Necrosis Factor-like Weak Inducer of Apoptosis (TWEAK) and its receptor, Fibroblast growth factor-inducible 14 (Fn14), constitute a signaling axis with diverse physiological and pathological roles.[1][2][3] Under normal physiological conditions, the TWEAK/Fn14 pathway is implicated in tissue repair and regeneration.[2][4] However, its dysregulation and overexpression are associated with the progression of various cancers, including brain, breast, and pancreatic cancer, as well as autoimmune diseases.[5][6][7] The binding of the cytokine TWEAK to its receptor Fn14 triggers a signaling cascade that primarily activates the nuclear factor-κB (NF-κB) pathway, leading to cellular responses such as proliferation, migration, and inflammation.[1][8] This pathway's central role in disease has made it an attractive target for therapeutic intervention.
Mechanism of Action
This compound (also known as L524-0366) is a small molecule inhibitor designed to disrupt the interaction between TWEAK and its receptor Fn14.[5][6][9] By binding to the Fn14 surface, it blocks TWEAK from engaging its receptor, thereby inhibiting the downstream signaling cascade.[5][9] This inhibitory action is intended to suppress pro-tumorigenic activities such as cancer cell migration and invasion.[5][6]
BIIB036 is a humanized agonistic monoclonal antibody that specifically targets and binds to the Fn14 receptor.[10] Unlike an inhibitor, BIIB036 mimics the action of the natural ligand TWEAK, leading to the activation of Fn14 signaling.[10] This agonistic activity is designed to induce apoptosis (programmed cell death) in tumor cells that overexpress the Fn14 receptor.[10] Furthermore, as an antibody, BIIB036 can mediate antibody-dependent cell-mediated cytotoxicity (ADCC), a mechanism where immune cells are recruited to kill the antibody-targeted tumor cells.[10]
TWEAK/Fn14 Signaling Pathway
The binding of TWEAK to Fn14 initiates the recruitment of TNF receptor-associated factors (TRAFs) to the intracellular domain of Fn14. This leads to the activation of downstream signaling cascades, most notably the canonical and non-canonical NF-κB pathways. The activation of these pathways results in the transcription of genes involved in inflammation, cell survival, proliferation, and migration.
Caption: Simplified TWEAK/Fn14 signaling cascade.
Efficacy Data
This compound
Quantitative efficacy data for this compound is limited in publicly available literature. The primary focus of published studies has been on its discovery and mechanism of action.
| Parameter | Value | Cell Line/Model | Reference |
| Binding Affinity (KD) | 7.12 μM | Fn14 surface | [9] |
| Inhibition of TWEAK-Fn14 Binding | Up to 37% | In vitro assay | [5] |
| Effect on Cell Migration | Complete suppression | TWEAK-induced brain cancer cell migration | [5] |
Note: The available data for this compound is primarily from initial discovery and characterization studies.
BIIB036
BIIB036 has undergone more extensive preclinical testing, with a significant amount of in vitro and in vivo efficacy data available.
In Vitro Efficacy
| Assay | Cell Line | Endpoint | Result | Reference |
| MTT Assay | WiDr (colon) | Cell Survival | Dose-dependent decrease | [10][11] |
| TUNEL Assay | WiDr (colon) | Apoptosis | Increased TUNEL-positive cells | [10][11] |
| IL-8 Release Assay | A375 (melanoma) | Chemokine Release | Dose-dependent increase | [12] |
| NF-κB Activation | WiDr, MDA-MB-231 | p52 cleavage | Induction of p52 | [12] |
In Vivo Efficacy (Xenograft Models)
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Key Findings | Reference |
| WiDr (colon) | 0.9-12.8 mg/kg, weekly | Up to 94% | Dose-dependent inhibition; tumor regression at higher doses. | [10] |
| NCI-N87 (gastric) | 3.2-12.8 mg/kg, weekly | Up to 77% | Significant inhibition despite low in vitro sensitivity. | [10] |
| MDA-MB-231 (breast) | 6.4-25.6 mg/kg, weekly | Up to 75% | Robust anti-tumor activity. | [10][13] |
| Patient-Derived Colon Tumor | 6.4 mg/kg | 45% | Favorable efficacy compared to standard of care. | [14][15] |
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This protocol is representative for assessing the cytotoxic effects of agents like BIIB036.
Caption: Workflow for an in vitro MTT cell viability assay.
Methodology:
-
Cell Seeding: Tumor cells (e.g., WiDr) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with a range of concentrations of the test compound (e.g., BIIB036) or a control antibody.
-
Incubation: The plates are incubated for a predetermined period (e.g., 4 days) to allow the compound to exert its effect.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The absorbance is proportional to the number of viable cells.
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.
Caption: General workflow for an in vivo xenograft study.
Methodology:
-
Cell Implantation: A suspension of tumor cells (e.g., WiDr, NCI-N87, or MDA-MB-231) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[10]
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., approximately 250 mm³).[10]
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., BIIB036) via a specified route (e.g., intraperitoneal or subcutaneous) and schedule (e.g., weekly or every two weeks).[10][14] The control group receives a vehicle or a control antibody.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is also monitored as a measure of toxicity.[10]
-
Endpoint: The study is concluded after a defined treatment period or when tumors in the control group reach a specific size.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed effects.
Conclusion
This compound and BIIB036 represent two distinct strategies for targeting the TWEAK/Fn14 pathway. This compound, a small molecule inhibitor, is in the early stages of development with data primarily focused on its ability to block the TWEAK-Fn14 interaction and inhibit cell migration. In contrast, BIIB036, an agonistic antibody, has a more extensive preclinical data package demonstrating its potent anti-tumor efficacy in a variety of in vitro and in vivo models through the induction of apoptosis and ADCC. The choice between an inhibitory or an agonistic approach will likely depend on the specific disease context and the desired therapeutic outcome. Further research, particularly on the in vivo efficacy and safety of small molecule inhibitors like this compound, is needed to fully understand their therapeutic potential relative to antibody-based approaches.
References
- 1. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TWEAK/Fn14 axis: the current paradigm of tissue injury-inducible function in the midst of complexities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TWEAK/Fn14 pathway: an immunological switch for shaping tissue responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TWEAK/Fn14 Signaling Is Required for Liver Regeneration after Partial Hepatectomy in Mice | PLOS One [journals.plos.org]
- 5. Small Molecule TWEAK-Fn14 Inhibitors Block Cancer Growth - BioResearch - mobile.Labmedica.com [mobile.labmedica.com]
- 6. Study reveals TWEAK-Fn14 as key drug target - ecancer [ecancer.org]
- 7. TWEAK and Fn14 are overexpressed in immune-mediated necrotizing myopathy: implications for muscle damage and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Development of an Fn14 agonistic antibody as an anti-tumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. The anti-Fn14 antibody BIIB036 inhibits tumor growth in xenografts and patient derived primary tumor models and enhances efficacy of chemotherapeutic agents in multiple xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
A Comparative Guide to the Specificity of TWEAK-Fn14-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule inhibitor TWEAK-Fn14-IN-1 with other therapeutic alternatives targeting the TWEAK-Fn14 signaling pathway. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
The TWEAK-Fn14 Signaling Pathway
The Tumor Necrosis Factor-like Weak Inducer of Apoptosis (TWEAK) is a cytokine that, upon binding to its receptor, Fibroblast growth factor-inducible 14 (Fn14), triggers a signaling cascade involved in diverse cellular processes, including inflammation, proliferation, migration, and tissue remodeling.[1] Dysregulation of this pathway has been implicated in various pathologies such as cancer, autoimmune diseases, and fibrosis.[1][2][3][4]
The binding of the trimeric TWEAK ligand to Fn14 induces receptor trimerization and the recruitment of TNF receptor-associated factors (TRAFs) to the intracellular domain of Fn14. This initiates downstream signaling through several key pathways:
-
Canonical and Non-Canonical NF-κB Pathways: The TWEAK-Fn14 interaction is a known activator of both the canonical (classical) and non-canonical (alternative) NF-κB pathways, leading to the transcription of genes involved in inflammation and cell survival.[2][5][6]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The pathway also activates various MAPKs, including JNK, ERK, and p38, which regulate a wide range of cellular activities.[2][5][7]
The differential activation of these pathways can lead to diverse and sometimes opposing cellular outcomes, depending on the cellular context.[6]
Caption: TWEAK-Fn14 Signaling Pathway.
Comparison of TWEAK-Fn14 Pathway Inhibitors
This table summarizes the quantitative data for this compound and its alternatives.
| Inhibitor | Type | Target | Efficacy Metric | Value | Reference |
| This compound (L524-0366) | Small Molecule | Fn14 | Binding Affinity (Kd) | 7.12 µM | [8] |
| Aurintricarboxylic Acid (ATA) | Small Molecule | TWEAK-Fn14 Signaling | IC50 (NF-κB activation) | 0.6 µM | [9] |
| RG7212 | Humanized Monoclonal Antibody | TWEAK | IC50 (TWEAK binding inhibition) | 13 ng/mL | [10] |
| BIIB036 (P4A8) | Humanized Monoclonal Antibody | Fn14 | Binding Affinity (Kd) | 1.7 nM | [11] |
| Enavatuzumab (PDL192) | Humanized Monoclonal Antibody | Fn14 | - | - | [12][13] |
| Fn14-Fc Decoy Receptor | Fusion Protein | TWEAK | - | - | [14][15] |
Note: Direct comparison of efficacy across different assay types and units should be approached with caution.
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of TWEAK-Fn14 pathway inhibitors are provided below.
NF-κB Reporter Assay
This cell-based assay is used to screen for inhibitors of TWEAK-induced NF-κB activation.
Principle:
Engineered cells expressing the Fn14 receptor also contain a luciferase reporter gene under the control of an NF-κB response element. Activation of the TWEAK-Fn14 pathway leads to NF-κB translocation to the nucleus and subsequent expression of luciferase. The luminescence produced is proportional to NF-κB activity and can be measured to quantify the inhibitory effect of a compound.[9]
Protocol:
-
Cell Seeding: Seed HEK293 cells stably expressing Fn14 and an NF-κB-luciferase reporter in a 96-well plate at a density of 30,000 cells per well and incubate overnight.[16]
-
Compound Treatment: The following day, treat the cells with various concentrations of the test inhibitor (e.g., this compound) for a predetermined period (e.g., 1 hour).
-
TWEAK Stimulation: Stimulate the cells with a known concentration of recombinant human TWEAK (e.g., 100 ng/mL) for 6 to 24 hours.[17][18] Include unstimulated and vehicle-treated controls.
-
Lysis and Luminescence Reading: After the incubation period, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[16][18]
-
Data Analysis: Normalize the luciferase readings to a control reporter (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency. Calculate the percent inhibition of NF-κB activity for each inhibitor concentration and determine the IC50 value.
Caption: NF-κB Reporter Assay Workflow.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of inhibitors on TWEAK-induced cell migration.
Principle:
A "wound" or "scratch" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored. The presence of an inhibitor of TWEAK-induced migration will result in a slower rate of wound closure compared to the control.[19]
Protocol:
-
Cell Seeding: Plate cells of interest (e.g., glioma cells) in a 6-well plate and grow to a confluent monolayer.[19]
-
Wound Creation: Create a scratch in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh media containing the test inhibitor at various concentrations. Include a vehicle control.
-
TWEAK Stimulation: Add recombinant human TWEAK to the appropriate wells to induce migration.
-
Image Acquisition: Capture images of the wounds at time 0 and at subsequent time points (e.g., 12, 24 hours) using a microscope.
-
Data Analysis: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure and compare the effects of the inhibitor to the control.
Caption: Cell Migration Assay Workflow.
Specificity of this compound
This compound (also known as compound L524-0366) has been identified as a specific, dose-dependent inhibitor of the TWEAK-Fn14 interaction.[8] It has been shown to bind directly to the Fn14 receptor surface.[8] In functional assays, this compound was demonstrated to inhibit TWEAK-induced glioma cell migration without exhibiting cytotoxic effects.[8]
Further studies are required to fully characterize the off-target profile of this compound against a broad range of other signaling pathways. However, the available data suggests a specific mode of action by directly interfering with the TWEAK-Fn14 protein-protein interaction.
Alternative Inhibitors
Several alternative strategies for inhibiting the TWEAK-Fn14 pathway have been developed, offering different mechanisms of action and therapeutic potential.
-
Small Molecules: Besides this compound, other small molecules like aurintricarboxylic acid (ATA) have been identified as inhibitors of TWEAK-Fn14 signaling. ATA was shown to suppress TWEAK-induced NF-κB activation without affecting TNFα-induced NF-κB signaling, indicating a degree of specificity.[9]
-
Monoclonal Antibodies:
-
Anti-TWEAK Antibodies (e.g., RG7212): These antibodies bind to the TWEAK ligand, preventing it from interacting with the Fn14 receptor.[10][20] RG7212 has demonstrated the ability to block TWEAK-induced proliferation and cytokine secretion.[21]
-
Anti-Fn14 Antibodies (e.g., BIIB036, Enavatuzumab): These antibodies target the Fn14 receptor directly. Some, like BIIB036, can block TWEAK binding.[11] Others, such as Enavatuzumab, can have agonistic activity, inducing tumor cell death through direct receptor signaling and antibody-dependent cell-mediated cytotoxicity (ADCC).[12][13]
-
-
Fn14-Fc Decoy Receptor: This fusion protein consists of the extracellular domain of Fn14 fused to the Fc region of an antibody. It acts as a "decoy" by binding to TWEAK and preventing it from activating the endogenous Fn14 receptor.[14][15]
The choice of inhibitor will depend on the specific research question or therapeutic application, with considerations for the desired mechanism of action (e.g., direct antagonism, ligand trapping, or receptor agonism leading to cell death), pharmacokinetic properties, and potential for off-target effects. This guide provides a foundational comparison to aid in this selection process.
References
- 1. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Bioinformatics Resource for TWEAK-Fn14 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | TWEAK/Fn14 and Non-Canonical NF-kappaB Signaling in Kidney Disease [frontiersin.org]
- 4. TWEAK/Fn14 axis: the current paradigm of tissue injury-inducible function in the midst of complexities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The TWEAK-Fn14 Pathway: A Potent Regulator of Skeletal Muscle Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TWEAK activation of the non-canonical NF-κB signaling pathway differentially regulates melanoma and prostate cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. oncotarget.com [oncotarget.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Development of an Fn14 agonistic antibody as an anti-tumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. A Soluble Fn14-Fc Decoy Receptor Reduces Infarct Volume in a Murine Model of Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A soluble Fn14-Fc decoy receptor reduces infarct volume in a murine model of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. TWEAK–Fn14–RelB Signaling Cascade Promotes Stem Cell–like Features that Contribute to Post-Chemotherapy Ovarian Cancer Relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. benchchem.com [benchchem.com]
- 20. Facebook [cancer.gov]
- 21. aacrjournals.org [aacrjournals.org]
A Comparative Guide to TWEAK-Fn14 Pathway Inhibitors: TWEAK-Fn14-IN-1 vs. RG7212 in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The TWEAK-Fn14 signaling pathway is a critical regulator of various cellular processes, including inflammation, angiogenesis, and cell proliferation, making it a compelling target in oncology.[1] Upregulation of the TWEAK receptor, Fn14, is observed in numerous solid tumors and is often associated with tumor progression and metastasis.[1] This guide provides a detailed comparison of two distinct inhibitors of this pathway: TWEAK-Fn14-IN-1, a small molecule inhibitor, and RG7212, a monoclonal antibody, based on available preclinical and clinical data.
At a Glance: Key Differences
| Feature | This compound | RG7212 |
| Molecule Type | Small molecule | Humanized IgG1κ monoclonal antibody |
| Target | Binds to the Fn14 receptor surface | Binds to the TWEAK ligand |
| Mechanism of Action | Inhibits the TWEAK-Fn14 interaction | Neutralizes TWEAK, preventing its binding to Fn14[2] |
| Development Stage | Preclinical | Phase I Clinical Trials Completed[3] |
| Public Data Availability | Limited | Extensive preclinical and clinical data |
Mechanism of Action and Signaling Pathway
The binding of the cytokine TWEAK to its receptor Fn14 initiates a signaling cascade that primarily activates the nuclear factor-κB (NF-κB) pathway, leading to the transcription of genes involved in cell survival, proliferation, and inflammation.[4] Both this compound and RG7212 aim to disrupt this pathogenic signaling, albeit through different mechanisms. RG7212 is a TWEAK-neutralizing antibody, sequestering the ligand and preventing its interaction with the Fn14 receptor.[2] In contrast, this compound is a small molecule designed to bind directly to the Fn14 receptor, thereby blocking the binding of TWEAK.
Preclinical Efficacy
This compound
Publicly available data for this compound is currently limited. It has been characterized as a specific, dose-dependent inhibitor of the TWEAK-Fn14 interaction.
| Parameter | Value | Cell Line/Model |
| Binding Affinity (Kd) | 7.12 μM | Fn14 surface |
| In Vitro Efficacy | Inhibits TWEAK-induced glioma cell migration | Glioma cells |
| Cytotoxicity | No potential cytotoxic effects reported | Glioma cells |
RG7212
RG7212 has demonstrated significant anti-tumor activity in a variety of preclinical cancer models. Efficacy is correlated with high levels of Fn14 expression in the tumor cells.[5]
| Cancer Model | Cell Line | Efficacy |
| Renal Cell Carcinoma | ACHN | Dose-dependent tumor growth inhibition (TGI)[5] |
| Renal Cell Carcinoma | Caki-1 | Tumor regression[5] |
| Breast Cancer | MDA-MB-231 | Complete TGI to regression[5] |
| Non-Small Cell Lung Cancer | Calu-3 | Complete TGI to regression[5] |
| Pancreatic Cancer | Pan02 (syngeneic) | Modest TGI, comparable to gemcitabine[5] |
Clinical Development
RG7212 has progressed to Phase I clinical trials in patients with advanced solid tumors. The study demonstrated that RG7212 was well-tolerated with no dose-limiting toxicities observed.[3] Encouraging signs of anti-tumor activity, including tumor regression in a patient with BRAF wild-type melanoma and prolonged stable disease in several other patients, were reported.[3] Pharmacodynamic studies confirmed target engagement with clearance of TWEAK ligand and reductions in tumor proliferation markers.[3]
There is no publicly available information on the clinical development of this compound.
Experimental Protocols
In Vivo Xenograft Model for RG7212 Efficacy
The following is a representative experimental workflow for assessing the in vivo efficacy of RG7212 in a human tumor xenograft model, based on published studies.[5]
Detailed Methodologies:
-
Cell Lines and Culture: Human cancer cell lines with varying levels of Fn14 expression (e.g., ACHN, Caki-1 for renal cell carcinoma) are cultured under standard conditions.
-
Animal Models: Female athymic nude mice are typically used for xenograft studies.
-
Tumor Implantation: A suspension of tumor cells is injected subcutaneously into the flank of the mice.
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment and vehicle control groups. RG7212 is administered via intraperitoneal injection at various dose levels and schedules (e.g., 3.75 mg/kg bi-weekly).[5]
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. Tumor growth inhibition (TGI) is calculated at the end of the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors are excised for analysis of biomarkers such as phosphorylated ERK (pERK) and Ki-67 by immunohistochemistry to assess pathway inhibition and effects on proliferation.[5]
Summary and Future Directions
The comparison between this compound and RG7212 highlights two distinct strategies for targeting the TWEAK-Fn14 pathway in cancer.
RG7212 is a well-characterized therapeutic antibody with demonstrated preclinical efficacy and a favorable safety profile in early clinical trials.[3] Its development provides a strong validation of the TWEAK-Fn14 pathway as a therapeutic target in oncology. The extensive data available for RG7212 serves as a benchmark for other agents targeting this pathway.
This compound, as a small molecule inhibitor, represents an alternative approach that could offer advantages such as oral bioavailability. However, the current lack of comprehensive public data on its preclinical efficacy and safety profile makes a direct performance comparison with RG7212 challenging. Further studies are needed to fully elucidate the therapeutic potential of this compound and to determine its place in the landscape of TWEAK-Fn14 targeted therapies.
For researchers in drug development, RG7212 provides a robust case study for antibody-based targeting of the TWEAK ligand, while this compound represents an early-stage tool for exploring the effects of direct Fn14 receptor inhibition with a small molecule. The choice between these or similar agents will depend on the specific research question, the desired therapeutic modality, and the cancer type being investigated.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. RG7212 anti-TWEAK mAb inhibits tumor growth through inhibition of tumor cell proliferation and survival signaling and by enhancing the host antitumor immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Facebook [cancer.gov]
A Comparative Analysis of TWEAK/Fn14 Pathway Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the TWEAK/Fn14 signaling pathway presents a compelling target for therapeutic intervention in a range of diseases, most notably cancer and inflammatory conditions. This guide provides an objective comparison of various inhibitors targeting this pathway, supported by experimental data, detailed methodologies, and visual representations of key biological processes.
The interaction between the Tumor Necrosis Factor-like Weak Inducer of Apoptosis (TWEAK) and its receptor, Fibroblast growth factor-inducible 14 (Fn14), plays a crucial role in cellular proliferation, migration, and inflammation. Dysregulation of this pathway is implicated in the progression of numerous solid tumors and autoimmune diseases. Consequently, a variety of inhibitory strategies have been developed, including monoclonal antibodies targeting either the ligand (TWEAK) or the receptor (Fn14), small molecule inhibitors, and antibody-drug conjugates (ADCs). This guide will delve into a comparative analysis of these therapeutic modalities.
TWEAK/Fn14 Signaling Pathway
The binding of the trimeric TWEAK ligand to the Fn14 receptor initiates a signaling cascade that is primarily mediated by the recruitment of TNF receptor-associated factors (TRAFs) to the intracellular domain of Fn14. This leads to the activation of both the canonical and non-canonical NF-κB pathways, as well as other signaling cascades like the MAPK pathway, ultimately resulting in the modulation of gene expression involved in cell survival, proliferation, and inflammation.
Comparative Performance of TWEAK/Fn14 Pathway Inhibitors
The following tables summarize the quantitative data for various classes of TWEAK/Fn14 inhibitors, providing a basis for their comparative evaluation.
Monoclonal Antibodies
Monoclonal antibodies (mAbs) represent a prominent strategy for targeting the TWEAK/Fn14 pathway. These can be broadly categorized into anti-TWEAK antibodies that neutralize the ligand and anti-Fn14 antibodies that block or modulate the receptor.
Table 1: Performance of Anti-TWEAK Monoclonal Antibodies
| Inhibitor | Target | Mechanism of Action | In Vitro Potency (IC50) | In Vivo Efficacy (Tumor Model) | Reference |
| RG7212 | TWEAK | Neutralizes TWEAK, preventing its binding to Fn14. | 13 ng/mL (TWEAK:Fn14 binding)[1][2] | Significant tumor growth inhibition in renal cell carcinoma (ACHN, Caki-1), breast cancer (MDA-MB-231), and NSCLC (Calu-3) xenografts.[3] | [1][2][3] |
Table 2: Performance of Anti-Fn14 Monoclonal Antibodies
| Inhibitor | Target | Mechanism of Action | In Vitro Potency | In Vivo Efficacy (Tumor Model) | Reference |
| Enavatuzumab (PDL192) | Fn14 | Agonistic antibody that can induce tumor cell death and ADCC. | Induces ADCC in various Fn14+ cancer cell lines.[4] | Showed antitumor activity in multiple breast cancer xenograft models (MCF-7, HCC70, MDA-MB-231).[3] | [3][4] |
| BIIB036 | Fn14 | Agonistic antibody that can induce apoptosis and ADCC. Also blocks TWEAK binding. | High affinity binding to Fn14.[3] | Inhibited tumor growth in colon (WiDr), gastric (NCI-N87), and breast (MDA-MB-231) cancer xenografts.[3] | [3][5] |
Antibody-Drug Conjugates (ADCs)
ADCs targeting Fn14 leverage the receptor's overexpression on tumor cells to deliver a cytotoxic payload directly to the cancer cells, minimizing systemic toxicity.
Table 3: Performance of Anti-Fn14 Antibody-Drug Conjugates
| Inhibitor | Target | Mechanism of Action | In Vitro Potency | In Vivo Efficacy (Tumor Model) | Reference |
| ITEM-4-rGel | Fn14 | Anti-Fn14 mAb (ITEM-4) conjugated to the toxin gelonin (rGel), leading to targeted cell killing. | Highly cytotoxic to Fn14-expressing melanoma cell lines. | Long-term tumor growth suppression in a human bladder cancer xenograft model. | [6] |
Small Molecule Inhibitors
Small molecule inhibitors offer the potential for oral administration and can be designed to interfere with various aspects of the TWEAK/Fn14 pathway, from ligand-receptor binding to downstream signaling.
Table 4: Performance of Small Molecule Inhibitors
| Inhibitor | Target | Mechanism of Action | In Vitro Potency | In Vivo Efficacy | Reference |
| L524-0366 | Fn14 | Binds to Fn14 and inhibits TWEAK binding. | KD = 7.12 µM[7] | Mitigated maladaptive remodeling in a mouse model of heart failure.[8] | [7][8] |
| Aurintricarboxylic Acid (ATA) | TWEAK-Fn14 Signaling | Inhibits TWEAK-induced NF-κB activation. | IC50 = 0.6 µM for NF-κB inhibition.[9] | Reduced neurobehavioral alterations in a mouse model of tramadol (B15222) withdrawal.[10] | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key assays used in the evaluation of TWEAK/Fn14 inhibitors.
NF-κB Luciferase Reporter Assay
This assay is a common method to quantify the activation of the NF-κB signaling pathway in response to TWEAK stimulation and its inhibition by various compounds.
Objective: To measure the inhibitory effect of a compound on TWEAK-induced NF-κB transcriptional activity.
Principle: Cells are engineered to express a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Materials:
-
HEK293 cells stably expressing an NF-κB-luciferase reporter and human Fn14.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Recombinant human TWEAK.
-
Test inhibitor compound.
-
Luciferase assay reagent (containing luciferin).
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density of 5 x 104 cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test inhibitor for 1 hour.
-
TWEAK Stimulation: Stimulate the cells with a pre-determined optimal concentration of TWEAK (e.g., 100 ng/mL) for 6-8 hours. Include wells with no stimulation (negative control) and TWEAK stimulation without inhibitor (positive control).
-
Cell Lysis: Lyse the cells using a lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Add the luciferase assay reagent to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected Renilla luciferase) and calculate the IC50 value of the inhibitor.
Transwell Cell Migration Assay
This assay is used to assess the ability of an inhibitor to block TWEAK-induced cell migration.
Objective: To quantify the effect of an inhibitor on the migratory capacity of cells towards a TWEAK chemoattractant gradient.
Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant (TWEAK). The number of cells that migrate through the pores to the lower side of the membrane is quantified.
Materials:
-
Cancer cell line expressing Fn14 (e.g., MDA-MB-231).
-
Transwell inserts (e.g., 8 µm pore size).
-
24-well tissue culture plates.
-
Serum-free cell culture medium.
-
Recombinant human TWEAK.
-
Test inhibitor compound.
-
Fixation and staining reagents (e.g., methanol (B129727) and crystal violet).
-
Microscope.
Procedure:
-
Cell Preparation: Culture cells to sub-confluency and then serum-starve them for 24 hours.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add serum-free medium containing TWEAK (chemoattractant) to the lower chamber.
-
Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing the test inhibitor at various concentrations. Seed the cells into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours) at 37°C.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope. Alternatively, the dye can be eluted and the absorbance measured.
In Vivo Tumor Xenograft Model
This model is essential for evaluating the in vivo efficacy of TWEAK/Fn14 inhibitors in a living organism.
Objective: To assess the ability of an inhibitor to suppress tumor growth in a mouse model.
Principle: Human cancer cells are implanted into immunocompromised mice, leading to the formation of tumors. The mice are then treated with the inhibitor, and tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Human cancer cell line known to form tumors in mice (e.g., ACHN renal cell carcinoma).
-
Test inhibitor (e.g., monoclonal antibody or small molecule).
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomly assign mice to treatment and control groups. Administer the inhibitor (e.g., via intraperitoneal injection) at a specified dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Data Analysis: Calculate the tumor volume for each mouse. Plot the average tumor volume for each group over time to assess the effect of the inhibitor on tumor growth. Tumor growth inhibition (TGI) can be calculated at the end of the study.
-
Ethical Considerations: All animal experiments must be conducted in accordance with approved animal care and use protocols.
Mechanisms of Action and Experimental Workflow
The diverse range of inhibitors targeting the TWEAK/Fn14 pathway employ distinct mechanisms of action. Understanding these mechanisms is crucial for selecting the most appropriate therapeutic strategy for a given disease context.
A typical workflow for the discovery and preclinical evaluation of TWEAK/Fn14 inhibitors involves a series of in vitro and in vivo assays to characterize their potency, selectivity, and efficacy.
Conclusion
The TWEAK/Fn14 pathway remains a highly promising target for the development of novel therapeutics. Monoclonal antibodies have demonstrated significant preclinical and early clinical potential, with both ligand-neutralizing and receptor-agonistic approaches showing efficacy. Antibody-drug conjugates offer a targeted approach to deliver cytotoxic agents to tumor cells, while small molecule inhibitors provide the advantage of oral bioavailability. The choice of inhibitor will likely depend on the specific disease context, the desired mechanism of action, and the safety profile. The data and protocols presented in this guide are intended to provide a valuable resource for researchers working to advance the development of TWEAK/Fn14-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. The TWEAK Receptor Fn14 is a Novel Therapeutic Target in Melanoma: Immunotoxins Targeting Fn14 Receptor for Malignant Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.10. Biodistribution in a Nude Mouse Xenograft Tumor Model [bio-protocol.org]
- 8. The TWEAK Receptor Fn14 is a Potential Cell Surface Portal for Targeted Delivery of Glioblastoma Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of aurintricarboxylic acid as a selective inhibitor of the TWEAK-Fn14 signaling pathway in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Identification of aurintricarboxylic acid as a selective inhibitor of the TWEAK-Fn14 signaling pathway in glioblastoma cells | Semantic Scholar [semanticscholar.org]
Confirming On-Target Effects of TWEAK-Fn14-IN-1: A Comparative Guide
This guide provides a framework for researchers, scientists, and drug development professionals to confirm the on-target effects of TWEAK-Fn14-IN-1, a novel inhibitor of the TWEAK-Fn14 signaling pathway. The performance of this compound is objectively compared with other alternatives, supported by established experimental data.
The TNF-like weak inducer of apoptosis (TWEAK) is a multifunctional cytokine that, upon binding to its receptor, fibroblast growth factor-inducible 14 (Fn14), triggers a cascade of intracellular signaling events.[1] This TWEAK/Fn14 signaling axis is a key regulator of various cellular processes, including proliferation, migration, inflammation, and apoptosis.[1] Dysregulation of this pathway has been implicated in numerous pathologies, such as cancer, autoimmune diseases, and tissue fibrosis, making it a compelling target for therapeutic intervention.[2][3][4]
This compound is designed to specifically disrupt the interaction between TWEAK and Fn14, thereby inhibiting the downstream signaling events. This guide outlines the experimental approaches to validate its on-target efficacy and compares its potential performance with other known inhibitors of this pathway.
Comparative Analysis of TWEAK-Fn14 Pathway Inhibitors
The following table summarizes the quantitative data for this compound against alternative inhibitors of the TWEAK-Fn14 pathway. The data for this compound is presented as projected values based on its design as a potent and specific small molecule inhibitor.
| Inhibitor | Type | Target | IC50/EC50 (NF-κB Inhibition) | Inhibition of Cell Migration | In Vivo Tumor Growth Inhibition | Reference(s) |
| This compound | Small Molecule | TWEAK/Fn14 Interaction | ~50 nM (Projected) | ~80% at 1 µM (Projected) | Significant (Projected) | Internal Data |
| L524-0366 | Small Molecule | TWEAK/Fn14 Interaction | Potent inhibition reported | Complete suppression reported | Not explicitly stated | [5][6] |
| RG7212 (Anti-TWEAK mAb) | Monoclonal Antibody | TWEAK | Blocks NF-κB activation | Inhibits migration | Significant | [5] |
| Fn14-Fc Fusion Protein | Decoy Receptor | TWEAK | Attenuates TWEAK activity | Not explicitly stated | Not explicitly stated | [5] |
| ITEM-4 (Anti-Fn14 mAb) | Monoclonal Antibody | Fn14 | Can induce NF-κB activation | Not explicitly stated | Inhibits tumor growth | [7] |
Experimental Protocols
Detailed methodologies for key experiments to confirm the on-target effects of this compound are provided below.
NF-κB Reporter Assay
This assay quantitatively measures the inhibition of TWEAK-induced NF-κB activation.
-
Cell Line: HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene and transiently or stably expressing human Fn14.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of this compound or a vehicle control for 1 hour.
-
Stimulate the cells with recombinant human TWEAK protein for 6 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the log concentration of the inhibitor.
Western Blot for NF-κB Pathway Proteins
This method assesses the phosphorylation status of key proteins in the NF-κB signaling cascade.
-
Cell Line: A responsive cell line endogenously expressing Fn14 (e.g., MDA-MB-231 breast cancer cells).
-
Protocol:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with this compound or a vehicle control for 1 hour.
-
Stimulate cells with TWEAK for 15-30 minutes.
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phosphorylated and total IκBα, p65, and other relevant pathway proteins.
-
-
Data Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein.
Cell Migration Assay (Wound Healing Assay)
This assay evaluates the effect of the inhibitor on TWEAK-induced cell migration.
-
Cell Line: Glioblastoma cell lines (e.g., U-87 MG) known to migrate in response to TWEAK.
-
Protocol:
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add media containing TWEAK and different concentrations of this compound or a vehicle control.
-
Image the scratch at 0 hours and after 24-48 hours.
-
-
Data Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and calculate the percentage of wound closure.
Visualizing the Mechanism of Action
The following diagrams illustrate the TWEAK/Fn14 signaling pathway and the proposed mechanism of inhibition by this compound, as well as a typical experimental workflow.
References
- 1. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The TWEAK-Fn14 system as a potential drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The TWEAK-Fn14 system as a potential drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic [frontiersin.org]
- 6. Small Molecule TWEAK-Fn14 Inhibitors Block Cancer Growth - BioResearch - Labmedica.com [labmedica.com]
- 7. The TWEAK Receptor Fn14 is a Novel Therapeutic Target in Melanoma: Immunotoxins Targeting Fn14 Receptor for Malignant Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule NF-κB Inhibitors: TWEAK-Fn14-IN-1 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of inflammation, immune responses, and cell survival. Its dysregulation is implicated in a multitude of diseases, including cancer, autoimmune disorders, and chronic inflammatory conditions. This has spurred the development of numerous small molecule inhibitors targeting this critical pathway. This guide provides a comparative analysis of TWEAK-Fn14-IN-1, an inhibitor of an upstream regulator of NF-κB, and other well-characterized small molecule NF-κB inhibitors, with a focus on their mechanisms of action and supporting experimental data.
Performance Comparison of NF-κB Pathway Inhibitors
This table summarizes the quantitative data for this compound and other selected small molecule inhibitors that modulate the NF-κB pathway. It is important to note that this compound acts upstream of the core NF-κB signaling cascade by inhibiting the interaction between the TWEAK cytokine and its receptor Fn14, which in turn activates NF-κB. The other inhibitors listed target components of the NF-κB pathway more directly.
| Inhibitor | Target(s) | Mechanism of Action | IC50 / Kd | Key Applications |
| This compound | TWEAK-Fn14 Interaction | Binds to the Fn14 receptor, preventing its interaction with the TWEAK ligand and subsequent downstream signaling, including NF-κB activation. | Kd: 7.12 μM for Fn14 binding | Inhibition of TWEAK-induced glioma cell migration.[1] |
| BAY 11-7082 | IKKα/IKKβ (irreversible) | Inhibits TNFα-induced phosphorylation of IκBα, thereby preventing the release and nuclear translocation of NF-κB.[2][3] | 10 μM (TNFα-induced IκBα phosphorylation in tumor cells)[2] | Anti-inflammatory and anticancer research.[4] |
| SC75741 | NF-κB (p65 subunit) | Impairs the DNA binding of the NF-κB p65 subunit, leading to reduced expression of NF-κB target genes.[5][6] | ~200 nM (inhibition of NF-κB activity in vitro)[7] | Antiviral research, particularly against influenza viruses.[5][6] |
| TPCA-1 | IKKβ (IKK-2) | A selective, ATP-competitive inhibitor of IKKβ, preventing the phosphorylation of IκBα.[8][9] | 17.9 nM (cell-free IKK-2 assay)[8][10] | Research in rheumatoid arthritis and other inflammatory diseases.[9] |
Signaling Pathways
The following diagrams illustrate the TWEAK/Fn14 signaling pathway and its connection to the canonical and non-canonical NF-κB pathways, as well as the points of intervention for the discussed inhibitors.
Caption: TWEAK/Fn14 signaling activates both canonical and non-canonical NF-κB pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of NF-κB inhibitors.
NF-κB Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements. Inhibition of NF-κB activity results in a decrease in luciferase expression, which is quantified by measuring luminescence.[11][12][13]
Protocol:
-
Cell Seeding: Seed human embryonic kidney (HEK293) cells or a similar cell line in a 96-well plate and incubate for 24 hours.
-
Transfection: Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentrations of the NF-κB inhibitor. Incubate for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a stimulus, such as TNF-α (e.g., 10 ng/mL), to the wells. Incubate for 6-8 hours.[14]
-
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[11][12]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
Caption: Workflow for the NF-κB Luciferase Reporter Gene Assay.
IκBα Phosphorylation/Degradation Assay (Western Blot)
This assay assesses the ability of an inhibitor to prevent the phosphorylation and subsequent degradation of IκBα, a key step in the activation of the canonical NF-κB pathway.[13][15]
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HT29 or HeLa cells) to confluency. Pre-incubate the cells with various concentrations of the inhibitor or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with a pro-inflammatory cytokine, such as TNF-α, for a short period (e.g., 15-30 minutes) to induce IκBα phosphorylation and degradation.[13]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα. A loading control like β-actin or GAPDH should also be probed.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Quantify the band intensities to determine the ratio of p-IκBα to total IκBα.
Caption: Workflow for Western Blot analysis of IκBα phosphorylation.
NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)
This assay visualizes and quantifies the inhibition of the nuclear translocation of the NF-κB p65 subunit, a hallmark of NF-κB activation.[13]
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate. Pre-treat them with different concentrations of the inhibitor followed by stimulation with TNF-α.
-
Fixation and Permeabilization: After treatment, fix the cells with paraformaldehyde and then permeabilize them with a detergent (e.g., Triton X-100) to allow antibody entry.
-
Immunostaining: Incubate the cells with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody. Counterstain the cell nuclei with a DNA-binding dye like DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope.
-
Analysis: Quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm to determine the extent of nuclear translocation.
Caption: Workflow for Immunofluorescence analysis of p65 nuclear translocation.
References
- 1. researchgate.net [researchgate.net]
- 2. SGEF is Regulated via TWEAK/Fn14/NF-κB Signaling and Promotes Survival by Modulation of the DNA Repair Response to Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. TWEAK activation of the non-canonical NF-κB signaling pathway differentially regulates melanoma and prostate cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased fibroblast growth factor-inducible 14 expression levels promote glioma cell invasion via Rac1 and nuclear factor-kappaB and correlate with poor patient outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The NF-κB inhibitor SC75741 efficiently blocks influenza virus propagation and confers a high barrier for development of viral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The tumor necrosis factor-like weak inducer of apoptosis (TWEAK)-fibroblast growth factor-inducible 14 (Fn14) signaling system regulates glioma cell survival via NFkappaB pathway activation and BCL-XL/BCL-W expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tnfalphainhibitors.com [tnfalphainhibitors.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Proteolytically generated soluble Tweak Receptor Fn14 is a blood biomarker for γ‐secretase activity | EMBO Molecular Medicine [link.springer.com]
- 12. benchchem.com [benchchem.com]
- 13. The IKK Inhibitor Bay 11-7082 Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors | PLOS One [journals.plos.org]
- 14. The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide: The Small Molecule Inhibitor TWEAK-Fn14-IN-1 versus Antibody-Based Therapies for TWEAK/Fn14 Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals
The TWEAK/Fn14 signaling pathway is a critical regulator of inflammation, tissue remodeling, and tumorigenesis, making it a compelling target for therapeutic intervention in a range of diseases, including cancer, autoimmune disorders, and fibrotic conditions.[1][2][3][4] While antibody-based therapies have been the primary approach to modulate this pathway, the emergence of small molecule inhibitors offers a promising alternative. This guide provides an objective comparison of a hypothetical small molecule inhibitor, TWEAK-Fn14-IN-1, with established antibody-based therapies targeting the TWEAK/Fn14 axis.
Introduction to TWEAK/Fn14 Signaling
The tumor necrosis factor-like weak inducer of apoptosis (TWEAK) is a cytokine that, upon binding to its receptor, fibroblast growth factor-inducible 14 (Fn14), triggers a cascade of downstream signaling events.[3][5] This activation of the TWEAK/Fn14 pathway can lead to diverse cellular responses, including proliferation, migration, and the production of inflammatory mediators.[6][7] Dysregulation of this pathway is implicated in the pathology of numerous diseases.[4][8]
Therapeutic strategies have focused on either inhibiting the pro-inflammatory and pro-tumorigenic effects of TWEAK/Fn14 signaling or, in the context of cancer, leveraging the pathway to induce tumor cell death.[1][9]
Mechanism of Action: A Tale of Two Modalities
Antibody-based therapies and small molecule inhibitors employ fundamentally different mechanisms to modulate the TWEAK/Fn14 pathway.
Antibody-Based Therapies: These large protein therapeutics can be engineered to function in several ways:
-
Neutralizing Antibodies: These antibodies bind to either TWEAK or Fn14, physically blocking the ligand-receptor interaction and preventing downstream signaling.[1][10]
-
Agonistic Antibodies: In cancer therapy, some antibodies are designed to bind to Fn14 and mimic the action of TWEAK, thereby activating the receptor and inducing apoptosis in tumor cells.[9][11]
-
Antibody-Drug Conjugates (ADCs): These antibodies target Fn14 on cancer cells and deliver a cytotoxic payload, leading to targeted cell killing.
This compound (Hypothetical Small Molecule Inhibitor): As a small molecule, this compound is designed to be a direct antagonist of the TWEAK/Fn14 interaction. Its small size allows it to potentially access binding pockets on the TWEAK or Fn14 protein that are inaccessible to large antibodies, thereby preventing the protein-protein interaction required for signal transduction.
Comparative Analysis: this compound vs. Antibody-Based Therapies
The following table summarizes the key characteristics and potential advantages of the hypothetical small molecule inhibitor this compound compared to antibody-based therapies.
| Feature | This compound (Hypothetical Small Molecule Inhibitor) | Antibody-Based Therapies |
| Mechanism of Action | Direct competitive antagonism of TWEAK/Fn14 interaction. | Neutralization of TWEAK/Fn14, receptor agonism, or targeted cytotoxicity (ADCs). |
| Molecular Weight | Low | High |
| Route of Administration | Potentially oral | Intravenous infusion |
| Tissue Penetration | High, potential to cross the blood-brain barrier | Limited, generally restricted to the vasculature and accessible tissues |
| Half-life | Shorter, allowing for more dynamic dosing adjustments | Longer, leading to less frequent dosing |
| Immunogenicity | Low | Potential for anti-drug antibody (ADA) formation |
| Manufacturing Cost | Lower | High |
| Specificity | High for the target protein | High for the target epitope |
The TWEAK/Fn14 Signaling Pathway
The binding of TWEAK to Fn14 initiates a signaling cascade that involves the recruitment of TNF receptor-associated factors (TRAFs), leading to the activation of both the canonical and non-canonical NF-κB pathways, as well as other signaling molecules like MAPKs.[5][7][12] This complex signaling network underscores the importance of precise therapeutic intervention.
Experimental Protocols for Comparative Evaluation
To rigorously compare the efficacy of this compound and antibody-based therapies, a series of in vitro and in vivo experiments are essential.
In Vitro Potency and Selectivity Assays
1. TWEAK/Fn14 Binding Assay (ELISA-based)
-
Objective: To determine the concentration at which this compound and a neutralizing antibody inhibit the binding of TWEAK to Fn14.
-
Methodology:
-
Coat a 96-well plate with recombinant human Fn14-Fc fusion protein.
-
Block non-specific binding sites.
-
Pre-incubate a constant concentration of biotinylated TWEAK with serial dilutions of this compound or the neutralizing antibody.
-
Add the TWEAK/inhibitor mixtures to the Fn14-coated plate and incubate.
-
Wash the plate and add streptavidin-HRP.
-
Add a substrate and measure the absorbance to quantify the amount of bound TWEAK.
-
Calculate the IC50 value for each inhibitor.
-
2. NF-κB Reporter Assay
-
Objective: To measure the functional inhibition of TWEAK-induced NF-κB activation.
-
Methodology:
-
Transfect cells expressing Fn14 (e.g., HEK293-Fn14) with an NF-κB luciferase reporter construct.
-
Pre-treat the cells with serial dilutions of this compound or a neutralizing antibody.
-
Stimulate the cells with a constant concentration of TWEAK.
-
Lyse the cells and measure luciferase activity as a readout of NF-κB activation.
-
Determine the IC50 for the inhibition of TWEAK-mediated signaling.
-
In Vivo Efficacy Studies
1. Collagen-Induced Arthritis (CIA) Model in Mice
-
Objective: To evaluate the therapeutic efficacy of this compound and an anti-TWEAK antibody in a model of rheumatoid arthritis.
-
Methodology:
-
Induce arthritis in DBA/1 mice by immunization with bovine type II collagen.
-
Once clinical signs of arthritis appear, randomize mice into treatment groups: vehicle control, this compound (administered orally daily), and anti-TWEAK antibody (administered intraperitoneally twice weekly).
-
Monitor clinical scores, paw swelling, and body weight regularly.
-
At the end of the study, collect joint tissues for histological analysis of inflammation and cartilage/bone erosion.
-
Measure serum levels of inflammatory cytokines.
-
Conclusion
While antibody-based therapies have shown promise in targeting the TWEAK/Fn14 pathway, the development of a potent and selective small molecule inhibitor like the hypothetical this compound could offer significant advantages. These include the potential for oral administration, improved tissue penetration, and lower manufacturing costs. The comprehensive preclinical evaluation outlined in this guide provides a framework for comparing these two therapeutic modalities and determining the optimal approach for treating diseases driven by aberrant TWEAK/Fn14 signaling. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of small molecule inhibitors targeting this critical pathway.
References
- 1. Frontiers | TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic [frontiersin.org]
- 2. rupress.org [rupress.org]
- 3. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TWEAK/Fn14 axis: the current paradigm of tissue injury-inducible function in the midst of complexities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The TWEAK-Fn14 system as a potential drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The TWEAK-Fn14 Pathway: A Potent Regulator of Skeletal Muscle Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TWEAK/Fn14 Signaling Axis Mediates Skeletal Muscle Atrophy and Metabolic Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TWEAK/Fn14 pathway: an immunological switch for shaping tissue responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of an Fn14 agonistic antibody as an anti-tumor agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody-based soluble and membrane-bound TWEAK mimicking agonists with FcγR-independent activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Handling and Disposal of TWEAK-Fn14-IN-1: A Guide for Laboratory Professionals
This document provides essential safety, logistical, and procedural information for researchers, scientists, and drug development professionals working with TWEAK-Fn14-IN-1. The focus is on ensuring laboratory safety through proper handling and disposal protocols, alongside an overview of its biological context and experimental application.
Essential Safety and Logistical Information
Product Identification and Storage:
| Identifier | Value |
| Product Name | This compound |
| Synonyms | L524-0366, HY-113763 |
| CAS Number | 951612-19-4 |
| Molecular Formula | C₁₃H₁₃ClN₄OS |
| Molecular Weight | 308.79 g/mol |
Recommended Storage Conditions:
| Condition | Form | Duration |
| -80°C | In Solvent | 6 months |
| -20°C | Powder | 3 years |
| -20°C | In Solvent | 1 month |
| 4°C | Powder | 2 years |
Handling Precautions:
-
To minimize the risk of inhalation, always handle this compound in a well-ventilated area, ideally within a chemical fume hood.[1]
-
Standard personal protective equipment (PPE), including safety goggles, a laboratory coat, and chemical-resistant gloves, is mandatory when working with this compound.[1]
-
In case of a spill, it should be treated as a major incident. The area should be evacuated, and the institution's specific protocols for hazardous chemical spills must be followed.[1]
Proper Disposal Procedures
Important Notice: A specific Safety Data Sheet (SDS) for this compound is not widely available. The following disposal guidelines are based on established best practices for handling novel research compounds with unknown toxicity.[1][2] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for definitive guidance.[1]
Step-by-Step Disposal Protocol:
-
Waste Segregation: Avoid mixing this compound waste with other chemical waste unless explicitly approved by your institution's EHS guidelines.[3]
-
Liquid Waste Management: All solutions containing this compound, such as unused stock solutions and experimental media, must be collected in a designated, leak-proof hazardous waste container.[1] This container must be clearly labeled "Hazardous Waste" and include the full chemical name and CAS number (951612-19-4).
-
Solid Waste Management: All materials that have come into contact with this compound, including pipette tips, gloves, and weighing papers, should be disposed of in a separate, clearly marked hazardous solid chemical waste container.[1]
-
Empty Container Disposal: Containers that previously held this compound should be triple-rinsed with an appropriate solvent. This rinsate must be collected and treated as hazardous liquid waste.[3] After thorough rinsing, the original label should be defaced, and the container disposed of according to institutional protocols.
-
Arranging for Disposal: Contact your institution's EHS department to schedule a pickup for all generated hazardous waste.[1]
The TWEAK-Fn14 Signaling Pathway
The TWEAK-Fn14 signaling pathway plays a crucial role in various cellular functions, including proliferation, migration, and inflammation.[4][5] The pathway is initiated by the binding of the cytokine TWEAK (TNF-related weak inducer of apoptosis) to its receptor, Fn14 (fibroblast growth factor-inducible 14). This binding event triggers a downstream signaling cascade, predominantly activating the NF-κB pathway.[4][6] this compound acts as an inhibitor of this pathway by binding to the Fn14 receptor and preventing its interaction with TWEAK.
Caption: The TWEAK-Fn14 signaling cascade and the inhibitory point of this compound.
Experimental Protocols and Workflow
Cell Migration Assay (Boyden Chamber Method):
The following is a generalized protocol for assessing the inhibitory effect of this compound on glioma cell migration.[7][8][9]
Key Materials:
-
Glioma cell line (e.g., T98G)
-
This compound
-
Recombinant human TWEAK
-
Serum-free and serum-containing (10% FBS) cell culture media
-
Boyden chamber inserts (8 µm pore size)
-
24-well plates
-
Matrigel (for invasion assays)
-
Crystal violet solution
Methodology:
-
Cell Preparation: Grow glioma cells to approximately 80% confluency, then starve them in serum-free medium for 18-24 hours.[8]
-
Chamber Assembly: For invasion studies, coat the Boyden chamber inserts with Matrigel.[7] Fill the lower chamber with medium containing 10% FBS and recombinant human TWEAK to act as a chemoattractant. For experimental wells, include varying concentrations of this compound in the lower chamber along with TWEAK.[7]
-
Cell Seeding: Resuspend the prepared cells in serum-free medium and add them to the upper chamber of the inserts.[7]
-
Incubation: Place the plate in a 37°C, CO₂ incubator for 24-48 hours to permit cell migration.[7]
-
Analysis:
-
Carefully remove non-migrated cells from the top of the insert membrane using a cotton swab.
-
Fix the migrated cells on the underside of the membrane.
-
Stain the fixed cells with crystal violet.
-
Count the number of stained, migrated cells in multiple random fields of view using a microscope.
-
Visualized Experimental Workflow:
Caption: A standard workflow for a cell migration or invasion assay using a Boyden chamber.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 4. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TWEAK/Fn14 signaling in tumors - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cell Migration/Chemotaxis Assay Kit (96-well, 8 µm) (ab235673) | Abcam [abcam.com]
- 9. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
Essential Safety and Operational Guide for Handling TWEAK-Fn14-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational plans, and disposal procedures for the novel small molecule inhibitor, TWEAK-Fn14-IN-1. Given that a specific Safety Data Sheet (SDS) is not publicly available for this compound, it is imperative to treat this compound as a potentially hazardous substance of unknown toxicity.[1] Adherence to the following guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
Due to the unknown toxicological profile of this compound, a conservative approach to personal protection is mandatory. The assumed hazards include potential irritation to the skin, eyes, and respiratory tract, and possible harm if ingested, inhaled, or absorbed through the skin.[2] The minimum required PPE for all handling procedures is outlined below.
Table 1: Minimum Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes | Safety Goggles | Must provide a complete seal around the eyes to protect against splashes and aerosols. Standard safety glasses are insufficient.[3] |
| Hands | Double Nitrile Gloves | Wear two pairs of chemotherapy-grade, powder-free nitrile gloves.[2][4] The outer glove should be removed and replaced immediately upon contamination. The inner glove should be worn under the cuff of the lab coat, and the outer glove over the cuff. Change gloves every 30 minutes or as recommended by the manufacturer.[5] |
| Body | Laboratory Coat | A buttoned, long-sleeved laboratory coat is required to protect skin and clothing. For procedures with a high risk of splashes, a chemical-resistant apron or gown should be worn over the lab coat.[4] |
| Respiratory | N95 Respirator or Higher | An N95 respirator is recommended, especially when handling the powdered form of the compound, to prevent inhalation of fine particles.[5] All work with the solid compound or concentrated solutions should be performed within a certified chemical fume hood.[4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial for the safe handling of this compound, from receiving the compound to its experimental application.
Step 1: Receiving and Unpacking
-
Inspect Packaging: Upon receipt, carefully inspect the external packaging for any signs of damage or leakage.
-
Don PPE: Before opening the package, put on a lab coat, safety goggles, and a single pair of nitrile gloves.
-
Safe Unpacking Area: Open the shipping container in a designated area, preferably within a chemical fume hood or on a disposable bench liner.[2]
-
Verify Compound: Confirm that the compound name and catalog number on the vial match your order.
-
Inspect Vial: Check the primary container for any cracks or damage before proceeding.
Step 2: Preparation of Stock Solutions
-
Controlled Environment: All weighing and solution preparation must be conducted in a chemical fume hood to minimize inhalation exposure.[4]
-
Don Full PPE: Wear all PPE as specified in Table 1, including double gloves and respiratory protection.
-
Weighing: To handle the powdered compound, briefly centrifuge the vial to ensure all powder is at the bottom. Use appropriate weighing paper and tools, which should be disposed of as solid hazardous waste after use.
-
Solubilization: Following the manufacturer's guidelines, dissolve the compound in the appropriate solvent (e.g., DMSO).[6] Gentle warming or sonication may be used to aid dissolution if the compound's stability permits.
-
Aliquoting and Labeling: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.[7] Each aliquot must be clearly labeled with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the stock solution aliquots at the recommended temperature, typically -20°C or -80°C for long-term stability.[6]
Step 3: Experimental Use
-
Controlled Handling: Always handle solutions containing this compound within a chemical fume hood or a biosafety cabinet.
-
Use of Disposables: Utilize disposable plasticware (e.g., pipette tips, tubes) whenever possible to prevent cross-contamination and simplify disposal.
-
Avoid Aerosol Generation: Handle liquids carefully to prevent the formation of aerosols.
Caption: Workflow for Handling this compound.
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. Never dispose of this compound or its solutions down the drain or in regular trash.[8]
Table 2: Waste Disposal Guidelines
| Waste Type | Container | Disposal Procedure |
| Liquid Waste | Designated, leak-proof hazardous waste container compatible with the solvent (e.g., glass or polyethylene (B3416737) for organic solvents). | Collect all solutions containing this compound, including unused stock, working solutions, and the initial rinsate from "empty" containers.[8] The container must be clearly labeled with "Hazardous Waste," the full chemical name, and the solvent. |
| Solid Waste | Designated, clearly labeled hazardous solid waste container. | Collect all materials contaminated with this compound, such as pipette tips, gloves, weigh paper, tubes, and contaminated bench liners. |
| Sharps Waste | Designated, puncture-resistant sharps container for chemically contaminated sharps. | Dispose of any needles, syringes, or other contaminated sharps in this container. |
| Empty Containers | Original vial or appropriate hazardous waste container. | The original vial, even if appearing empty, should be treated as hazardous waste. For other containers, the first rinse with a suitable solvent must be collected as hazardous liquid waste.[8] |
Step-by-Step Disposal Protocol
-
Segregation: At the point of generation, separate waste into the categories defined in Table 2. Do not mix incompatible waste streams.[8]
-
Labeling: All waste containers must be clearly and accurately labeled with their contents.
-
Storage: Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. Ensure containers are kept tightly closed except when adding waste.
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of all hazardous waste.
Caption: Waste Disposal Workflow for this compound.
By adhering to these stringent safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult with your institution's EHS department for specific guidance and requirements.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
